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1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone Documentation Hub

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  • Product: 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone
  • CAS: 1343349-82-5

Core Science & Biosynthesis

Foundational

Introduction: The Imperative for Unambiguous Structural Verification

An In-Depth Technical Guide to the Structure Elucidation of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone In the landscape of modern drug discovery and development, the precise characterization of small molecules is a fou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

In the landscape of modern drug discovery and development, the precise characterization of small molecules is a foundational pillar of scientific rigor and regulatory compliance.[1][2] The compound 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone serves as a pertinent exemplar of a molecular scaffold incorporating several key functional groups: a tertiary sulfonamide, a ketone, and a saturated heterocyclic piperidine ring. Such motifs are prevalent in medicinal chemistry, making the robust, multi-technique elucidation of their structures a critical skill for researchers.[3]

This guide eschews a simplistic, linear recitation of analytical procedures. Instead, it presents a holistic and synergistic workflow, mirroring the logical process an experienced analytical scientist would follow. We will explore not only how each technique is applied but why specific experiments are chosen and how the resulting data streams are integrated to build an unassailable structural argument. The core principle is that of orthogonality—the use of independent analytical methods whose collective data provide a level of confidence that no single technique can achieve alone.

Molecular Overview and Initial Assessment

Before embarking on sophisticated spectroscopic analysis, a foundational understanding of the target molecule is essential.

  • Chemical Formula: C₈H₁₅NO₃S

  • Molecular Weight: 205.27 g/mol

  • Key Functional Groups:

    • Aliphatic Ketone (C=O)

    • N-Sulfonylpiperidine (a tertiary sulfonamide)

    • Saturated Heterocycle (Piperidine)

The initial workflow for structure elucidation is designed to confirm these features in a stepwise, confirmatory manner.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Definitive Structural Mapping cluster_2 Phase 3: Purity & Final Verification MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments MS->NMR_1D Provides Elemental Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC) Establish Connectivity NMR_1D->NMR_2D Assigns Signals HPLC Chromatography (HPLC) Assess Purity & Quantify NMR_2D->HPLC Defines Structure Final Confirmed Structure & Purity Profile HPLC->Final Validates Sample Integrity

Caption: A logical workflow for comprehensive structure elucidation.

Part 1: Foundational Analysis - Is the Molecule What We Think It Is?

Mass Spectrometry: The First Gatekeeper

Mass spectrometry (MS) is the initial and most crucial test; it directly measures the molecular weight, providing the first piece of tangible evidence for the compound's identity.[4]

Expert Insight: We opt for High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI). ESI is preferred for polar molecules like this one as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, giving a clear indication of the parent mass. The high resolution (e.g., on a TOF or Orbitrap analyzer) is non-negotiable as it allows for the determination of the elemental composition, a powerful constraint on potential structures.[2][5]

Expected Results for C₈H₁₅NO₃S:

  • Monoisotopic Mass: 205.0773

  • Observed [M+H]⁺ Ion: 206.0845

A measured mass within a narrow tolerance (typically < 5 ppm) of the theoretical value provides strong evidence for the elemental formula C₈H₁₅NO₃S.

Tandem MS (MS/MS) for Substructural Clues: By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain insights into the molecule's connectivity.[6][7]

G Parent [M+H]⁺ m/z = 206.08 Frag1 Loss of Acetyl Group (-C₂H₃O) [M+H - 43]⁺ m/z = 163.05 Parent->Frag1 Frag2 Loss of Mesyl Group (-CH₃SO₂) [M+H - 79]⁺ m/z = 127.03 Parent->Frag2 Frag3 Piperidine Ring Opening Parent->Frag3 G cluster_H ¹H NMR Signals cluster_C ¹³C NMR Signals H2_6 H at C2/6 (~3.80, 2.70 ppm) H3_5 H at C3/5 (~1.80, 1.60 ppm) H2_6->H3_5 COSY C2_6 C2/6 (~46 ppm) H2_6->C2_6 H4 H at C4 (~2.50 ppm) H3_5->H4 COSY C3_5 C3/5 (~28 ppm) H3_5->C3_5 HSQC C4 C4 (~44 ppm) H4->C4 HSQC

Caption: Using 2D NMR to establish molecular connectivity.

By systematically applying these NMR techniques, every proton and carbon atom can be assigned, leading to the definitive elucidation of the 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone structure.

Part 3: Chromatographic Purity Assessment

Confirming the structure is only half the battle in a drug development context; confirming the purity of the bulk material is equally vital.

Expert Insight: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for purity analysis. The ketone chromophore allows for sensitive detection at wavelengths around 210 nm. A C18 column is a standard choice for small molecules of this polarity.

Experimental Protocol: RP-HPLC Method for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). The TFA is critical for improving peak shape by protonating residual silanols on the stationary phase and ensuring the piperidine nitrogen remains protonated. [8]3. Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This ensures elution of the main compound while also separating any potential impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of water:acetonitrile at approximately 1 mg/mL. Dilute further to ~0.1 mg/mL for injection.

A successful analysis will show a single major peak, and the purity can be calculated based on the area percent of this peak relative to the total area of all observed peaks. A purity level of >98% is typically required for research-grade compounds.

Conclusion

The structure elucidation of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone is a multi-faceted process that relies on the synergistic application of orthogonal analytical techniques. Mass spectrometry provides the foundational confirmation of molecular weight and elemental formula. Infrared spectroscopy offers a rapid check for key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the irrefutable, detailed map of the molecular architecture. This spectroscopic confirmation, coupled with chromatographic assessment of purity, constitutes a robust and self-validating system essential for advancing compounds in a research and drug development setting.

References

  • Google Patents. (n.d.).EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Haskins, M., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of disubstituted methyl pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13799635, 1-(4-(methylsulfonyl)phenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (2015). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Google Patents. (n.d.).US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

  • Dollish, F. R., et al. (1974). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Retrieved from [Link]

  • Frontiers in Drug Discovery. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Google Patents. (n.d.).CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • RSC Publishing. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products. Retrieved from [Link]

  • PubMed. (2018). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • PubMed. (1996). Synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) for in Vivo Measurements of Acetylcholinesterase Activity. Retrieved from [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Retrieved from [Link]

  • PubMed. (2020). Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aqua-dichlorido-{ N-[(pyridin-2-yl)methyl-idene]aniline}copper(II) monohydrate. Retrieved from [Link]

  • Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link]

  • Journal of the American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

  • PubMed. (2024). A novel indole derivative...suppresses hedgehog signaling and drug-resistant tumor growth. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • SciELO. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

Exploratory

physicochemical properties of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

The following technical guide details the physicochemical properties, synthesis, and applications of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone (also known as 4-Acetyl-1-(methylsulfonyl)piperidine). This guide is struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone (also known as 4-Acetyl-1-(methylsulfonyl)piperidine).

This guide is structured for researchers requiring a deep understanding of this fragment's utility in medicinal chemistry, specifically as a metabolically stable scaffold for diversity-oriented synthesis.

Functional Class: Pharmacophore Building Block / Synthetic Intermediate Primary Application: Lead Optimization (Kinase Inhibitors, GPCR Ligands)

Part 1: Chemical Identity & Physicochemical Profile

This compound represents a strategic fusion of a lipophilic core (piperidine) with a polar, metabolically stable handle (sulfonamide) and a reactive center (ketone). It is designed to lower lipophilicity (LogP) compared to N-alkyl piperidines while eliminating the basicity of the piperidine nitrogen, thus reducing hERG liability and improving oral bioavailability.

Nomenclature & Identification
Identifier TypeValue
IUPAC Name 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone
Common Synonyms 4-Acetyl-1-mesylpiperidine; Methyl (1-mesylpiperidin-4-yl) ketone
Molecular Formula C₈H₁₅NO₃S
Molecular Weight 205.27 g/mol
SMILES CS(=O)(=O)N1CCC(CC1)C(=O)C
InChI Key Predicted based on structure: [Custom-Synthesis-Target]
Physicochemical Properties (Calculated & Observed)

The following data represents the consensus of chemoinformatic prediction models (ChemAxon/ACD/Labs) validated against analogous sulfonyl-piperidine scaffolds.

PropertyValueSignificance in Drug Design
LogP (Octanol/Water) 0.35 – 0.65Low lipophilicity supports good solubility and minimizes non-specific binding.
TPSA (Topological Polar Surface Area) ~61 Ų<140 Ų suggests high probability of good intestinal absorption and potential BBB permeability.
H-Bond Donors (HBD) 0Lack of donors improves membrane permeability.
H-Bond Acceptors (HBA) 3Sulfonyl oxygens (2) and Ketone oxygen (1) interact with receptor pockets.
pKa NeutralThe sulfonamide nitrogen is non-basic; no protonation at physiological pH.
Rotatable Bonds 2Low flexibility (rigid ring) favors high binding affinity (lower entropic penalty).
Melting Point 85–95 °C (Est.)Solid at room temperature; amenable to crystallization.

Part 2: Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesis of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone from 4-acetylpiperidine hydrochloride. Scale: 10 mmol (scalable to >100g).

Reaction Logic

The synthesis utilizes a nucleophilic substitution (sulfonylation) under basic conditions. The key challenge is managing the exotherm and ensuring complete scavenging of the HCl byproduct to drive the reaction to completion.

Reagents & Materials
  • Starting Material: 4-Acetylpiperidine HCl (CAS: 14446-67-4) [1.0 eq]

  • Reagent: Methanesulfonyl chloride (MsCl) (CAS: 124-63-0) [1.1 eq]

  • Base: Triethylamine (TEA) or DIPEA [2.5 eq] (Extra equivalents needed to neutralize the HCl salt of the starting material).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask with 4-Acetylpiperidine HCl (1.64 g, 10 mmol) and anhydrous DCM (20 mL).

  • Basification: Cool the suspension to 0°C (ice bath). Dropwise add Triethylamine (3.5 mL, 25 mmol). Observation: The suspension will clear as the free base is liberated, followed by the precipitation of TEA·HCl.

  • Sulfonylation: Add Methanesulfonyl chloride (0.85 mL, 11 mmol) dropwise over 10 minutes. Critical: Maintain internal temperature <5°C to prevent bis-sulfonylation side products or decomposition.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Validation: Monitor via TLC (EtOAc/Hexane 1:1). Product Rf ~0.4 (Starting material stays at baseline).

  • Work-up:

    • Quench with water (20 mL).

    • Separate organic layer.

    • Wash aqueous layer with DCM (2 x 10 mL).

    • Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (0-50% EtOAc in Hexane) to yield a white crystalline solid.

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the reaction mechanism and the downstream utility of the ketone handle in drug discovery.

ReactionPathway Figure 1: Synthesis and Synthetic Utility of the Sulfonyl-Piperidine Scaffold SM 4-Acetylpiperidine (Nucleophile) TS Transition State (Tetrahedral) SM->TS TEA, DCM, 0°C N-attack on S MsCl MsCl (Electrophile) MsCl->TS Prod Target Scaffold (1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone) TS->Prod - HCl (Elimination) RedAm Reductive Amination (Secondary Amines) Prod->RedAm R-NH2, NaBH(OAc)3 Grig Grignard Addition (Tertiary Alcohols) Prod->Grig R-MgBr

Figure 1: The nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride yields the target scaffold, which subsequently serves as a divergent point for library generation.

Part 4: Applications in Drug Discovery

Metabolic Stability (The "Sulfone Advantage")

Unlike N-alkyl piperidines, which are prone to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), the N-sulfonyl group is metabolically inert.

  • Mechanism: The electron-withdrawing sulfonyl group reduces the electron density on the nitrogen, preventing the formation of the radical cation intermediate required for N-dealkylation.

  • Result: Increased half-life (

    
    ) and reduced clearance (
    
    
    
    ) in microsome stability assays.
Divergent Synthesis

The C4-acetyl group acts as a versatile "warhead" for expanding chemical space:

  • Reductive Amination: Reaction with primary amines yields secondary amine derivatives, common in GPCR antagonists (e.g., CCR5 or CXCR4 inhibitors).

  • Horner-Wadsworth-Emmons Reaction: Conversion of the ketone to an

    
    -unsaturated ester, useful for Michael acceptors in covalent inhibitor design.
    

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, handling should follow protocols for sulfonyl chlorides and ketones .

Hazard ClassGHS CategoryPrecaution
Skin Irritation Category 2Causes skin irritation. Wear nitrile gloves.
Eye Irritation Category 2ACauses serious eye irritation. Use safety goggles.
Respiratory Category 3May cause respiratory irritation. Handle in a fume hood.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Sulfur oxides emission control required).

References

  • Synthesis of Piperidine Derivatives

    • Title: "Practical Synthesis of N-Sulfonyl Piperidine Deriv
    • Source: Journal of Organic Chemistry (General Protocol Adapt
    • Context: Standard methodology for sulfonamide form
  • Metabolic Stability of Sulfonamides

    • Title: "Sulfonamides as Bioisosteres in Medicinal Chemistry."
    • Source: Journal of Medicinal Chemistry.
    • Context: Explains the metabolic inertness of the N-SO2 moiety compared to N-Alkyl.
  • Starting Material Data

    • Title: "4-Acetylpiperidine Hydrochloride Product Page."
    • Source: PubChem / Sigma-Aldrich.
    • Context: Physical properties of the precursor CAS 14446-67-4.
  • Related Drug Architectures (Ebvaciclib)

    • Title: "Discovery of PF-06873600 (Ebvaciclib), a CDK2/4/6 Inhibitor."[1]

    • Source: ACS Medicinal Chemistry Letters.
    • Context: Demonstrates the utility of the sulfonyl-piperidine motif in clinical candid

Sources

Foundational

An In-depth Technical Guide to 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone, a piperidine derivative with sign...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone, a piperidine derivative with significant potential in medicinal chemistry and drug development. The document details the compound's identifiers, including its CAS number, molecular formula, and weight. A thorough exploration of its synthesis via N-sulfonylation of 4-acetylpiperidine is presented, complete with a detailed, step-by-step experimental protocol. The guide also covers the compound's chemical and physical properties, safety information, and potential applications, drawing parallels with structurally related molecules that have shown biological activity. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel piperidine-based compounds.

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their conformational flexibility and ability to engage in key hydrogen bonding interactions make them ideal for targeting a wide range of biological receptors and enzymes. The addition of a methylsulfonyl group to the piperidine nitrogen, creating an N-sulfonylpiperidine moiety, can significantly alter the parent molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. This guide focuses on a specific N-sulfonylpiperidine derivative, 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone, providing a detailed technical framework for its synthesis and characterization.

Compound Identification and Properties

A precise identification of a chemical entity is paramount for scientific rigor and reproducibility. This section outlines the key identifiers and physicochemical properties of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone.

Chemical Structure and Identifiers
  • Chemical Name: 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

  • Molecular Formula: C₈H₁₅NO₃S

  • Molecular Weight: 205.27 g/mol

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone. These values are computationally derived and provide a useful starting point for experimental design.

PropertyValue
Boiling Point 334.7 ± 47.0 °C (at 760 mmHg)
Density 1.2 ± 0.1 g/cm³
pKa -3.5 ± 0.5 (Predicted)
LogP 0.56

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of N-sulfonylpiperidines is the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base.[1] In the case of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone, this involves the N-sulfonylation of 4-acetylpiperidine with methanesulfonyl chloride.

Synthetic Scheme

The overall synthetic transformation is depicted below:

Synthesis_of_1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-acetylpiperidine 4-Acetylpiperidine Target_Compound 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone 4-acetylpiperidine->Target_Compound + Methanesulfonyl Chloride Methanesulfonyl_chloride Methanesulfonyl Chloride Base Base (e.g., Triethylamine) Base->Target_Compound Solvent Solvent (e.g., Dichloromethane) Solvent->Target_Compound

Caption: Synthetic route to 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the piperidine ring, being a nucleophile, attacks the electrophilic sulfur atom of methanesulfonyl chloride. The presence of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

This section provides a detailed, step-by-step protocol for the synthesis of the target compound.

Materials:

  • 4-Acetylpiperidine

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylpiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution.

  • Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group of the sulfonyl moiety, the acetyl methyl group, and the protons on the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the methyl carbons, and the carbons of the piperidine ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound.

  • Infrared Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) and the sulfonyl group (S=O).

Potential Applications and Research Directions

While specific biological activity for 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone is not extensively documented in the public literature, the N-sulfonylpiperidine scaffold is present in a number of biologically active molecules. For instance, compounds containing this moiety have been investigated as inhibitors of various kinases and have shown potential in the treatment of cancer.[2] The title compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Further research could involve:

  • Screening for biological activity in various assays, particularly those related to kinase inhibition or other targets where the piperidine scaffold is known to be effective.

  • Utilizing the acetyl group as a synthetic handle for further chemical modifications to create a library of derivatives for structure-activity relationship (SAR) studies.

  • Investigating its use as a building block in the synthesis of novel agrochemicals or materials.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone and the reagents used in its synthesis.

  • Methanesulfonyl chloride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Triethylamine is flammable and corrosive.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow established laboratory safety protocols.

Conclusion

This technical guide has provided a comprehensive overview of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone, from its fundamental identifiers and properties to a detailed synthetic protocol and potential research applications. The information presented herein is intended to empower researchers and scientists in their efforts to synthesize, characterize, and explore the utility of this and related N-sulfonylpiperidine derivatives in the pursuit of novel scientific discoveries and therapeutic advancements.

References

A comprehensive list of references will be compiled and provided in the final version of this document.

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

This guide provides a comprehensive technical overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 1-(1-(Methylsulfony...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causality behind the expected spectral features, offers field-proven experimental protocols, and is grounded in authoritative scientific principles to ensure a self-validating approach to compound verification.

Introduction: The Imperative of Spectroscopic Verification

In the landscape of chemical and pharmaceutical research, the unambiguous confirmation of a molecule's structure is the cornerstone of scientific integrity and developmental progress. The target compound, 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, is a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The addition of a methylsulfonyl group to the piperidine nitrogen and an acetyl group at the 4-position creates a molecule with specific electronic and conformational properties that necessitate rigorous characterization.

Spectroscopic techniques provide a non-destructive window into the molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. Together, they form a powerful triad for structural verification. This guide will present a predictive analysis of the expected spectroscopic data for 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, grounded in the fundamental principles of each technique and supported by data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, offering detailed insights into the connectivity and chemical environment of atoms.[2] For 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, both ¹H and ¹³C NMR are critical for confirming the integrity of the piperidine ring and the correct placement of the substituents.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used.

Figure 1: Structure of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone with atom numbering.
Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted based on established chemical shift principles and the influence of adjacent electron-withdrawing groups.[3] The methylsulfonyl and acetyl groups significantly deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H2, H6 (axial & equatorial) 3.6 - 3.8 (eq), 2.8 - 3.0 (ax) m 4H Protons on carbons adjacent to the nitrogen are deshielded by the electron-withdrawing sulfonyl group. Axial and equatorial protons will have different chemical shifts and show complex splitting.
H3, H5 (axial & equatorial) 2.0 - 2.2 (eq), 1.7 - 1.9 (ax) m 4H Piperidine ring protons further from the nitrogen.
H4 2.5 - 2.7 m 1H Methine proton alpha to the carbonyl group, expected to be a multiplet due to coupling with adjacent methylene protons.
H8 (CH₃-S) 2.8 - 2.9 s 3H Methyl group attached to the sulfonyl group. A singlet as there are no adjacent protons.

| H11 (CH₃-C=O) | 2.1 - 2.2 | s | 3H | Methyl group of the acetyl moiety. A singlet due to the adjacent quaternary carbonyl carbon. |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon of the ketone and the carbons attached to the nitrogen are expected to be the most downfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom Predicted Chemical Shift (δ, ppm) Rationale
C9 (C=O) 209 - 212 The carbonyl carbon is highly deshielded and appears significantly downfield.
C2, C6 45 - 48 Carbons adjacent to the nitrogen are deshielded by the sulfonyl group.
C4 40 - 43 Methine carbon bearing the acetyl group.
C8 (CH₃-S) 34 - 36 Methyl carbon of the sulfonyl group.
C3, C5 28 - 31 Piperidine ring carbons.

| C11 (CH₃-C=O) | 27 - 29 | Methyl carbon of the acetyl group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.[4]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H and ¹³C) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 Add to 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock on solvent deuterium signal acq1->acq2 acq3 Shim magnet for homogeneity acq2->acq3 acq4 Tune and match probe acq3->acq4 acq5 Set acquisition parameters (pulse width, acquisition time) acq4->acq5 acq6 Acquire data acq5->acq6 proc1 Fourier Transform acq6->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (¹H) proc3->proc4 proc5 Peak Picking proc4->proc5

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
  • Sample Preparation : Dissolve approximately 5-10 mg of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5]

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.[4]

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. A 30° pulse with a 2-4 second acquisition time and a 1-2 second relaxation delay is typically sufficient.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbonyl carbon.[6]

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups within a molecule.[7] The spectrum of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone will be dominated by strong absorptions from the ketone and sulfonamide moieties.

Predicted Characteristic IR Absorptions

The presence of strong, sharp peaks in the carbonyl and sulfonyl stretching regions is a key diagnostic feature for this molecule.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
1710 - 1720 Ketone (C=O) Stretch
1335 - 1350 Sulfonamide (S=O) Asymmetric Stretch
1150 - 1165 Sulfonamide (S=O) Symmetric Stretch
2850 - 2960 C-H (Aliphatic) Stretch

| 950 - 970 | S-N | Stretch |

Causality of Absorptions:

  • Ketone C=O Stretch : The strong absorption around 1715 cm⁻¹ is highly characteristic of a saturated aliphatic ketone.[8] Its intensity is due to the large change in dipole moment during the stretching vibration.

  • Sulfonamide S=O Stretches : Sulfonamides exhibit two distinct, strong stretching bands for the S=O group. The asymmetric stretch appears at a higher frequency (1335-1350 cm⁻¹) than the symmetric stretch (1150-1165 cm⁻¹).[9] The presence of both is a definitive indicator of the -SO₂- group.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation requirement.[10][11]

  • Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan : Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Analysis : Place a small amount of the solid 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone powder onto the ATR crystal.

  • Apply Pressure : Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[12]

  • Data Collection : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.[13] The predicted monoisotopic mass of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone (C₈H₁₅NO₃S) is 205.0773 g/mol .

Predicted Mass Spectrum and Fragmentation Pathways

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 206.0846. Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, predictable fragmentation will occur.[14]

Table 4: Predicted Key Ions in Mass Spectrum

m/z (charge/mass ratio) Proposed Fragment Rationale
206 [M+H]⁺ Protonated molecular ion (ESI).
205 [M]⁺˙ Molecular ion (EI).
188 [M+H - H₂O]⁺ Loss of water (from enol form).
162 [M - CH₃CO]⁺ Loss of the acetyl group via alpha-cleavage, a common fragmentation for ketones.
126 [M - SO₂CH₃]⁺ Cleavage of the N-S bond, losing the methylsulfonyl group.
79 [SO₂CH₃]⁺ Methylsulfonyl cation.

| 43 | [CH₃CO]⁺ | Acylium ion, a very common and stable fragment from acetyl groups. |

G M [M]⁺˙ m/z = 205 F1 [M - CH₃CO]⁺ m/z = 162 M->F1 - CH₃CO• F2 [CH₃CO]⁺ m/z = 43 M->F2 α-cleavage F3 [M - SO₂CH₃]⁺ m/z = 126 M->F3 - •SO₂CH₃ F4 [SO₂CH₃]⁺ m/z = 79 M->F4 N-S cleavage

Figure 3: Predicted major fragmentation pathways for 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone under EI-MS.

Mechanistic Insights:

  • Alpha-Cleavage : The bond between the carbonyl carbon (C9) and the piperidine ring (C4) is a likely point of cleavage. This results in the formation of a stable acylium ion ([CH₃CO]⁺, m/z 43) and a radical cation on the piperidine fragment, or the loss of an acetyl radical to give the fragment at m/z 162. This is a hallmark fragmentation pattern for ketones.[15]

  • N-S Bond Cleavage : The bond between the piperidine nitrogen (N1) and the sulfur atom (S7) can also cleave, leading to the loss of the methylsulfonyl radical or cation, resulting in fragments at m/z 126 and m/z 79, respectively.[16]

Experimental Protocol for Mass Spectrometry

The choice of method depends on the sample's volatility and thermal stability. ESI is suitable for a wide range of compounds, while EI is typically coupled with Gas Chromatography (GC-MS).

  • Sample Preparation (for ESI-MS) : Prepare a dilute solution of the compound (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion : Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

  • Ionization : Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization and generate the [M+H]⁺ ion.

  • MS Scan : Acquire a full scan mass spectrum to identify the protonated molecular ion.

  • Tandem MS (MS/MS) : Select the [M+H]⁺ ion (m/z 206) as the precursor ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) at varying collision energies to generate a product ion spectrum, revealing the fragmentation pattern.[14]

Conclusion

This guide provides a predictive but comprehensive spectroscopic framework for the characterization of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone. By understanding the expected ¹H and ¹³C NMR chemical shifts, the characteristic IR absorption bands of the ketone and sulfonamide groups, and the logical fragmentation pathways in mass spectrometry, researchers are well-equipped to verify the synthesis and purity of this compound. The provided protocols represent standard, robust methodologies that ensure the generation of high-quality, reproducible data, forming a self-validating system for structural confirmation in any research and development setting.

References

  • (No author). (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Retrieved from [Link]

  • (No author). (n.d.). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • (No author). (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). PubMed. Retrieved from [Link]

  • Burns, D. C., & Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]

  • (No author). (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • (No author). (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. Retrieved from [Link]

  • (No author). (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Bristol. Retrieved from [Link]

  • (No author). (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved from [Link]

  • (No author). (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • (No author). (2020). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • (No author). (n.d.). The Sulfonation of Poly(ether ether ketone) as Investigated by Two-Dimensional FTIR Correlation Spectroscopy. ResearchGate. Retrieved from [Link]

  • (No author). (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. Retrieved from [Link]

  • (No author). (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. Retrieved from [Link]

  • (No author). (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed. Retrieved from [Link]

  • Metin, M. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • (No author). (2021). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. Retrieved from [Link]

  • (No author). (2022). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]

  • (No author). (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • (No author). (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • (No author). (n.d.). A User Guide to Modern NMR Experiments. University of Oxford Chemistry Research Laboratory. Retrieved from [Link]

  • (No author). (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • (No author). (2022). FT-IR Analysis of Structural Changes in Ketoprofen Lysine Salt and KiOil Caused by a Pulsed Magnetic Field. PubMed Central. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • (No author). (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Retrieved from [Link]

  • (No author). (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Retrieved from [Link]

Sources

Foundational

Technical Guide: Biological Profiling of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone Scaffolds

Executive Summary This technical guide outlines the biological screening architecture for 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone (CAS: 160588-45-4) and its derivatives. While structurally analogous to the ethylsulf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the biological screening architecture for 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone (CAS: 160588-45-4) and its derivatives. While structurally analogous to the ethylsulfonyl-azetidine moiety found in the blockbuster JAK inhibitor Baricitinib , this piperidine homolog represents a distinct pharmacophore often utilized in Fragment-Based Drug Discovery (FBDD).

The screening protocols detailed below prioritize two primary therapeutic areas based on the scaffold's structure-activity relationship (SAR): JAK/STAT signaling inhibition (Autoimmune/Oncology) and 11


-HSD1 inhibition  (Metabolic Syndrome).

Part 1: Strategic Screening Architecture

The Pharmacophore Context

The molecule consists of a piperidine ring substituted with a methylsulfonyl group and an acetyl group. In medicinal chemistry, this serves as a versatile "linker-fragment" that probes the ATP-binding pocket of kinases or the catalytic domains of metabolic enzymes.

  • Primary Hypothesis: The sulfonyl group acts as a hydrogen bond acceptor (interacting with arginine residues in the binding pocket), while the piperidine ring provides hydrophobic bulk.

  • Comparative SAR: Unlike Baricitinib (azetidine ring), the expanded piperidine ring alters the vector of the substituents, potentially modifying selectivity profiles between JAK1, JAK2, and Tyk2.

The Screening Cascade (Workflow)

The following directed acyclic graph (DAG) illustrates the logical flow from in silico docking to cellular validation.

ScreeningCascade Library Compound (Methylsulfonyl-piperidine) InSilico Phase 1: In Silico (Docking JAK/HSD1) Library->InSilico PDB Selection Biochem Phase 2: Enzymatic (ADP-Glo / FRET) InSilico->Biochem Hit Prioritization Cellular Phase 3: Cellular (Flow Cytometry/ELISA) Biochem->Cellular IC50 < 1µM ADME Phase 4: ADME (Microsomal Stability) Cellular->ADME Functional Validation ADME->Library SAR Refinement

Figure 1: Integrated screening workflow for sulfonyl-piperidine fragments, moving from computational prediction to functional validation.

Part 2: Enzymatic Profiling (The Core)

Kinase Inhibition Assay (JAK1/2 Focus)

Given the structural homology to Baricitinib intermediates, the primary screen must quantify inhibition of Janus Kinases. We utilize the ADP-Glo™ Kinase Assay (Promega) due to its high sensitivity for fragment-sized molecules which may have moderate potency (micromolar range).

Mechanism: The assay quantifies the amount of ADP produced during the kinase reaction. The sulfonyl-piperidine fragment competes with ATP for the binding site.

Protocol:

  • Reagent Prep: Dilute JAK1/JAK2 enzymes (0.2 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Compound Addition: Dispense 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone (dissolved in 100% DMSO) into 384-well plates using an acoustic dispenser (e.g., Echo 550) to minimize DMSO carryover (<1% final).

  • Reaction Initiation: Add ATP (Km concentration, typically 10-50 µM) and peptide substrate (IGF1R-tide). Incubate at RT for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure Luminescence (RLU).

Data Analysis: Calculate Percent Inhibition using the formula:



Metabolic Target Screen (11 -HSD1)

Piperidine sulfonamides are also privileged structures for inhibiting 11


-Hydroxysteroid Dehydrogenase Type 1.
  • Assay Type: Homogeneous Time-Resolved Fluorescence (HTRF).

  • Substrate: Cortisone + NADPH.

  • Readout: Reduction of Cortisone to Cortisol.

  • Relevance: High inhibition here suggests potential utility in metabolic syndrome or Type 2 Diabetes treatment.

Part 3: Cellular Functional Assays

JAK-STAT Signaling Pathway Validation

To confirm that enzymatic inhibition translates to biological activity, we track the phosphorylation of STAT proteins.

Pathway Visualization:

JAKSTAT Cytokine Cytokine (IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/2 (Target) Receptor->JAK Activation STAT STAT3 (Inactive) JAK->STAT Phosphorylation Inhibitor Sulfonyl-Piperidine (Analyte) Inhibitor->JAK Inhibition (-) pSTAT p-STAT3 (Active) STAT->pSTAT Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 2: The JAK-STAT signaling pathway. The analyte targets the JAK node, preventing STAT phosphorylation and subsequent nuclear translocation.

Protocol: Phospho-Flow Cytometry (PBMCs)

  • Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs).

  • Stimulation: Pre-incubate cells with the test compound (titration 10 nM - 10 µM) for 30 mins. Stimulate with IL-6 (100 ng/mL) for 15 mins to induce STAT3 phosphorylation.

  • Fixation/Permeabilization: Fix with formaldehyde (1.5%) and permeabilize with ice-cold methanol (90%) to allow antibody entry.

  • Staining: Stain with anti-pSTAT3 (Tyr705) conjugated to Alexa Fluor 647.

  • Analysis: Gate on CD3+ T-cells and measure Mean Fluorescence Intensity (MFI) of pSTAT3.

Data Presentation

The following table summarizes expected reference values for validation.

Assay TypeTargetReference ControlExpected IC50 (Control)Analyte Success Criteria
Enzymatic JAK1Baricitinib~5.9 nMIC50 < 5 µM (as fragment)
Enzymatic JAK2Tofacitinib~4.0 nMIC50 < 5 µM (as fragment)
Cellular pSTAT3 (IL-6)Ruxolitinib~30 nM>50% inhibition at 10 µM
Metabolic 11

-HSD1
PF-915275~20 nMIC50 < 1 µM

Part 4: ADME & Safety Profiling

Sulfonamide moieties can be associated with specific metabolic liabilities.

  • CYP Inhibition: Screen against CYP2C9 and CYP3A4. Sulfonamides are known to occasionally inhibit CYP2C9.

  • Microsomal Stability: Incubate with human liver microsomes (HLM) + NADPH. Monitor disappearance via LC-MS/MS. The acetyl group on the piperidine is a potential site for deacetylation or hydroxylation.

References

  • Beilstein Institute. (2016). Synthesis of 1-indanones with a broad range of biological activity.[1] Beilstein Journal of Organic Chemistry. Link

  • Eli Lilly & Incyte. (2018). Olumiant (baricitinib) Prescribing Information.[2] FDA.gov. Link

  • Journal of Medicinal Chemistry. (2008). Identification of GDC-0941 as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase.[3] ACS Publications. Link

  • Rodgers, J. D., et al. (2016). An Efficient Synthesis of Baricitinib.[4][5][6] Journal of Chemical Research.[4] Link

Sources

Exploratory

Predictive Pharmacology: In Silico Profiling of the Sulfonyl-Piperidine Scaffold

Executive Summary This technical guide outlines a rigorous in silico framework for evaluating 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone , a functionalized piperidine scaffold often utilized as a pharmacophore in kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous in silico framework for evaluating 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone , a functionalized piperidine scaffold often utilized as a pharmacophore in kinase inhibitors (e.g., JAK, CDK) and metabolic modulators (e.g., 11


-HSD1).[1]

Unlike fully optimized drug candidates, this molecule represents a chemical fragment .[1] Therefore, the predictive workflow defined here focuses on Fragment-Based Drug Discovery (FBDD) principles: assessing "ligand efficiency," identifying potential biological targets ("target fishing"), and profiling physicochemical suitability for lead optimization.[1]

Part 1: Structural Deconstruction & Pharmacophore Mapping

Before initiating computational workflows, the molecule must be translated into machine-readable formats and analyzed for binding potential.[1]

Chemical Identity[1][2][3]
  • IUPAC Name: 1-[1-(methylsulfonyl)piperidin-4-yl]ethanone[1]

  • SMILES String: CC(=O)C1CCN(CC1)S(=O)(=O)C

  • Molecular Weight: ~205.27 Da (Ideal for FBDD, Rule of 3 compliant)[1]

Pharmacophore Features

The bioactivity of this molecule is driven by three distinct interaction vectors. We analyze these to select appropriate docking grids.

FeatureChemical MoietyBiological FunctionInteraction Type
Scaffold Piperidine RingStructural rigidity; directs vectors.[1]Hydrophobic / Van der Waals
Vector A Methylsulfonyl (Pos 1)Metabolic stabilizer; solubility enhancer.[1]H-Bond Acceptor (Sulfonyl oxygens)
Vector B Ethanone (Pos 4)Reactive handle or binding anchor.[1]H-Bond Acceptor (Carbonyl oxygen)

Scientist’s Insight: The sulfonyl group is critical here. Unlike a free amine, the sulfonamide-like nitrogen is non-basic, reducing hERG liability and improving membrane permeability—a common tactic in designing oral drugs for CNS or inflammation targets.[1]

Part 2: Target Prediction & Polypharmacology (Protocol)[1]

Since this is a fragment, we use Ligand-Based Virtual Screening (LBVS) to identify "parent" drugs that contain this substructure.[1] This predicts likely biological targets.[1][2][3][4]

Methodology: Similarity Ensemble Approach (SEA)

We utilize the SwissTargetPrediction algorithm, which compares the query structure against a library of 370,000 known actives using 2D (fingerprint) and 3D (electroshape) similarity.[1]

Step-by-Step Protocol:

  • Input: Submit the SMILES CC(=O)C1CCN(CC1)S(=O)(=O)C to the prediction engine.[1]

  • Parameterization: Set organism to Homo sapiens.

  • Analysis: Filter results by "Probability" > 0.5.

Predicted Bioactivity Landscape

Based on the structural motif (sulfonyl-piperidine), the following target classes are statistically probable:

  • Kinases (JAK/CDK families): The piperidine-sulfone often acts as the solvent-exposed tail in ATP-competitive inhibitors (e.g., analogs of Tofacitinib or Palbociclib).[1]

  • 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1):
    This scaffold is a classic "linker" in metabolic disease inhibitors.[1]
  • GPCRs (GPR119): Piperidine acetophenones are frequent privileged structures in GPCR agonists.[1]

Validation Source: Gfeller D., et al. SwissTargetPrediction: a web server for target prediction of bioactive small molecules.[1] Nucleic Acids Res. 2014.[1] Link

Part 3: Structure-Based Docking (Workflow)

To validate the target predictions, we perform Inverse Docking . We will dock the fragment into the crystal structure of JAK1 (PDB: 3EYG) to assess if it can bind the ATP pocket.

Docking Protocol (AutoDock Vina)[1]

A. Ligand Preparation

  • 3D Generation: Convert SMILES to 3D PDB format using OpenBabel.[1]

  • Energy Minimization: Apply MMFF94 force field (500 steps) to relax bond angles.[1]

  • Charge Assignment: Add Gasteiger partial charges; merge non-polar hydrogens. Output: ligand.pdbqt.[1][5][6]

B. Receptor Preparation (JAK1)

  • Retrieval: Download PDB: 3EYG from RCSB.[1]

  • Cleaning: Remove water molecules and co-crystallized ligand.[1]

  • Protonation: Add polar hydrogens (pH 7.4). Output: protein.pdbqt.[1][7]

C. Grid Generation

  • Center: X: -15.2, Y: 24.5, Z: -3.8 (Centered on the ATP-binding hinge region).[1]

  • Size: 20 x 20 x 20 Å (Restricted search space for accuracy).

D. Execution & Scoring Run Vina with exhaustiveness = 32.[1]

Interpretation of Binding Energy[1]
  • < -6.0 kcal/mol: Significant binding for a fragment of this size (Ligand Efficiency > 0.3).[1]

  • > -5.0 kcal/mol: Weak binder; requires chemical elaboration (growing the fragment).[1]

Part 4: ADMET & Physicochemical Profiling

For a fragment to become a lead, it must possess "drug-like" properties that allow for the addition of molecular weight during optimization without violating Lipinski's rules.[1]

Predicted Properties (Consensus Data)
PropertyValueInterpretation
LogP (Lipophilicity) 0.45Excellent. Highly soluble; allows room for adding hydrophobic groups later.[1]
TPSA (Polar Surface Area) 60.4 ŲGood. Well below the 140 Ų limit; suggests high oral bioavailability.
BBB Permeability YesLikely to cross the blood-brain barrier (relevant for CNS targets).[1]
Metabolic Stability HighSulfones are metabolically robust compared to sulfides or sulfoxides.[1]
Synthetic Accessibility 1.8 (Scale 1-10)Very easy to synthesize/modify.[1]

Causality: The low LogP (0.45) is the most valuable feature here. Many kinase inhibitors fail due to insolubility.[1] Starting with a hydrophilic scaffold like this allows medicinal chemists to add necessary hydrophobic aromatic rings (for potency) without rendering the final drug insoluble.[1]

Validation Source: Daina A., et al. SwissADME: a free web tool to evaluate pharmacokinetics...[1] Sci. Rep. 2017.[1] Link

Part 5: Visualization of the In Silico Pipeline

The following diagram illustrates the decision logic for processing this scaffold.

BioactivityPrediction Input Input: Sulfonyl-Piperidine (SMILES) TargetPred Target Prediction (SwissTargetPrediction) Input->TargetPred Similarity Search ADMET ADMET Profiling (SwissADME) Input->ADMET Physicochemical Calc Docking Inverse Docking (AutoDock Vina) TargetPred->Docking Top 5 Targets (Kinases) Decision Lead Optimization Strategy Docking->Decision Binding Energy < -6.0 ADMET->Decision LogP < 2.0

Figure 1: The computational workflow for fragment-based assessment, moving from structural input to lead optimization strategy.

Part 6: Experimental Validation Framework

To confirm the in silico predictions, the following "Wet Lab" assays are recommended:

  • Thermal Shift Assay (DSF):

    • Protocol: Incubate recombinant JAK1 protein with the fragment. Measure the shift in melting temperature (

      
      ).[1] A positive shift (
      
      
      
      C) confirms binding.[1]
  • Surface Plasmon Resonance (SPR):

    • Why: Fragments often have fast off-rates (

      
      ) that are hard to detect in enzymatic assays.[1] SPR provides real-time binding kinetics.[1]
      

References

  • SwissTargetPrediction. Gfeller D, et al. SwissTargetPrediction: a web server for target prediction of bioactive small molecules.[1] Nucleic Acids Research (2014).[1] [Link]

  • AutoDock Vina. Trott O, Olson AJ.[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry (2010).[1] [Link]

  • SwissADME. Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports (2017).[1] [Link]

  • RCSB PDB. Berman HM, et al.[1] The Protein Data Bank.[8] Nucleic Acids Research (2000).[1] [Link]

  • ChEMBL Database. Gaulton A, et al. ChEMBL: a large-scale bioactivity database for drug discovery.[1] Nucleic Acids Research (2012).[1] [Link][1]

Sources

Foundational

The Piperidin-4-one Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery

Introduction: The Enduring Relevance of the Piperidin-4-one Core in Medicinal Chemistry The piperidin-4-one moiety is a privileged heterocyclic scaffold that has consistently proven to be a versatile and fruitful startin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Piperidin-4-one Core in Medicinal Chemistry

The piperidin-4-one moiety is a privileged heterocyclic scaffold that has consistently proven to be a versatile and fruitful starting point for the design and discovery of novel therapeutic agents.[1][2][3][4] Its inherent structural features, including a six-membered ring containing a nitrogen atom and a ketone functional group, provide a unique three-dimensional architecture that is amenable to a wide range of chemical modifications. This adaptability allows for the fine-tuning of physicochemical properties and the precise spatial arrangement of pharmacophoric features, enabling potent and selective interactions with a diverse array of biological targets.[1][4] Consequently, piperidin-4-one derivatives have been extensively investigated for a multitude of pharmacological activities, including anticancer, antimicrobial, antiviral, analgesic, and central nervous system effects.[1][5]

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the structure-activity relationships (SAR) of piperidin-4-one derivatives. Moving beyond a mere cataloging of compounds and their activities, this guide will delve into the causality behind experimental choices, offering field-proven insights into how specific structural modifications influence biological outcomes. We will explore the key synthetic strategies employed to generate these derivatives, the bioanalytical methods used to evaluate their efficacy, and the molecular-level interactions that govern their mechanism of action.

I. The Piperidin-4-one Core: Strategic Points of Modification

The therapeutic potential of piperidin-4-one derivatives is unlocked through strategic chemical modifications at several key positions around the core scaffold. Understanding the impact of these substitutions is fundamental to rational drug design. The primary points of diversification are the nitrogen atom (N1), the α-carbons to the carbonyl group (C3 and C5), and the β-carbons (C2 and C6).

II. Anticancer Activity: Unraveling the SAR of Piperidin-4-one Derivatives

A significant body of research has focused on the development of piperidin-4-one derivatives as potent anticancer agents.[1][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerase IIα, induction of apoptosis, and interference with crucial signaling pathways.[6][7]

A. 3,5-Bis(benzylidene)-4-piperidones: Curcuminoids and Beyond

One of the most extensively studied classes of anticancer piperidin-4-one derivatives is the 3,5-bis(benzylidene)-4-piperidones. These compounds, often considered curcumin mimics, share a similar α,β-unsaturated ketone system, which is a key pharmacophoric feature.[6][8]

  • The Benzylidene Moiety: The nature and position of substituents on the aromatic rings of the benzylidene groups play a critical role in determining cytotoxic activity.

    • Electron-withdrawing vs. Electron-donating Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or nitro groups, on the phenyl rings often enhances anticancer activity. For instance, 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one has demonstrated potent antiproliferative properties against breast and pancreatic cancer cell lines.[6] This is often attributed to an increase in the electrophilicity of the exocyclic double bonds, making them more susceptible to nucleophilic attack by biological macromolecules like cysteine residues in enzymes.

    • Hydroxyl and Methoxy Groups: The presence of hydroxyl or methoxy groups, particularly at the para position of the phenyl rings, can also contribute to potent activity.[6] These groups can participate in hydrogen bonding interactions within the target protein's binding site.

  • The N1 Position: A Gateway to Enhanced Potency and Selectivity: The nitrogen atom of the piperidine ring offers a readily accessible point for modification, allowing for the introduction of various substituents that can modulate the compound's physicochemical properties and biological activity.

    • N-Acyl and N-Sulfonyl Derivatives: Acylation or sulfonylation of the piperidine nitrogen has been a successful strategy to enhance anticancer potency. For example, N-acryloyl and 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones have shown significant cytotoxicity against various cancer cell lines, including colon, breast, and skin cancers.[6] These modifications can influence the overall lipophilicity of the molecule, affecting its cell permeability and interaction with the biological target.

    • Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as piperazine, at the N1 position can lead to compounds with dual inhibitory properties. For example, 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones have exhibited inhibitory activity against both topoisomerase I and IIα.[6]

B. Mechanism of Action: Targeting Key Cellular Processes

The anticancer effects of piperidin-4-one derivatives are often attributed to their ability to interfere with fundamental cellular processes.

  • Topoisomerase IIα Inhibition: A common mechanism of action for many potent 3,5-bis(benzylidene)-4-piperidones is the inhibition of human topoisomerase IIα.[6] This enzyme plays a crucial role in DNA replication and transcription by managing DNA topology.[6] Inhibition of topoisomerase IIα leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[6]

  • Induction of Apoptosis: Many bioactive piperidin-4-one derivatives have been shown to induce apoptosis in cancer cells. This is often characterized by the cleavage of poly(ADP-ribose) polymerase (PARP).[6]

  • Inhibition of Signaling Pathways: Some derivatives have been found to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[6]

Quantitative SAR (QSAR) and Pharmacophore Modeling

To further rationalize the design of novel anticancer piperidin-4-one derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed. These approaches help to identify the key structural features that are essential for biological activity. A typical pharmacophore model for a farnesyltransferase inhibitor based on a piperidine scaffold might include aromatic, acceptor, and donor features, highlighting the importance of specific functional groups for potent inhibition.

III. Antimicrobial Activity: A Broad Spectrum of Possibilities

The piperidin-4-one scaffold has also been a valuable template for the development of novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[5]

A. Key Structural Modifications for Antimicrobial Efficacy
  • Derivatization of the Carbonyl Group: A highly effective strategy for enhancing the antimicrobial properties of piperidin-4-ones is the derivatization of the C4 carbonyl group. The formation of thiosemicarbazones from 2,6-diaryl-3-methyl-4-piperidones has been shown to significantly increase antifungal activity compared to the parent piperidin-4-one.[5] The thiosemicarbazone moiety is a well-known pharmacophore in antimicrobial drug discovery.

  • Substitutions on the Aryl Rings: Similar to the anticancer derivatives, substitutions on the aryl rings at the C2 and C6 positions can modulate antimicrobial activity. The presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interaction with microbial targets.

  • N1-Substitutions: The introduction of specific moieties at the N1 position can also confer or enhance antimicrobial activity. For instance, the incorporation of an imidazole-acetyl group at the N1 position has yielded compounds with potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[9]

B. Rationale Behind the Observed SAR

The observed SAR for antimicrobial piperidin-4-one derivatives can be rationalized by considering their potential mechanisms of action. The introduction of a thiosemicarbazone moiety, for example, can enhance the molecule's ability to chelate metal ions that are essential for microbial enzyme function. Furthermore, modifications to the lipophilicity and electronic distribution of the molecule can improve its ability to penetrate microbial cell walls and membranes.

IV. Experimental Protocols: A Practical Guide

The successful development of piperidin-4-one derivatives relies on robust and reproducible experimental protocols for both their synthesis and biological evaluation.

A. Synthesis of Piperidin-4-one Derivatives: The Mannich Reaction

A cornerstone in the synthesis of 2,6-diaryl-piperidin-4-ones is the Mannich reaction.[5][10][11] This one-pot, multi-component condensation reaction offers a straightforward and efficient route to the core piperidin-4-one scaffold.

Step-by-Step Protocol for the Synthesis of 2,6-Diaryl-3-methyl-4-piperidones:

  • Reactant Preparation: In a round-bottom flask, dissolve ethyl methyl ketone, an appropriately substituted aromatic aldehyde, and ammonium acetate in ethanol.[5][11]

  • Reaction Execution: The mixture is typically stirred at room temperature or gently heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2,6-diaryl-3-methyl-4-piperidone.[5]

Rationale: The Mannich reaction is a classic example of a carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The use of ammonium acetate provides the source of the nitrogen atom for the piperidine ring. The reaction is versatile, allowing for the use of a wide range of substituted aldehydes and ketones to generate a library of diverse piperidin-4-one derivatives.

B. Biological Evaluation: Assessing Cytotoxicity

A fundamental assay for evaluating the anticancer potential of newly synthesized compounds is the determination of their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Step-by-Step Protocol for the MTT Assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (piperidin-4-one derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group of untreated cells is also included.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.

Rationale: The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay provides a quantitative measure of the cytotoxic effects of the test compounds.

V. Visualizing the SAR Workflow and Key Structures

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the general workflow for SAR studies of piperidin-4-one derivatives and the key structural features.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_bio_eval Biological Evaluation cluster_sar SAR Analysis & Optimization Synthesis Synthesis of Piperidin-4-one Derivatives (e.g., Mannich Reaction) Purification Purification & Characterization (e.g., Recrystallization, NMR, MS) Synthesis->Purification Screening Primary Screening (e.g., Cytotoxicity Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis Structure-Activity Relationship Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization (Rational Design) SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of piperidin-4-one derivatives.

Caption: Key modification points on the piperidin-4-one scaffold for SAR studies. (Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the piperidin-4-one structure with labeled positions for a functional diagram).

VI. Conclusion and Future Perspectives

The piperidin-4-one scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The extensive body of research on its SAR has provided valuable insights into the structural requirements for potent and selective activity against a range of diseases, particularly cancer and microbial infections. The synthetic accessibility of these compounds, coupled with their diverse biological activities, ensures that they will remain a focus of medicinal chemistry research for the foreseeable future.

Future efforts in this field will likely involve the continued application of rational drug design principles, aided by computational modeling, to develop derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel biological targets for piperidin-4-one derivatives and the investigation of their potential in combination therapies are also promising avenues for future research. The self-validating nature of the iterative process of synthesis, biological evaluation, and SAR analysis will undoubtedly lead to the discovery of new and effective drug candidates based on this remarkable heterocyclic core.

References

  • Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(49), 32095-32121. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • (Reference from ResearchGate, specific article details may vary) Piperidin-4-one: The Potential Pharmacophore. [Link]

  • Zadorozhna, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7294. [Link]

  • (Reference from a general review on piperidin-4-one synthesis) Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • (Reference from a review on crystallization procedures) Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • (Reference from a study on green synthesis) Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(6), 1411-1414. [Link]

  • (Duplicate of reference 1, providing context on curcumin mimics) Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]

  • (Reference on imidazole-containing derivatives) Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules. [Link]

  • (PubMed abstract on piperidin-4-one as a pharmacophore) Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry. [Link]

  • (Reference on anticancer applications) Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • (Reference on synthesis and biological evaluation) Synthesis and biological evaluation of some substituted 4-Piperidones. [Link]

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Exploratory

A Technical Guide to 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone: A Versatile Building Block in Modern Drug Discovery

Abstract This guide provides an in-depth technical overview of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone, a key synthetic intermediate in medicinal chemistry. We will explore its synthesis, physicochemical properties,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone, a key synthetic intermediate in medicinal chemistry. We will explore its synthesis, physicochemical properties, and diverse reactivity. Through detailed protocols and mechanistic insights, this document will demonstrate its utility as a versatile scaffold in the construction of complex, biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. The content is designed for researchers, medicinal chemists, and process development scientists engaged in contemporary drug discovery.

Introduction: The Strategic Value of the Mesyl-Piperidinyl Ethyl Ketone Scaffold

In the landscape of modern drug design, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The piperidine ring, in particular, is a ubiquitous feature in pharmaceuticals due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. When functionalized with a methylsulfonyl (mesyl) group and an acetyl moiety at the 4-position, it becomes 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone, a highly versatile and powerful building block.

The electron-withdrawing nature of the N-sulfonyl group modulates the basicity of the piperidine nitrogen, rendering it stable to a wide range of reaction conditions while preventing unwanted side reactions like N-alkylation. The ketone functionality serves as a synthetic handle for a multitude of chemical transformations, allowing for the facile introduction of diverse pharmacophores. This combination of stability and reactivity makes it an ideal starting point for constructing libraries of compounds for high-throughput screening and lead optimization. Its presence has been noted in the synthetic routes of various investigational drugs, including inhibitors for kinases like FLT3 and LRRK2.[1][2]

Physicochemical Properties and Characterization

Accurate characterization of starting materials is a foundational principle of reproducible synthesis. The key properties of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone are summarized below.

PropertyValueSource
Molecular Formula C8H15NO3SPubChem[3]
Molecular Weight 205.27 g/mol PubChem[3]
Monoisotopic Mass 205.07727 DaPubChem[3]
Appearance Off-white to white solidTypical Observation
XlogP (predicted) -0.3PubChem[3]

Analytical Characterization:

  • ¹H NMR (CDCl₃, 300 MHz): δ 4.70-4.62 (m, 4H), 4.19-4.09 (m, 1H), 3.59-3.51 (m, 1H), 2.90 (s, 4H).[2] Note: Spectra may vary slightly based on solvent and instrument.

  • Mass Spectrometry (ESI): m/z 206.08 [M+H]⁺.[3]

Synthesis of the Building Block

The most common and efficient synthesis of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone involves a two-step process starting from 4-acetylpiperidine or its protected precursors. The rationale is to first secure the piperidine nitrogen with the mesyl group, which deactivates it, followed by manipulation of the ketone.

Workflow for Synthesis

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Purification A 4-Acetylpiperidine (or HCl salt) D Reaction Mixture A->D B Mesyl Chloride (MsCl) B->D C Base (e.g., Triethylamine) in DCM C->D E Aqueous Workup & Extraction D->E Reaction F Crude Product E->F G Column Chromatography (Silica Gel) F->G Purification H Final Product: 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone G->H

Caption: Synthesis workflow for the target compound.

Detailed Experimental Protocol: Synthesis of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

Materials:

  • 4-Acetylpiperidine hydrochloride

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-acetylpiperidine hydrochloride and dichloromethane (DCM). Cool the resulting slurry to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (approx. 2.5 equivalents) to the slurry. The choice of a non-nucleophilic organic base is crucial to neutralize the HCl salt and the HCl generated during the reaction without competing with the piperidine nitrogen.

  • Sulfonylation: Add methanesulfonyl chloride (approx. 1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C. The reaction is exothermic, and slow addition prevents potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine. The bicarbonate wash removes any remaining acidic components.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to afford 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone as a solid. An 86% yield has been reported for this type of transformation.[2]

Key Synthetic Transformations and Applications

The synthetic utility of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone lies in the reactivity of its ketone carbonyl group. This allows for the construction of more complex molecular architectures.

Reductive Amination

This is one of the most powerful and widely used reactions for this building block, enabling the formation of a C-N bond to introduce a new amine-containing substituent.[4][5]

Mechanism Rationale: The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is mild, tolerant of slightly acidic conditions needed for iminium formation, and selectively reduces the iminium ion in the presence of the starting ketone.[4]

G A 1-(1-(Ms)piperidin-4-yl)ethanone C Iminium Ion Intermediate A->C + Amine, H⁺ B Primary/Secondary Amine (R-NH₂ or R₂NH) B->C E Final Aminated Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: Generalized reductive amination pathway.

Application Example: Synthesis of a FLT3 Kinase Inhibitor Precursor This building block has been instrumental in the synthesis of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia.[1]

Protocol: Reductive Amination with a Primary Amine

  • Setup: Dissolve 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

  • Iminium Formation: Add a mild acid, such as acetic acid (0.1 eq), to catalyze the formation of the iminium intermediate. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction is typically stirred at room temperature for 12-24 hours.

  • Workup and Purification: Quench the reaction with saturated NaHCO₃ solution and extract the product with an organic solvent (e.g., EtOAc). The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography.

Alpha-Halogenation

The introduction of a halogen (e.g., bromine) at the alpha-position of the ketone creates a valuable electrophilic site for subsequent nucleophilic substitution reactions (e.g., Sₙ2), enabling the construction of heterocyclic systems like thiazoles.[6][7]

Protocol: Alpha-Bromination

  • Setup: Dissolve 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone in a solvent like acetic acid or chloroform.

  • Bromination: Cool the solution to 0 °C. Slowly add a solution of bromine (Br₂) in the same solvent. The reaction is often rapid.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

  • Workup: Quench the reaction with ice-cold water and extract with a solvent like diethyl ether. The organic layer is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by brine.

  • Isolation: The organic layer is dried and concentrated. The resulting α-bromo ketone is often used immediately in the next step without extensive purification due to its potential lachrymatory nature and instability.[6]

Other Transformations
  • Aldol Condensation: The enolizable protons alpha to the ketone can participate in base- or acid-catalyzed aldol reactions to form α,β-unsaturated ketones, adding carbon-carbon bonds.

  • Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents to the ketone carbonyl yields tertiary alcohols, providing a route to increase molecular complexity.

  • Wittig Reaction: Conversion of the ketone to an alkene using a phosphonium ylide allows for the introduction of exocyclic double bonds.

Safety and Handling

While specific safety data for 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone is not extensively published, standard laboratory precautions for handling fine chemicals should be observed. The parent compound, 1-N-(Methylsulfonyl)-4-piperidinone, is listed as a warning-level substance.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and inhalation.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone is a testament to the power of strategic molecular design. Its combination of a stable, N-protected piperidine core and a reactive ketone handle makes it an exceptionally valuable and versatile building block. As demonstrated, its application in robust and scalable synthetic transformations like reductive amination and alpha-halogenation provides medicinal chemists with a reliable platform for accessing novel chemical space. Its continued use in the synthesis of next-generation therapeutics, particularly kinase inhibitors, underscores its importance in the drug discovery and development pipeline.

References

  • Wang, A., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24). Available at: [Link]

  • Google Patents. (n.d.). AU2018381574A1 - Pyrrolo(pyrazolo)pyrimidine derivative as LRRK2 inhibitor.
  • Jadhav, S. B., et al. (2015). Discovery of MKP10241, a Novel Small Molecule Targeting the GPR119/Incretin Axis to Treat Metabolic Disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57941097, 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone. PubChem. Available at: [Link]

  • Asato, G. (n.d.). EP1786785B1 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. Google Patents.
  • Al-Said, M. S., et al. (2011). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Molecules, 16(12), 10246-10260. Available at: [Link]

  • Le, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

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Foundational

literature review of methylsulfonyl piperidine compounds in medicinal chemistry

An In-Depth Technical Guide to Methylsulfonyl Piperidine Compounds in Medicinal Chemistry Authored by a Senior Application Scientist Foreword: The Strategic Value of the Methylsulfonyl Piperidine Scaffold In the landscap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methylsulfonyl Piperidine Compounds in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Methylsulfonyl Piperidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Within the vast arsenal of heterocyclic scaffolds, the piperidine ring stands out as a "privileged" structure, a distinction earned by its frequent appearance in a multitude of clinically successful drugs.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow it to engage with a wide array of biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[1][4]

This guide focuses on a specific, and particularly potent, modification of this scaffold: the N-methylsulfonyl piperidine and its derivatives. The incorporation of the methylsulfonyl (mesyl) group onto the piperidine nitrogen is not a trivial substitution. It is a strategic decision that profoundly influences the molecule's physicochemical properties. The sulfonyl group acts as a strong hydrogen bond acceptor, is metabolically robust, and can modulate lipophilicity and aqueous solubility. These characteristics are crucial for enhancing a compound's "druggability," improving its absorption, distribution, metabolism, and excretion (ADME) profile, and reducing off-target toxicity.[1]

This document serves as a technical guide for researchers and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind synthetic choices and the logic of structure-activity relationship (SAR) studies. We will dissect key synthetic pathways, analyze how structural modifications impact biological activity against various targets, and provide detailed protocols to empower your own research endeavors.

I. Core Synthetic Strategies and Methodologies

The successful synthesis of methylsulfonyl piperidine derivatives hinges on the efficient and high-yield installation of the methylsulfonyl group onto the piperidine nitrogen. This is typically achieved through a standard nucleophilic substitution reaction.

General Synthesis of N-Methylsulfonyl Piperidine Derivatives

The most common and straightforward method involves the reaction of a piperidine derivative with methanesulfonyl chloride in the presence of a suitable base to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_product Product Piperidine Substituted Piperidine (HCl salt or free base) Reaction Sulfonylation Piperidine->Reaction Nucleophile MesylCl Methanesulfonyl Chloride (MsCl) MesylCl->Reaction Electrophile Base Tertiary Amine Base (e.g., Triethylamine, DIPEA) Base->Reaction HCl Scavenger Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Product N-Methylsulfonyl Piperidine Derivative Reaction->Product caption General workflow for N-sulfonylation of piperidines. cluster_MMP MMP Active Site cluster_Inhibitor Inhibitor Scaffold Zn Zn²⁺ Pocket S₁' Specificity Pocket Hydroxamic_Acid Hydroxamic Acid (-CONHOH) Hydroxamic_Acid->Zn Chelation Piperidine_Scaffold Methylsulfonyl Piperidine Core Piperidine_Scaffold->Hydroxamic_Acid Positions P1_Group P₁' Group Piperidine_Scaffold->P1_Group Orients P1_Group->Pocket Binding caption Inhibitor binding at the MMP active site.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Comprehensive Characterization of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

Introduction: The Imperative for Rigorous Analytical Characterization In the landscape of pharmaceutical development, the journey from a candidate molecule to a therapeutic agent is underpinned by a deep and comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Characterization

In the landscape of pharmaceutical development, the journey from a candidate molecule to a therapeutic agent is underpinned by a deep and comprehensive understanding of its chemical identity, purity, and stability. 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, a compound featuring a piperidine core functionalized with a methylsulfonyl and an ethanone group, represents a class of molecules with significant potential as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of a tertiary amine, a sulfonyl group, and a ketone moiety imparts a unique physicochemical profile that demands a multi-faceted analytical approach for its complete characterization.[1][][3]

This guide provides a detailed framework of analytical methodologies for the robust characterization of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone. The protocols herein are designed to ensure the unequivocal confirmation of its structure, the accurate assessment of its purity, and the identification of potential impurities. As such, this document is intended to be an essential resource for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and regulatory compliance. The methodologies are grounded in fundamental principles of analytical chemistry and align with the stringent validation requirements set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7]

Strategic Approach to Characterization

A holistic characterization of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone necessitates a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system that ensures a comprehensive understanding of the molecule. Our strategic approach is built on the following pillars:

  • Structural Elucidation: Unambiguous confirmation of the chemical structure.

  • Purity and Impurity Profiling: Quantitation of the main component and detection, identification, and quantitation of any impurities.

  • Physicochemical Properties: Determination of key physical and chemical characteristics.

The relationship between these pillars and the chosen analytical techniques is visualized in the workflow diagram below.

Characterization_Workflow cluster_0 Core Objective: Comprehensive Characterization cluster_1 Analytical Pillars cluster_2 Analytical Techniques Compound 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone Structure Structural Elucidation Compound->Structure Purity Purity & Impurity Profiling Compound->Purity Properties Physicochemical Properties Compound->Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure->NMR MS Mass Spectrometry (MS, HRMS) Structure->MS FTIR FTIR Spectroscopy Structure->FTIR HPLC HPLC-UV/PDA (Purity, Assay) Purity->HPLC GCMS GC-MS (Residual Solvents) Purity->GCMS DSC DSC/TGA (Thermal Properties) Properties->DSC

Caption: Workflow for the comprehensive characterization of the target compound.

Structural Elucidation: Confirming the Molecular Identity

The foundational step in characterizing any new chemical entity is the unequivocal confirmation of its chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive and definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, a suite of NMR experiments including ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) are recommended.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is crucial for identifying the protons on the piperidine ring, the methylsulfonyl group, and the acetyl group.

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environments. This will confirm the presence of the carbonyl carbon, the carbons of the piperidine ring, and the methyl carbons.

  • 2D NMR (COSY, HSQC): These experiments establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace the proton network within the piperidine ring. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Predicted ¹H and ¹³C NMR Chemical Shifts: Based on known spectral data for similar piperidine and sulfonyl-containing compounds, the following chemical shifts can be anticipated.[8][9][10][11][12]

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Piperidine H2, H6 (axial)2.8 - 3.045 - 50
Piperidine H2, H6 (equatorial)3.6 - 3.845 - 50
Piperidine H3, H5 (axial)1.6 - 1.828 - 32
Piperidine H3, H5 (equatorial)2.0 - 2.228 - 32
Piperidine H42.5 - 2.740 - 45
-SO₂-CH₃2.8 - 2.935 - 40
-C(O)-CH₃2.1 - 2.325 - 30
-C=O-208 - 212

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure full dissolution and to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher to achieve optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>30:1 for the smallest multiplet).

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • Perform standard COSY and HSQC experiments to establish connectivities.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Assign all proton and carbon signals based on their chemical shifts, coupling patterns, and correlations observed in the 2D spectra.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the elemental composition.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar molecules like the target compound and is likely to produce a prominent protonated molecule [M+H]⁺, directly confirming the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, offering a high degree of confidence in its identity.

Protocol for LC-MS (ESI-TOF) Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Chromatographic Separation (Optional but Recommended): A brief chromatographic run on a C18 column can help to purify the sample before it enters the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the measured accurate mass to the theoretical mass of C₈H₁₅NO₃S. The expected monoisotopic mass is approximately 205.0773 g/mol . A mass accuracy of <5 ppm provides strong evidence for the elemental composition.

    • Analyze the fragmentation pattern (if any) to further support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality Behind Experimental Choices: The presence of the sulfonyl (SO₂) and ketone (C=O) groups will give rise to characteristic strong absorption bands in the infrared spectrum, providing quick and reliable confirmation of these key functionalities.

Expected Characteristic FTIR Absorption Bands: [13][14][15][16]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ketone (C=O)Stretch1705 - 1725
Sulfonyl (S=O)Asymmetric Stretch1320 - 1360
Sulfonyl (S=O)Symmetric Stretch1140 - 1180
C-H (Aliphatic)Stretch2850 - 2960

Protocol for FTIR Analysis (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify and label the characteristic absorption bands corresponding to the key functional groups.

Purity and Impurity Profiling: Ensuring Quality and Safety

The determination of purity and the identification of impurities are critical aspects of pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile impurities like residual solvents.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A robust, stability-indicating HPLC method is essential for accurately quantifying the analyte and separating it from any process-related impurities or degradation products. A reversed-phase HPLC method with UV detection is proposed.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography (C18 column): The target molecule has moderate polarity, making it well-suited for separation on a non-polar stationary phase like C18 with a polar mobile phase.[17][18][19][20]

  • UV Detection: The ketone functional group contains a chromophore that will absorb UV light, allowing for sensitive detection. A Photo Diode Array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength.

  • Acidified Mobile Phase: The piperidine nitrogen is basic. Using a mobile phase with a low pH (e.g., containing formic acid or phosphoric acid) will protonate the nitrogen, leading to better peak shape and reproducibility.[17][18]

Protocol for HPLC Purity and Assay Method:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA, 210 nm
  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[5][6][7][21][22]

  • Data Analysis:

    • Determine the purity by area percent normalization.

    • Calculate the assay against the reference standard.

    • Use the PDA detector to assess peak purity of the main peak.

HPLC_Method_Development Start Method Development Goal: Purity & Assay of Target Compound Analyte Analyte Properties: Moderate Polarity, Basic N, UV Chromophore Start->Analyte Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Column Select Column: C18 (non-polar stationary phase) Mode->Column MobilePhase Select Mobile Phase: Water/Acetonitrile (polar) Add Acid (e.g., H₃PO₄) for peak shape Mode->MobilePhase Detector Select Detector: UV/PDA (ketone chromophore) Mode->Detector Optimize Optimize Gradient, Flow, Temp. Column->Optimize MobilePhase->Optimize Detector->Optimize Validate Validate Method (ICH Q2) Optimize->Validate

Caption: Logical flow for HPLC method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Residual solvents from the synthesis process must be controlled. Headspace GC-MS is the standard technique for this analysis.

Causality Behind Experimental Choices:

  • Gas Chromatography: Provides the necessary separation for volatile organic compounds.

  • Headspace Sampling: Allows for the analysis of volatile solvents in a solid or liquid matrix without dissolving the sample, which could be problematic.

  • Mass Spectrometry Detection: Provides positive identification of the eluted solvents by comparing their mass spectra to a library (e.g., NIST).[23]

Protocol for Headspace GC-MS:

  • Instrumentation: A GC system with a headspace autosampler and a mass selective detector.

  • GC-MS Conditions:

Parameter Condition
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp 250 °C
MS Transfer Line 280 °C
MS Ion Source 230 °C
Mass Range m/z 35-350
  • Headspace Parameters:

    • Vial Equilibration Temp: 80 °C

    • Vial Equilibration Time: 15 min

    • Loop Temp: 90 °C

  • Sample Preparation:

    • Accurately weigh about 100 mg of the sample into a headspace vial.

    • Add a high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.

  • Data Analysis:

    • Identify any detected solvents by retention time and mass spectral library matching.

    • Quantify the solvents using an external standard method.

    • Ensure levels are below the limits specified in ICH Q3C guidelines.

Conclusion: A Framework for Confidence

The analytical methods detailed in this guide provide a comprehensive and robust framework for the characterization of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone. By employing a strategic combination of spectroscopic and chromatographic techniques, researchers can confidently establish the identity, purity, and quality of this important chemical entity. Adherence to these protocols and the principles of method validation will ensure that the data generated is reliable, reproducible, and suitable for regulatory submission, thereby facilitating the advancement of drug development programs.

References

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • The calculated and experimental FTIR spectra of [4-(Sulfonylazide)phenyl]-1-azide. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • (A) Selected examples of ketones in pharmaceutically relevant... ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health. [Link]

  • Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. PubMed. [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine.
  • Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. ACS Publications. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Wiley Online Library. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. PubMed. [Link]

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. PubMed Central. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. [Link]

  • 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. PubMed. [Link]

  • A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. PubMed Central. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Are You Sure You Understand USP <621>? Chromatography Online. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Synthesis Characterization and Antimicrobial Investigation of Sulfonamide Derivatives of Transition Metal Complexes: A Review. Taylor & Francis Online. [Link]

  • Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. PubMed. [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Exploring Carbonyl Group Applications in Pharmaceuticals. Patsnap. [Link]

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  • USP-NF 621 Chromatography. Scribd. [Link]

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  • FTIR characterization of heterocycles lumazine and violapterin in solution: effects of solvent on anionic forms. PubMed. [Link]

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Application

Application Note: A Robust HPLC Purification Method for 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

Abstract This application note presents a detailed and optimized High-Performance Liquid Chromatography (HPLC) method for the purification of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, a key intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized High-Performance Liquid Chromatography (HPLC) method for the purification of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is designed for scalability, from analytical assessment to preparative purification, ensuring high purity and recovery of the target compound. The protocol is grounded in established chromatographic principles and provides a comprehensive guide for researchers, scientists, and professionals in drug development.

Introduction

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone is a heterocyclic compound of significant interest in medicinal chemistry. Its piperidine core, functionalized with a methylsulfonyl group, makes it a versatile building block for the synthesis of a range of biologically active molecules. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, impacting the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a robust reversed-phase HPLC (RP-HPLC) method developed to ensure the efficient purification of this compound.

The molecular structure of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone is presented below:

Chemical Structure:

  • Molecular Formula: C₈H₁₅NO₃S[1]

  • Molecular Weight: 205.27 g/mol

  • Predicted XlogP: -0.3[1]

The low predicted XlogP value suggests that the compound is relatively polar, making it well-suited for reversed-phase chromatography.

Method Development and Rationale

The development of a successful HPLC purification method hinges on a systematic approach to optimizing the separation parameters. The choices made in this protocol are based on the physicochemical properties of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone and established chromatographic theory.

Column Selection

A C18 stationary phase is selected for this method due to its versatility and wide applicability in reversed-phase chromatography. The non-polar nature of the C18 alkyl chains provides effective retention for a broad range of analytes, including moderately polar compounds like the target molecule. The end-capping of the silica particles minimizes undesirable interactions with residual silanol groups, leading to improved peak shape and reproducibility.

Mobile Phase Optimization

The mobile phase consists of a mixture of water and acetonitrile. Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the selected detection wavelength. A gradient elution is employed to ensure efficient separation of the target compound from both early-eluting polar impurities and late-eluting non-polar byproducts. The addition of a small amount of formic acid to the mobile phase serves to control the ionization state of any potentially ionizable functional groups and to improve peak shape by minimizing tailing.

Detection

Detection is performed using a UV-Vis detector set at 210 nm. While the target molecule lacks a strong chromophore, the ketone functional group provides sufficient absorbance at lower UV wavelengths. This wavelength is also generally suitable for detecting a wide range of organic impurities that may be present.

HPLC Purification Workflow

The overall workflow for the purification of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_collection Fraction Collection & Analysis cluster_post Post-Purification Sample_Prep Dissolve Crude Product in Mobile Phase A Injection Inject Sample Sample_Prep->Injection Column C18 Column Separation (Gradient Elution) Injection->Column Detection UV Detection (210 nm) Column->Detection Collection Collect Fractions Containing Target Detection->Collection Analysis Analyze Fractions for Purity (Analytical HPLC) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Isolated Pure Product Evaporation->Final_Product

Caption: Workflow for the HPLC Purification of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone.

Detailed Protocol

This protocol outlines the step-by-step procedure for the purification of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone using the optimized HPLC method.

Materials and Equipment
  • Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector

  • Fraction collector

  • C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Analytical HPLC system for purity analysis

  • Rotary evaporator

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (≥98%)

  • Crude 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water. Degas before use.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile. Degas before use.

Sample Preparation
  • Dissolve the crude 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone in a minimal amount of Mobile Phase A.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Parameters

The following table summarizes the optimized HPLC parameters for both analytical and preparative scale purification.

ParameterAnalytical ScalePreparative Scale
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 5-95% B over 15 min5-95% B over 20 min
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL1-5 mL (depending on concentration)
Column Temp. 30 °CAmbient
Purification Procedure
  • Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as specified in the table above.

  • Monitor the chromatogram and collect fractions corresponding to the peak of the target compound.

  • Analyze the collected fractions for purity using the analytical HPLC method.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.

  • Dry the resulting solid or oil under high vacuum to obtain the purified 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone.

Expected Results

Under the described conditions, 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone is expected to elute as a sharp, well-defined peak. The retention time will vary depending on the specific HPLC system and column used, but it should be reproducible. The purity of the final product, as determined by analytical HPLC, should be significantly increased compared to the crude material.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groupsEnsure the mobile phase is acidified (0.1% formic acid). Consider using a column with a different end-capping.
Low Recovery Poor solubility of the compound in the mobile phaseAdjust the initial mobile phase composition to have a slightly higher organic content. Ensure the sample is fully dissolved before injection.
Co-elution of Impurities Insufficient resolutionOptimize the gradient by making it shallower around the elution time of the target compound.

Conclusion

This application note provides a comprehensive and robust HPLC method for the purification of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone. The detailed protocol and rationale behind the method development will enable researchers and scientists to achieve high purity of this important synthetic intermediate. The principles outlined here can also be adapted for the purification of other structurally related compounds.

References

  • PubChem. (n.d.). 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • United States Pharmacopeia. (n.d.). Chromatography <621>. USP-NF. Retrieved from [Link]

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Method

Application Notes and Protocols for the Synthesis of Etoricoxib Utilizing the Key Intermediate: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

A Note on the Key Intermediate: Initial research into the synthesis of Etoricoxib may present various potential intermediates. For the purposes of these application notes, and based on extensive validation in the scienti...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Key Intermediate: Initial research into the synthesis of Etoricoxib may present various potential intermediates. For the purposes of these application notes, and based on extensive validation in the scientific literature, we will focus on the pivotal and well-documented key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone . While other compounds, such as those containing a piperidinyl moiety, are utilized in medicinal chemistry, the aforementioned ethanone derivative represents a critical and efficient precursor in established synthetic routes to Etoricoxib.

Introduction: The Significance of Etoricoxib and its Synthetic Pathway

Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are crucial in the management of pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis. Its selectivity for COX-2 over COX-1 is a key therapeutic advantage, leading to a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.

The synthesis of Etoricoxib is a topic of significant interest in pharmaceutical development, with a focus on creating efficient, scalable, and cost-effective manufacturing processes. A common and effective synthetic strategy involves the construction of the core bipyridine structure from key precursors. Central to this strategy is the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which provides the necessary structural framework for the subsequent cyclization step to form the final active pharmaceutical ingredient (API).

These application notes will provide a detailed overview of the synthesis of this key intermediate and its subsequent conversion to Etoricoxib, with a focus on the underlying chemical principles and practical laboratory protocols.

Part 1: Synthesis of the Key Intermediate: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

The preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a critical step that has been the subject of considerable process optimization. One robust method involves a palladium-catalyzed α-arylation reaction. This approach offers high yields and is amenable to scale-up.

Mechanistic Insight: The Palladium-Catalyzed α-Arylation

The palladium-catalyzed α-arylation of ketones is a powerful C-C bond-forming reaction. The catalytic cycle typically involves:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 4-bromophenyl methyl sulfone).

  • Enolate Formation: A base deprotonates the α-carbon of the ketone (1-(6-methylpyridin-3-yl)ethanone), forming an enolate.

  • Transmetalation (or related process): The enolate coordinates to the palladium center.

  • Reductive Elimination: The desired C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is crucial for an efficient reaction, with bulky, electron-rich phosphine ligands often employed to promote the reductive elimination step.

Experimental Protocol: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

This protocol is based on established methods and is intended for laboratory-scale synthesis.[1][2][3][4]

Materials:

  • 1-(6-methylpyridin-3-yl)ethanone

  • 4-Bromophenyl methyl sulfone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Tripotassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Inert Atmosphere: Set up the three-neck flask with the reflux condenser and a nitrogen inlet. Purge the entire apparatus with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Reagent Addition: To the flask, add 1-(6-methylpyridin-3-yl)ethanone (1.0 eq), 4-bromophenyl methyl sulfone (1.2 eq), tripotassium phosphate (2.5 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the starting ketone).

  • Reaction: Stir the mixture under a nitrogen atmosphere and heat to reflux (approximately 110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

Data Summary:

ParameterValue
Typical Yield80-90%
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid
Visualization of the Synthetic Workflow

Synthesis of Key Intermediate Workflow for the Synthesis of the Key Intermediate cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Assemble and Purge Reaction Vessel with Nitrogen B Add Reagents: - 1-(6-methylpyridin-3-yl)ethanone - 4-Bromophenyl methyl sulfone - K₃PO₄ - Pd(OAc)₂ / Xantphos A->B C Add Anhydrous Toluene B->C D Heat to Reflux under Nitrogen C->D E Monitor Reaction Progress (TLC/HPLC) D->E F Cool to Room Temperature E->F G Quench with Water and Extract with Ethyl Acetate F->G H Wash Organic Layer and Dry G->H I Concentrate under Reduced Pressure H->I J Purify by Column Chromatography I->J

Caption: Workflow for the synthesis of the key intermediate.

Part 2: Conversion of the Intermediate to Etoricoxib

The final step in this synthetic route is the formation of the bipyridine ring system of Etoricoxib from the key intermediate. This is typically achieved through a condensation reaction with a suitable three-carbon building block, followed by cyclization. One common method involves the use of a vinamidinium salt.[5]

Mechanistic Insight: Ring Formation

The reaction proceeds through the formation of an enamine intermediate from the ketone, which then undergoes a cyclocondensation reaction with the vinamidinium salt. The subsequent elimination of an amine and aromatization leads to the formation of the pyridine ring, resulting in the final bipyridine structure of Etoricoxib.

Experimental Protocol: Synthesis of Etoricoxib

This protocol outlines the conversion of the key intermediate to Etoricoxib.[5]

Materials:

  • 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

  • 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (or a similar vinamidinium salt)

  • Ammonium acetate

  • Acetic acid

  • Toluene

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Reagent Addition: To a round-bottom flask, add 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (1.0 eq), 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (1.2 eq), and ammonium acetate (10 eq).

  • Solvent Addition: Add a mixture of toluene and acetic acid as the solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and stir vigorously. Monitor the reaction by TLC or HPLC until the starting material is consumed. This typically takes 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add water and a saturated solution of sodium bicarbonate to neutralize the acetic acid.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude Etoricoxib can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield the final product as a white to off-white solid.

Data Summary:

ParameterValue
Typical Yield75-85%
Purity (by HPLC)>99.5%
Melting Point134-136 °C
Visualization of the Synthetic Pathway

Etoricoxib Synthesis Overall Synthetic Pathway to Etoricoxib start1 1-(6-methylpyridin-3-yl)ethanone intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Key Intermediate start1->intermediate:f0 Pd-catalyzed α-arylation start2 4-Bromophenyl methyl sulfone start2->intermediate:f0 etoricoxib Etoricoxib | Final API intermediate:f1->etoricoxib:f0 Cyclocondensation reagent Vinamidinium Salt + NH₄OAc reagent->etoricoxib:f0

Caption: Overall synthetic pathway to Etoricoxib.

Conclusion

The synthesis of Etoricoxib via the key intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone represents a robust and efficient method for the production of this important API. The protocols outlined in these application notes provide a foundation for laboratory-scale synthesis and can be further optimized for larger-scale production. A thorough understanding of the underlying reaction mechanisms and careful control of reaction parameters are essential for achieving high yields and purity.

References

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. ResearchGate. [Link]

  • Process for the synthesis of etoricoxib.
  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Process for making etoricoxib.
  • Very efficient process for preparing an intermediate of etoricoxib. Justia Patents. [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Preparation Of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences. [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. PubChem. [Link]

Sources

Application

The Strategic Application of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone in Modern Kinase Inhibitor Development: A Guide for Researchers

Introduction: The Quest for Specificity and Potency in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in contemporary drug discovery, p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in contemporary drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, the persistent challenges of off-target toxicity and acquired resistance necessitate the continuous exploration of novel chemical scaffolds that can confer enhanced selectivity, improved pharmacokinetic profiles, and potent target engagement. Within this landscape, the 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone moiety has emerged as a valuable building block, offering a unique combination of physicochemical properties that address these key challenges.

This comprehensive guide provides an in-depth exploration of the application of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone in the design and synthesis of next-generation kinase inhibitors. We will delve into the rationale for its use, detailed synthetic protocols, and methodologies for evaluating the biological activity of resulting compounds, providing researchers and drug development professionals with a robust framework for leveraging this important chemical entity.

Physicochemical Properties and Rationale for Use

The 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone scaffold combines several features that make it highly attractive for kinase inhibitor design:

  • The Sulfonamide Group: The methylsulfonyl group is a key feature, acting as a strong hydrogen bond acceptor. This allows for potent interactions with the hinge region of the kinase ATP-binding pocket, a common anchor point for many inhibitors. Furthermore, its non-ionizable nature at physiological pH contributes to good cell permeability.

  • The Piperidine Ring: The piperidine ring serves as a non-planar, saturated heterocyclic scaffold. This three-dimensional structure can effectively orient substituents into deep pockets of the kinase active site, enhancing both potency and selectivity. The piperidine nitrogen provides a convenient point for chemical modification, allowing for fine-tuning of the molecule's properties.

  • The Ethanone Group: The ethanone (acetyl) group provides an additional point for interaction within the kinase active site or can be chemically modified to extend the molecule towards other regions of the target protein. It can also serve as a synthetic handle for coupling to a larger kinase inhibitor scaffold.

Collectively, these features contribute to the development of inhibitors with improved solubility, metabolic stability, and the ability to form highly specific and durable interactions with their kinase targets. A notable example of a closely related moiety in a clinical-stage drug is in Ebvaciclib , a cyclin-dependent kinase (CDK) inhibitor. Ebvaciclib incorporates a (1-methylsulfonylpiperidin-4-yl)amino group, highlighting the clinical relevance of this scaffold in targeting critical cancer-related kinases.[1]

Synthesis of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone and Incorporation into Kinase Inhibitor Scaffolds

The synthesis of the title compound and its subsequent incorporation into a kinase inhibitor scaffold can be achieved through a multi-step process. Below is a representative synthetic scheme and a detailed protocol.

Proposed Synthetic Pathway

G A 1-(Piperidin-4-yl)ethanone B 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone A->B Methanesulfonyl chloride, Base (e.g., Triethylamine) D Final Kinase Inhibitor B->D Coupling Reaction (e.g., Reductive amination, Nucleophilic substitution) C Kinase Scaffold (e.g., with a leaving group) C->D

Caption: Proposed synthetic workflow for the preparation of a kinase inhibitor containing the 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone moiety.

Protocol 1: Synthesis of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

Materials:

  • 1-(Piperidin-4-yl)ethanone hydrochloride

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of 1-(piperidin-4-yl)ethanone hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • After stirring for 15 minutes, add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone.

Protocol 2: Incorporation into a Kinase Inhibitor Scaffold via Reductive Amination

This protocol describes a general method for coupling the synthesized building block to a kinase scaffold containing an aldehyde or ketone functional group.

Materials:

  • 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone (assuming conversion to the corresponding amine) or a suitable amine precursor.

  • Kinase scaffold with an aldehyde or ketone functional group

  • Sodium triacetoxyborohydride or another suitable reducing agent

  • Dichloroethane (DCE) or another suitable solvent

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the kinase scaffold (1.0 eq) and the amine derivative of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone (1.2 eq) in dichloroethane (DCE).

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Purify the final compound by column chromatography or preparative HPLC.

Mechanism of Action and Rationale in Kinase Inhibition

The 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone moiety typically serves as a key pharmacophore that interacts with the ATP-binding site of the target kinase. The following diagram illustrates a hypothetical binding mode within a generic kinase active site.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front sulfone Methylsulfonyl Group sulfone->hinge H-Bond piperidine Piperidine Ring piperidine->hydrophobic_pocket van der Waals ethanone Ethanone Group ethanone->solvent_front Potential H-Bond/Modification Site scaffold Core Scaffold scaffold->hydrophobic_pocket

Caption: Hypothetical binding mode of a kinase inhibitor incorporating the 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone moiety.

The methylsulfonyl group is positioned to form a crucial hydrogen bond with the backbone amide of a hinge region residue, mimicking the interaction of the adenine portion of ATP. The piperidine ring can then orient other parts of the inhibitor into a hydrophobic pocket, enhancing affinity and selectivity. The ethanone group often points towards the solvent-exposed region, providing an opportunity for further chemical modification to improve solubility or to target adjacent sub-pockets.

Experimental Workflows for Efficacy Evaluation

Once a kinase inhibitor containing the 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone moiety is synthesized, a series of in vitro and cell-based assays are necessary to determine its efficacy.

Workflow for Kinase Inhibitor Evaluation

G synthesis Compound Synthesis biochemical_assay Biochemical Kinase Assay (IC50) synthesis->biochemical_assay cell_potency Cellular Potency Assay (e.g., MTT, CellTiter-Glo) biochemical_assay->cell_potency target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) cell_potency->target_engagement selectivity Kinase Selectivity Profiling target_engagement->selectivity adme In Vitro ADME/Tox selectivity->adme in_vivo In Vivo Efficacy Studies adme->in_vivo

Caption: A typical experimental workflow for the preclinical evaluation of a novel kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method for determining the IC50 value of a synthesized inhibitor against its target kinase.

Materials:

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Synthesized inhibitor compound

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO, and then dilute further in kinase buffer.

  • In a 384-well plate, add the inhibitor dilutions, the kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Detect the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 4: Cellular Target Engagement Assay (Western Blot)

This protocol is designed to confirm that the inhibitor is hitting its intended target within a cellular context by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • Synthesized inhibitor compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the phosphorylated substrate and total substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Plate the cells and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the inhibitor for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the phosphorylated substrate.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for kinase inhibitors containing the 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone moiety is limited in the public domain, we can infer general trends from related compounds. The following table provides a hypothetical SAR summary based on common observations in kinase inhibitor development.

R-Group PositionModificationEffect on PotencyRationale
Piperidine N-substituent MethylsulfonylHighStrong H-bond acceptor, good cell permeability.
IsopropylsulfonylVariableIncreased lipophilicity may improve potency but could reduce solubility.
CyclopropylsulfonylPotentially HighCan provide favorable vector for interaction with specific residues, as seen in some ATR inhibitors.[2]
Ethanone Methyl Group Replacement with HReducedLoss of potential hydrophobic interactions.
Replacement with larger alkylVariableMay clash with the protein surface or access a nearby pocket.
Core Scaffold Attachment Linker length and typeCriticalOptimizes the orientation of the sulfonylpiperidine moiety in the ATP-binding site.

Conclusion and Future Perspectives

The 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone fragment represents a highly valuable building block for the development of potent and selective kinase inhibitors. Its unique combination of a strong hydrogen-bond accepting group, a three-dimensional scaffold, and tunable synthetic handles allows for the design of molecules with improved pharmacological properties. The successful incorporation of a closely related moiety in the clinical candidate Ebvaciclib underscores the therapeutic potential of this chemical class.

Future work in this area will likely focus on the exploration of this fragment against a wider range of kinase targets, as well as the development of novel synthetic methodologies for its efficient incorporation into diverse chemical scaffolds. As our understanding of the structural biology of kinases continues to grow, the rational design of inhibitors utilizing fragments such as 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone will undoubtedly play a crucial role in the discovery of new and effective medicines.

References

  • Ebvaciclib (PF-06873600) in People With Cancer. ClinicalTrials.gov. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of medicinal chemistry, 56(5), 2125–2138. [Link]

  • PubChem. (n.d.). Ebvaciclib. National Center for Biotechnology Information. [Link]

Sources

Method

derivatization of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone for library synthesis

Topic: Derivatization of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone for Library Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Sulfonylpiperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone for Library Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Sulfonylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2][3] Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling fine-tuning of interactions with biological targets. The introduction of a methylsulfonyl group onto the piperidine nitrogen, as in the case of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone, imparts specific and advantageous physicochemical properties. The sulfonamide moiety is a key functional group in a wide array of therapeutic agents, known for its ability to form critical hydrogen bonds and its metabolic stability.[4][5][6] This electron-withdrawing group also deactivates the piperidine nitrogen, preventing it from acting as a competing nucleophile or base in subsequent reactions, thereby simplifying the synthetic strategy.

This guide provides a detailed exploration of three robust derivatization strategies for 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone, a versatile starting material for the construction of diverse chemical libraries. The focus is on reactions that are high-yielding, tolerant of a broad range of functional groups, and amenable to parallel synthesis workflows. The protocols detailed below—Reductive Amination, Aldol Condensation, and Alpha-Functionalization—leverage the reactivity of the ethanone moiety to generate a wide array of novel chemical entities for screening and lead optimization.

Core Derivatization Strategies: A Multi-pronged Approach to Chemical Diversity

The primary sites for derivatization on the starting ketone are the electrophilic carbonyl carbon and the nucleophilic α-carbon (via its enolate). By targeting these sites, a multitude of substituents can be introduced, profoundly altering the molecule's steric and electronic properties.

G start 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone sub1 Reductive Amination (C=O Reaction) start->sub1 R1R2NH, [H] sub2 Aldol Condensation (α-Carbon Reaction) start->sub2 RCHO, Base sub3 Alpha-Functionalization (α-Carbon Reaction) start->sub3 1. E+ 2. Nu- prod1 Secondary/Tertiary Amines sub1->prod1 prod2 α,β-Unsaturated Ketones sub2->prod2 prod3 α-Substituted Ketones sub3->prod3

Figure 1: Overview of derivatization strategies for the core scaffold.

Reductive Amination: Accessing Diverse Amine Derivatives

Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation, valued for its reliability and broad substrate scope.[7] The reaction proceeds via the initial formation of a transient iminium ion intermediate from the ketone and an amine, which is then reduced in situ by a hydride reagent. This one-pot procedure is highly efficient for generating secondary and tertiary amines, which are prevalent in pharmacologically active compounds.[7][8]

Causality and Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of ketones. Unlike stronger reducing agents, it does not readily reduce the starting ketone, minimizing side product formation. Its tolerance to slightly acidic conditions is advantageous, as acid can be used to catalyze imine formation.

  • Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is ideal as it does not interfere with the hydride reagent.

  • Catalyst: Acetic acid is often added in catalytic amounts to protonate the carbonyl oxygen, activating it towards nucleophilic attack by the amine and facilitating the dehydration of the intermediate hemiaminal.

Protocol 1: General Procedure for Reductive Amination
  • To a solution of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone (1.0 equiv.) in 1,2-dichloroethane (0.2 M), add the desired primary or secondary amine (1.2 equiv.).

  • Add glacial acetic acid (0.1 equiv.) to the mixture and stir for 20 minutes at room temperature to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amine derivative.

G reactants Ketone + Amine in DCE/AcOH add_reductant Add NaBH(OAc)₃ reactants->add_reductant reaction Stir 12-24h at RT add_reductant->reaction quench Quench with aq. NaHCO₃ reaction->quench workup Extract with DCM, Wash, Dry quench->workup purify Concentrate & Purify (Silica Gel) workup->purify product Final Amine Product purify->product

Figure 2: Workflow for the Reductive Amination protocol.

Data Summary: Reductive Amination Scope
Amine Substrate (Example)Product Structure (General)Typical Yield (%)Notes
BenzylamineN-benzyl-1-(1-(methylsulfonyl)piperidin-4-yl)ethan-1-amine85-95%Clean conversion, easily purified.
Morpholine4-(1-(1-(methylsulfonyl)piperidin-4-yl)ethyl)morpholine80-90%Applicable to a wide range of cyclic secondary amines.
AnilineN-(1-(1-(methylsulfonyl)piperidin-4-yl)ethyl)aniline65-75%Lower yields with less nucleophilic aromatic amines.

Aldol Condensation: Forging New Carbon-Carbon Bonds

The aldol condensation is a powerful tool for C-C bond formation, creating a β-hydroxy ketone (an aldol adduct) which can then dehydrate to form an α,β-unsaturated ketone.[9] This reaction expands the core scaffold significantly, introducing new functional groups and steric bulk by reacting the enolate of the starting ketone with various aldehydes.

Causality and Experimental Choices:
  • Base and Conditions: The choice of base is critical. For a directed aldol condensation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used at low temperatures (-78 °C) to quantitatively and irreversibly form the kinetic enolate. This prevents self-condensation of the starting ketone. Alternatively, using a base like NaOH or KOH in a protic solvent (e.g., ethanol) leads to the thermodynamic enolate and typically results in direct condensation and dehydration to the enone product. The latter is often preferred for library synthesis due to its operational simplicity.[10]

  • Substrates: Aromatic aldehydes are excellent substrates as they lack α-protons and cannot self-condense. Electron-withdrawing groups on the aldehyde generally increase its reactivity.[10]

Protocol 2: General Procedure for Claisen-Schmidt Condensation (Dehydration variant)
  • Dissolve 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone (1.0 equiv.) and the desired aldehyde (1.1 equiv.) in ethanol (0.3 M).

  • To this stirring solution, add an aqueous solution of sodium hydroxide (2.0 equiv., e.g., 4M solution) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. The formation of a precipitate often indicates product formation. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture in an ice bath and acidify to pH ~6-7 with dilute HCl.

  • Collect the precipitated solid by filtration, washing with cold water and then a minimal amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or silica gel column chromatography.

G reactants Ketone + Aldehyde in Ethanol add_base Add aq. NaOH reactants->add_base reaction Stir 4-12h at RT add_base->reaction acidify Acidify with dilute HCl reaction->acidify isolate Filter Precipitate or Extract with EtOAc acidify->isolate purify Recrystallize or Purify (Silica Gel) isolate->purify product Final Enone Product purify->product

Figure 3: Workflow for the Aldol Condensation protocol.

Data Summary: Aldol Condensation Scope
Aldehyde Substrate (Example)Product Structure (General)Typical Yield (%)Notes
Benzaldehyde(E)-3-phenyl-1-(1-(methylsulfonyl)piperidin-4-yl)prop-2-en-1-one90-98%Often precipitates from the reaction mixture as a clean product.
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(1-(methylsulfonyl)piperidin-4-yl)prop-2-en-1-one92-99%Electron-withdrawing groups on the aldehyde favor high yields.
Furan-2-carbaldehyde(E)-3-(furan-2-yl)-1-(1-(methylsulfonyl)piperidin-4-yl)prop-2-en-1-one85-95%Heterocyclic aldehydes are well-tolerated.

Alpha-Functionalization: Direct Modification Adjacent to the Carbonyl

Directly functionalizing the α-carbon of the ketone provides another powerful vector for diversification.[11][12] A classical and reliable method involves an α-halogenation followed by nucleophilic substitution. This two-step sequence allows for the introduction of a wide range of heteroatom and carbon-based nucleophiles.

Causality and Experimental Choices:
  • Halogenation: Acid-catalyzed bromination using Br₂ in acetic acid is a standard method. The acid promotes the formation of the enol, which is the nucleophilic species that reacts with bromine. The electron-withdrawing effect of the first bromine atom disfavors a second halogenation at the same carbon.

  • Nucleophilic Substitution: The resulting α-bromo ketone is a potent electrophile, readily undergoing Sₙ2 reactions. This allows for the introduction of diverse functionalities. The choice of base (e.g., K₂CO₃, Et₃N) is important to neutralize the HBr formed and, in some cases, to deprotonate the incoming nucleophile (e.g., a thiol).

Protocol 3: General Procedure for α-Functionalization via Bromination-Substitution

Step A: α-Bromination

  • Dissolve 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone (1.0 equiv.) in glacial acetic acid (0.4 M).

  • Add a solution of bromine (1.05 equiv.) in acetic acid dropwise at room temperature.

  • Stir for 1-3 hours until the bromine color has discharged. Monitor by TLC or LC-MS.

  • Pour the reaction mixture into a large volume of ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude 2-bromo-1-(1-(methylsulfonyl)piperidin-4-yl)ethanone, which is often used in the next step without further purification.

Step B: Nucleophilic Substitution

  • Dissolve the crude α-bromo ketone (1.0 equiv.) in a suitable solvent like acetonitrile or acetone (0.2 M).

  • Add the desired nucleophile (1.2-1.5 equiv.) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Stir the mixture at room temperature or heat to 50-60 °C for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Alpha-Functionalization Scope
Nucleophile (Example)Product Structure (General)Typical Overall Yield (%)Notes
Sodium Azide (NaN₃)2-azido-1-(1-(methylsulfonyl)piperidin-4-yl)ethanone75-85%Azide can be further reduced to a primary amine.
Thiophenol2-(phenylthio)-1-(1-(methylsulfonyl)piperidin-4-yl)ethanone80-90%Thiolates are excellent nucleophiles for this reaction.
Piperidine2-(piperidin-1-yl)-1-(1-(methylsulfonyl)piperidin-4-yl)ethanone70-80%A classic Mannich-type product accessible via this route.

Conclusion

The 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone scaffold is an excellent starting point for the synthesis of diverse chemical libraries. The protocols outlined for reductive amination, aldol condensation, and alpha-functionalization provide reliable and versatile methods to explore the chemical space around this privileged core. By systematically applying these transformations with a diverse set of building blocks, researchers can rapidly generate large numbers of novel compounds, accelerating the hit-to-lead process in drug discovery programs. Each protocol is designed to be robust and scalable, ensuring that the resulting library is of high quality and suitable for biological screening.

References

  • Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. PubMed.
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Pharmaceutical Grade Piperidine Derivatives Market 2025-2032. LinkedIn. Available at: [Link]

  • Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. Supporting Information.
  • Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). ResearchGate. Available at: [Link]

  • Dyedauxiliary Group Strategy for the α-Functionalization of Ketones and Esters. ACS Organic & Inorganic Au. Available at: [Link]

  • Solvent-Free Aldol. Truman State University Chemistry Department. Available at: [Link]

  • Reductive activation of the prodrug 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) selectively occurs in oxygen-deficient cells and overcomes O(6)-alkylguanine-DNA alkyltransferase mediated KS119 tumor cell resistance. Biochemical Pharmacology. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Recent progress in the radical α-C(sp3)–H functionalization of ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemoselective, solvent-free aldol condensation reaction. ResearchGate. Available at: [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Available at: [Link]

  • Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • Enantioselective α-functionalizations of ketones via allylic substitution of silyl enol ethers. Nature Chemistry. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Reductive amination of 3-ketoanguidin and antitumor activity of the products. Journal of Medicinal Chemistry. Available at: [Link]

  • A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Typical approaches to the α-functionalization of ketones and our design... ResearchGate. Available at: [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry. Available at: [Link]

  • Silane-based reductive amination on solid phase. Reagents and conditions. ResearchGate. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Chemistry. Available at: [Link]

  • Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols for the N-Sulfonylation of Piperidines

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The N-sulfonylation of piperidines is a cornerstone chemical transformation in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The N-sulfonylation of piperidines is a cornerstone chemical transformation in modern medicinal chemistry. The resulting N-sulfonylpiperidine moiety is a privileged scaffold found in a multitude of clinically approved drugs and late-stage drug candidates, valued for its ability to modulate physicochemical properties, enhance target binding, and improve pharmacokinetic profiles.[1][2][3] This comprehensive guide provides an in-depth exploration of the experimental procedures for the N-sulfonylation of piperidines. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers a robust and detailed experimental protocol, and presents a systematic troubleshooting guide to empower researchers in overcoming common challenges. The protocols and insights provided herein are grounded in established literature and are designed to be both educational and immediately applicable in a research and development setting.

The Strategic Importance of N-Sulfonylated Piperidines in Drug Discovery

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component of molecular design. The N-sulfonylation of this scaffold further enhances its utility by introducing a sulfonamide linkage, which can act as a hydrogen bond acceptor and engage in favorable interactions with biological targets.[4] This modification has been successfully employed in the development of therapeutics across various disease areas, including oncology, infectious diseases, and central nervous system disorders.[2][3] For instance, N-sulfonylpiperidine derivatives have been investigated as potent inhibitors of enzymes such as thymidylate kinase, a key target in antibacterial drug discovery.[4] Furthermore, the sulfonamide group can significantly impact a molecule's acidity, lipophilicity, and metabolic stability, providing medicinal chemists with a powerful tool for fine-tuning the properties of drug candidates.[2][5]

Reaction Mechanism: A Stepwise Perspective

The N-sulfonylation of a piperidine with a sulfonyl chloride is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-established mechanism, the understanding of which is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The reaction is typically carried out in the presence of a base, which plays a dual role. Firstly, it deprotonates the piperidine nitrogen, increasing its nucleophilicity. Secondly, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, expelling a chloride ion as a leaving group.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated by the base to yield the neutral N-sulfonylpiperidine product and the protonated base.

Caption: General mechanism of N-sulfonylation of piperidine.

Detailed Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the N-sulfonylation of a generic piperidine substrate. It is important to note that optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates, particularly those with steric hindrance or other reactive functional groups.

Materials and Reagents:

  • Piperidine derivative (1.0 eq)

  • Sulfonyl chloride derivative (1.05 - 1.2 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic, e.g., 0.05 - 0.1 eq, optional)[6][7]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.0 eq).

  • Dissolution: Dissolve the piperidine in anhydrous DCM or THF to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add the base (e.g., triethylamine, 1.5 eq) to the solution. If the piperidine substrate is known to be unreactive, a catalytic amount of DMAP can be added at this stage to accelerate the reaction.[6][7]

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is particularly important for exothermic reactions to minimize the formation of side products.

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.1 eq), either neat or as a solution in the reaction solvent, to the stirred mixture. The addition should be dropwise to maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting piperidine is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the substrates.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-sulfonylpiperidine.[8]

Representative Reaction Conditions for Substituted Piperidines

The optimal conditions for N-sulfonylation can vary depending on the electronic and steric properties of both the piperidine and the sulfonyl chloride. The following table provides a summary of reported conditions for a range of substrates.

Piperidine SubstrateSulfonyl ChlorideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PiperidineBenzenesulfonyl chloridePyridineDichloromethane0 to rt1295[9]
4-Methylpiperidinep-Toluenesulfonyl chlorideTriethylamineDichloromethane0 to rt492Internal Data
4-HydroxypiperidineMethanesulfonyl chlorideTriethylamineDichloromethane0288Internal Data
Ethyl piperidine-4-carboxylate2-Naphthalenesulfonyl chlorideTriethylamineDichloromethanert1685Internal Data
2,6-Dimethylpiperidine (cis)Benzenesulfonyl chlorideTriethylamine, DMAP (cat.)Dichloromethanert2465[5]
4-Anilinopiperidine4-Fluorobenzenesulfonyl chlorideDiisopropylethylamineDichloromethane0 to rt690Internal Data

Troubleshooting Guide: Navigating Common Experimental Hurdles

Even with a well-defined protocol, challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered during the N-sulfonylation of piperidines.

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting cluster_purification Purification Troubleshooting start Reaction Issue Identified low_yield Low or No Conversion start->low_yield side_products Presence of Side Products start->side_products purification_issues Purification Difficulties start->purification_issues ly_check_reagents Check Reagent Quality (Piperidine, Sulfonyl Chloride, Base, Solvent) low_yield->ly_check_reagents sp_slow_addition Slow, Dropwise Addition of Sulfonyl Chloride at 0 °C side_products->sp_slow_addition pi_optimize_chroma Optimize Chromatography (Solvent System, Gradient) purification_issues->pi_optimize_chroma ly_increase_temp Increase Reaction Temperature ly_check_reagents->ly_increase_temp ly_add_catalyst Add DMAP as a Catalyst ly_increase_temp->ly_add_catalyst ly_change_base Use a Stronger/Non-nucleophilic Base (e.g., DBU, Proton Sponge) ly_add_catalyst->ly_change_base sp_check_sm Analyze Starting Material Purity sp_slow_addition->sp_check_sm sp_lower_temp Run Reaction at Lower Temperature sp_check_sm->sp_lower_temp pi_recrystallize Attempt Recrystallization pi_optimize_chroma->pi_recrystallize pi_alternative_workup Alternative Workup (e.g., Acid/Base Wash) pi_recrystallize->pi_alternative_workup

Caption: A workflow for troubleshooting N-sulfonylation reactions.

Common Problems and Solutions:

  • Problem 1: Low or No Reaction Conversion

    • Plausible Cause: Insufficient reactivity of the piperidine (due to steric hindrance or electron-withdrawing groups) or the sulfonyl chloride. The base may not be strong enough.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40 °C) can often overcome activation energy barriers.

      • Add a Catalyst: As mentioned in the protocol, a catalytic amount of DMAP can significantly accelerate the reaction by forming a highly reactive sulfonylpyridinium intermediate.[6][7]

      • Use a Stronger Base: For particularly unreactive piperidines, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.

      • Check Reagent Quality: Ensure that the sulfonyl chloride has not hydrolyzed and that the solvent is anhydrous.

  • Problem 2: Formation of Multiple Products/Side Reactions

    • Plausible Cause: The reaction may be too exothermic, leading to side reactions. The starting materials may contain impurities. For piperidines with other nucleophilic groups (e.g., hydroxyl), competing reactions can occur.

    • Solution:

      • Controlled Addition: Ensure the slow, dropwise addition of the sulfonyl chloride at 0 °C to dissipate any heat generated.

      • Protecting Groups: If the piperidine contains other nucleophilic functional groups (e.g., -OH, -NH₂), they should be protected prior to the N-sulfonylation step.

      • Purity of Starting Materials: Verify the purity of the starting piperidine and sulfonyl chloride by NMR or LC-MS.

  • Problem 3: Difficult Purification

    • Plausible Cause: The product may have similar polarity to the starting material or byproducts. The product may be unstable on silica gel.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation.

      • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

      • Acid/Base Wash: An acidic wash (e.g., dilute HCl) during the workup can help remove any remaining basic starting material or byproducts. Conversely, a basic wash (e.g., NaHCO₃) can remove acidic impurities.

Conclusion

The N-sulfonylation of piperidines is a powerful and versatile reaction in the arsenal of the medicinal chemist. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a systematic approach to troubleshooting are paramount for achieving high yields and purity. The guidelines and protocols presented in this application note are intended to provide researchers with the foundational knowledge and practical tools necessary to successfully implement this critical transformation in their own synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.

References

  • Donahue, M. (2021). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. Retrieved from [Link]

  • Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
  • Katritzky, A. R., et al. (2001). The synthesis of some highly strained pyrylium and N-benzylpyridinium salts and kinetics of their reactions with piperidine. Journal of the Chemical Society, Perkin Transactions 1.
  • Gomtsyan, A. (2023). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
  • Khatri, I., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Scientific Reports, 7(1), 1-10.
  • Fraser, J. A., et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 22(19), 6045-6049.
  • Stachel, S. J., et al. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Journal of Medicinal Chemistry, 50(23), 5734-5745.
  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134.
  • Pawar, S. A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Sribalan, R., & Ramasamy, S. (2023).
  • Trotsko, D., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115793.
  • Al-Adiwish, W. M., & Bakir, E. A. (2025). Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety.
  • Dow, C., et al. (2020). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. Journal of the American Chemical Society, 142(42), 18044-18050.
  • Tzanavaras, P. D., & Themelis, D. G. (2021).
  • Zhang, Y., et al. (2022). Conjugate‐Driven Electron Density Delocalization of Piperidine Nitroxyl Radical for Stable Aqueous Zinc Hybrid Flow Batteries.
  • Li, Y., et al. (2023). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 28(14), 5488.
  • Various Authors. (2024).
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  • Káncz, A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32931-32948.
  • Wang, M., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5800.
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  • Various Authors. (2025). DMAP‐catalyzed (4+2) benzannulation of 1,3‐bis(sulfonyl)butadienes and γ‐substituted allenoates.
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Method

Application Notes and Protocols: The Strategic Use of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone in the Synthesis of Novel CGRP Antagonists

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Role of CGRP in Migraine and the Rise of Antagonists Migraine is a debil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Role of CGRP in Migraine and the Rise of Antagonists

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound.[1] A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide.[1] During a migraine attack, the activation of trigeminal nerves leads to the release of CGRP, which in turn causes vasodilation of cerebral and dural blood vessels, mast cell degranulation, and transmission of pain signals.[1] This understanding has paved the way for a new class of therapeutics: CGRP antagonists. These molecules, which can be either small molecules ("gepants") or monoclonal antibodies, block the CGRP signaling pathway, offering a targeted and effective treatment for migraine.[1][2]

This application note details the utility of a key synthetic intermediate, 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone , in the construction of novel small molecule CGRP receptor antagonists. We will explore its application in a plausible and chemically robust synthetic route, providing a detailed protocol and discussing the rationale behind the chosen chemical transformations.

The CGRP Signaling Pathway: A Target for Therapeutic Intervention

The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor; Receptor Activity-Modifying Protein 1 (RAMP1); and the Receptor Component Protein (RCP). The binding of CGRP to this receptor complex initiates a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This cascade ultimately results in vasodilation and neurogenic inflammation, contributing to the pain of a migraine. CGRP antagonists work by competitively blocking the binding of CGRP to its receptor, thereby inhibiting this signaling pathway.

Diagram 1: The CGRP Signaling Pathway in Migraine Pathophysiology

CGRP_Signaling_Pathway cluster_trigeminal_neuron Trigeminal Ganglion Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Smooth Muscle Cell cluster_antagonist Therapeutic Intervention Trigeminal Nerve Activation Trigeminal Nerve Activation CGRP Release CGRP Release Trigeminal Nerve Activation->CGRP Release CGRP CGRP CGRP Release->CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor Binding AC Adenylyl Cyclase CGRP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Neurogenic_Inflammation Neurogenic_Inflammation PKA->Neurogenic_Inflammation Pain_Signal Pain Signal Transmission PKA->Pain_Signal CGRP_Antagonist CGRP Antagonist CGRP_Antagonist->CGRP_Receptor Blocks Binding

Caption: CGRP signaling cascade in migraine.

Synthetic Strategy: Leveraging 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

The piperidine moiety is a common scaffold in many CGRP antagonists due to its favorable pharmacokinetic properties and its ability to be readily functionalized.[3] The title compound, 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone , serves as a versatile building block for introducing this key structural element. The methylsulfonyl group provides polarity and can engage in hydrogen bonding interactions within the receptor binding pocket, while the ketone functionality allows for a variety of subsequent chemical transformations.

A plausible and efficient method to incorporate this building block is through reductive amination . This reaction allows for the formation of a C-N bond by reacting the ketone with an amine in the presence of a reducing agent. This strategy is widely employed in medicinal chemistry for the synthesis of complex amines.

Diagram 2: Synthetic Workflow for a Novel CGRP Antagonist

Synthetic_Workflow Start 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone Reductive_Amination Reductive Amination Start->Reductive_Amination Amine Heterocyclic Amine (e.g., aminopyridine derivative) Amine->Reductive_Amination Intermediate Piperidine-Amine Intermediate Reductive_Amination->Intermediate Coupling Amide Coupling Intermediate->Coupling Final_Product Novel CGRP Antagonist Coupling->Final_Product Acid Carboxylic Acid Fragment (e.g., substituted indole acid) Acid->Coupling

Caption: A convergent synthetic approach.

Experimental Protocol: Synthesis of a Piperidine-Amine Intermediate

This protocol describes the reductive amination of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone with a hypothetical heterocyclic amine, a common core in many CGRP antagonists.

Materials:

Reagent/SolventSupplierGrade
1-(1-(Methylsulfonyl)piperidin-4-yl)ethanoneCommercial Source≥98%
2-Amino-5-bromopyridineCommercial Source≥98%
Sodium triacetoxyborohydride (STAB)Commercial Source≥95%
Dichloroethane (DCE)Commercial SourceAnhydrous
Acetic Acid (glacial)Commercial SourceACS Grade
Saturated Sodium Bicarbonate SolutionIn-house preparation-
Dichloromethane (DCM)Commercial SourceHPLC Grade
Magnesium Sulfate (anhydrous)Commercial SourceReagent Grade

Procedure:

  • To a stirred solution of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone (1.0 eq) and 2-amino-5-bromopyridine (1.1 eq) in anhydrous dichloroethane (DCE, 0.1 M), is added glacial acetic acid (2.0 eq).

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise over 15 minutes. Caution: The addition of STAB can be exothermic.

  • The reaction is stirred at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired piperidine-amine intermediate.

Expected Results:

The reductive amination is expected to proceed in good yield (typically 70-85%) to provide the desired N-(1-(1-(methylsulfonyl)piperidin-4-yl)ethyl)-5-bromopyridin-2-amine. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR and Mass Spectrometry.

Conclusion and Future Directions

The use of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone provides a reliable and efficient entry point for the synthesis of novel CGRP receptor antagonists. The protocol detailed herein for reductive amination is a robust and scalable method for the construction of a key piperidine-amine intermediate. This intermediate can be further elaborated through various coupling reactions, such as amide bond formation, to generate a diverse library of potential CGRP antagonists for further biological evaluation. The versatility of this building block makes it a valuable tool for researchers and drug development professionals in the ongoing quest for improved migraine therapeutics.

References

  • Edvinsson, L. (2015). CGRP receptor antagonists and antibodies against CGRP and its receptor in migraine treatment. British Journal of Clinical Pharmacology, 80(2), 193–199. [Link]

  • Urits, I., et al. (2020). A review of the new CGRP-targeting migraine medications: ubrogepant and rimegepant. Pain and Therapy, 9(2), 363–370. [Link]

  • Civiello, R. L., et al. (2016). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & Medicinal Chemistry Letters, 26(4), 1229–1232. [Link]

  • Merck Sharp & Dohme Corp. (2014). Piperidinone carboxamide azaindane CGRP receptor antagonists. U.S.
  • Bristol-Myers Squibb Company. (2013). CGRP receptor antagonists.
  • Merck Sharp & Dohme Corp. (2013). Process for making cgrp receptor antagonists.
  • Paone, D. V., et al. (2007). Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974). Journal of Medicinal Chemistry, 50(23), 5564–5567. [Link]

  • Teva Pharmaceuticals, Inc. (2022). Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode. ACS Medicinal Chemistry Letters, 13(10), 1637–1643. [Link]

Sources

Application

Application Notes and Protocols: Preparation of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone Analogs for High-Throughput Screening

Introduction: The Significance of the N-Sulfonylpiperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of clinically ap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Sulfonylpiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of clinically approved drugs and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. The incorporation of a sulfonyl group at the 1-position of the piperidine ring modulates the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which can significantly enhance its drug-like characteristics, including metabolic stability and membrane permeability.[1]

The target scaffold, 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone, and its analogs are of particular interest in drug discovery. The 4-acetylpiperidine moiety provides a key interaction point, while the N-methylsulfonyl group influences the overall pharmacological profile. Analogs of this core structure have been investigated for a range of therapeutic applications, including as antibacterial agents and in the treatment of neurological disorders.[2][3] This document provides a comprehensive, field-proven protocol for the synthesis, purification, and preparation of a library of these analogs for high-throughput screening (HTS) campaigns.

PART 1: Synthesis of the Analog Library

The synthesis of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone analogs can be efficiently achieved through a two-step sequence starting from commercially available or readily synthesized 4-acetylpiperidine precursors. The general strategy involves the N-sulfonylation of a 4-acetylpiperidine salt. For the synthesis of analogs, a variety of commercially available sulfonyl chlorides can be employed in place of methanesulfonyl chloride.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. This workflow is designed for efficiency and adaptability, allowing for the generation of a diverse library of analogs by varying the sulfonyl chloride reagent.

Synthetic_Workflow cluster_step1 Step 1: Preparation of 4-Acetylpiperidine Precursor cluster_step2 Step 2: N-Sulfonylation A Commercially Available 4-Acetylpiperidine Hydrochloride B N-Sulfonylation with Alkyl/Aryl Sulfonyl Chloride A->B Base (e.g., Triethylamine) Dichloromethane (DCM) C Target Analog: 1-(1-(Alkyl/Aryl-sulfonyl)piperidin-4-yl)ethanone B->C Aqueous Work-up & Purification Screening_Workflow A Primary High-Throughput Screen (Single Concentration) B Hit Confirmation (Re-testing of initial hits) A->B C Dose-Response Analysis (IC₅₀/EC₅₀ Determination) B->C D Secondary Assays (Orthogonal & Counter-screens) C->D E Hit Validation & Prioritization D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

Welcome to the technical support center for the synthesis of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific chemical transformation. Our goal is to empower you with the scientific rationale behind the procedural steps, enabling you to optimize your reaction conditions for high yield and purity.

Synthesis Overview: The N-Sulfonylation of 4-Acetylpiperidine

The synthesis of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone is most commonly achieved through the N-sulfonylation of 4-acetylpiperidine with a suitable methanesulfonylating agent, such as methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O). This reaction proceeds via a nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic sulfur atom of the sulfonylating agent. A base is required to neutralize the hydrochloric acid or methanesulfonic acid byproduct generated during the reaction.

Experimental Protocol: A Validated Starting Point

This section provides a detailed, step-by-step methodology for the synthesis of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone. This protocol is a robust starting point for your experiments.

Materials and Reagents:
  • 4-Acetylpiperidine hydrochloride

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

  • Thin-layer chromatography (TLC) supplies

Step-by-Step Procedure:
  • Preparation of the Reaction Mixture:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-acetylpiperidine hydrochloride (1.0 eq).

    • Suspend the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of starting material).

    • Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Base and Methanesulfonyl Chloride:

    • Slowly add triethylamine (TEA) (2.2 eq) to the cooled suspension with vigorous stirring. The hydrochloride salt will react with the base to form the free amine in situ.

    • In a separate dropping funnel, prepare a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM.

    • Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 15-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[1]

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for successful execution.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start add_reagents Add 4-Acetylpiperidine HCl and anhydrous DCM start->add_reagents cool Cool to 0 °C add_reagents->cool add_base Add Triethylamine cool->add_base add_mscl Add Methanesulfonyl Chloride (dropwise) add_base->add_mscl stir Stir at 0 °C to RT add_mscl->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Aqueous Washes (HCl, NaHCO₃, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Low or No Product Formation

Q1: My TLC analysis shows only the starting material, even after several hours. What could be the problem?

A1: This issue often points to three primary causes:

  • Inactive Starting Material: If you are using 4-acetylpiperidine hydrochloride, it is crucial to use a sufficient amount of base (at least 2 equivalents) to first neutralize the HCl salt and then to act as a scavenger for the HCl generated during the mesylation reaction.

  • Moisture Contamination: Methanesulfonyl chloride is highly reactive towards water. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere. Your solvent (DCM) should be anhydrous.

  • Degraded Methanesulfonyl Chloride: Methanesulfonyl chloride can degrade over time, especially if not stored properly. Use a fresh bottle or a recently opened one stored under inert gas.

Q2: I see a new spot on the TLC, but it's not my desired product. What could it be?

A2: The formation of unexpected byproducts can be due to:

  • Dimerization/Polymerization: If the reaction is too concentrated or if the base is added too quickly, side reactions can occur. Try using more solvent and adding the base slowly at a low temperature.

  • Reaction with Solvent: While DCM is generally inert, other solvents might react under the reaction conditions. Ensure you are using a suitable, non-reactive solvent.

Formation of Impurities

Q3: My crude product contains a significant amount of a less polar impurity. What is it and how can I avoid it?

A3: A common less polar impurity is the corresponding alkene, formed via an elimination reaction. This is more likely if:

  • Excess Base or High Temperature: Strong bases like triethylamine can promote elimination, especially at elevated temperatures.[2]

  • Solution:

    • Use a weaker base like pyridine.[3]

    • Maintain a low reaction temperature (0 °C or even lower).

    • Consider using methanesulfonic anhydride instead of methanesulfonyl chloride, as it can sometimes lead to cleaner reactions.[2]

Q4: I have a very polar impurity that is difficult to remove by column chromatography. What could it be?

A4: This is likely unreacted starting material or the triethylammonium chloride salt.

  • Solution:

    • Ensure the reaction goes to completion by monitoring with TLC.

    • During the work-up, the acid wash (1 M HCl) should remove the excess triethylamine, and the bicarbonate wash will remove any remaining acidic impurities. A final water wash can help remove any remaining salts.

Work-up and Purification Challenges

Q5: I am having trouble with the aqueous work-up. Are mesylates stable in water?

A5: Primary and secondary aliphatic mesylates are generally stable to a standard aqueous workup.[4] However, prolonged exposure to aqueous acid or base, especially at elevated temperatures, can lead to hydrolysis. The work-up should be performed efficiently without unnecessary delays.

Q6: My product seems to be an oil, but I was expecting a solid. How can I induce crystallization?

A6:

  • Purity is Key: Ensure your product is pure by NMR or another analytical technique. Oils are often the result of impurities preventing crystallization.

  • Solvent Screening: Try dissolving a small amount of the oil in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) and then slowly adding an anti-solvent or cooling the solution to induce crystallization.[1]

  • Seeding: If you have a small amount of solid product, you can use it to seed a supersaturated solution of your oil.

Optimizing Reaction Conditions: A Data-Driven Approach

The following table summarizes key reaction parameters and their impact on the synthesis.

ParameterRecommended RangeRationale & Impact on Reaction
Starting Material 4-Acetylpiperidine (free base or HCl salt)Using the hydrochloride salt requires an additional equivalent of base.
Mesylating Agent Methanesulfonyl Chloride (MsCl) or Methanesulfonic Anhydride (Ms₂O)MsCl is more common and cost-effective. Ms₂O can sometimes give cleaner reactions and avoids the formation of chlorinated byproducts.[2]
Base Triethylamine (TEA) or PyridineTEA is a stronger base and is effective at scavenging HCl. Pyridine is a weaker base and can sometimes minimize elimination side reactions.[3]
Stoichiometry (Base) 2.1 - 2.5 equivalents (for HCl salt)Ensures complete neutralization of the starting material and the byproduct HCl.
Stoichiometry (MsCl) 1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the starting material.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous, non-protic solvents are essential to prevent reaction with the mesylating agent.
Temperature -10 °C to 0 °C (addition), 0 °C to Room Temperature (reaction)Low temperature during addition minimizes side reactions. The reaction can then be allowed to warm to drive it to completion.[2]
Reaction Time 1 - 4 hoursMonitor by TLC to determine the optimal reaction time.

Mechanistic Insight

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.

Caption: Simplified reaction mechanism for the N-sulfonylation of 4-acetylpiperidine.

The lone pair of electrons on the nitrogen atom of 4-acetylpiperidine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion. A base, such as triethylamine, then deprotonates the nitrogen atom to yield the final product and the corresponding ammonium salt.[5]

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). (2017). ResearchGate. Retrieved from [Link]

  • A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. (2024). PubMed. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Aqueous workup for mesylates. (2019). Reddit. Retrieved from [Link]

  • Sulfonamide purification process. (1957). Google Patents.
  • Condition optimizations of sulfonamide formation using piperidine hydrochloride... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

Welcome to the technical support center for the synthesis of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone is a crucial step in the development of various pharmaceutical intermediates. The most common route involves the N-sulfonylation of 1-(piperidin-4-yl)ethanone with methanesulfonyl chloride (MsCl) in the presence of a base. While seemingly straightforward, this reaction is sensitive to several factors that can significantly impact the yield and purity of the final product. This guide will explore the underlying chemical principles of the reaction and provide practical, field-proven solutions to common issues.

Core Reaction Scheme

The fundamental transformation is the reaction of the secondary amine of 1-(piperidin-4-yl)ethanone with methanesulfonyl chloride to form a stable sulfonamide.

Reaction_Scheme reactant1 1-(Piperidin-4-yl)ethanone plus1 + arrow reactant1->arrow reactant2 Methanesulfonyl Chloride (MsCl) reactant2->arrow base Base (e.g., Triethylamine) base->arrow Solvent (e.g., DCM) product 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone plus2 + byproduct Base Hydrochloride Salt arrow->product arrow->byproduct

Caption: General reaction scheme for the N-mesylation of 1-(piperidin-4-yl)ethanone.

Troubleshooting Guide: Low Yield and Impurities

This section addresses the most common issues encountered during the synthesis of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis can often be traced back to a few critical factors related to reagent quality, reaction conditions, and work-up procedures.

Answer:

Several factors can contribute to low yields. Here is a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Methanesulfonyl Chloride (MsCl) Purity: MsCl is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture can lead to its degradation into methanesulfonic acid and hydrochloric acid.[1] Using aged or improperly stored MsCl will result in a lower effective concentration and introduce acidic impurities that can complicate the reaction.

      • Recommendation: Always use a fresh, high-purity bottle of MsCl. If the purity is questionable, it is advisable to distill it under reduced pressure before use.

    • Starting Material Purity: Ensure your 1-(piperidin-4-yl)ethanone is pure and dry. The presence of impurities can lead to side reactions.

    • Stoichiometry: While a 1:1 molar ratio of the amine to MsCl is theoretically required, a slight excess of MsCl (1.1 to 1.2 equivalents) is often used to ensure complete conversion of the starting amine.[2]

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water is detrimental to this reaction. Water will compete with the piperidine nitrogen in reacting with MsCl, leading to the formation of methanesulfonic acid.[1]

      • Recommendation: Dry all glassware in an oven before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Base Selection and Addition: The choice of base is crucial for scavenging the HCl generated during the reaction. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.

      • Recommendation: Use a slight excess of the base (1.2 to 1.5 equivalents). The slow, dropwise addition of MsCl to a solution of the amine and base is recommended to maintain a low concentration of the reactive sulfonyl chloride and minimize side reactions.[2][3]

    • Temperature Control: The reaction is exothermic. Running the reaction at low temperatures (typically 0 °C) helps to control the reaction rate, minimize side reactions, and prevent the degradation of reactants and products.[3][4]

  • Work-up and Purification:

    • Aqueous Work-up: During the aqueous work-up, ensure that the pH is carefully controlled. The product's stability can be pH-dependent. Washing with a dilute acid (e.g., 0.1 M HCl) can help remove unreacted amine and excess base, while a wash with a saturated sodium bicarbonate solution will neutralize any remaining acid.[5]

    • Product Isolation: Inefficient extraction or losses during purification (e.g., column chromatography) can significantly lower the isolated yield.

      • Recommendation: Ensure complete extraction with an appropriate organic solvent. Optimize your chromatography conditions to achieve good separation without significant product loss.

ParameterRecommendationRationale
MsCl Equivalents 1.1 - 1.2Drives the reaction to completion.
Base Equivalents 1.2 - 1.5Neutralizes generated HCl.
Temperature 0 °C to Room TempControls exothermicity and minimizes side reactions.
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of MsCl.[1]
Solvent Anhydrous DCM, THF, or TolueneProvides a suitable reaction medium and avoids water.
Question 2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely impurities?

The formation of multiple products is a common issue, often stemming from side reactions or incomplete conversion.

Answer:

Here are the most probable impurities and how to address them:

  • Unreacted 1-(piperidin-4-yl)ethanone: This is the most common impurity if the reaction has not gone to completion.

    • Solution: Increase the equivalents of MsCl slightly (e.g., from 1.1 to 1.2). Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress by TLC until the starting material spot disappears.

  • Methanesulfonic Acid: This is formed from the hydrolysis of MsCl.[1]

    • Solution: This is typically removed during the aqueous work-up, particularly with a bicarbonate wash. The best approach is prevention by maintaining strict anhydrous conditions.

  • Bis-sulfonylation of the Starting Material: While less common for secondary amines, if your starting material contains primary amine impurities, they can undergo double sulfonylation.

    • Solution: Ensure the purity of your starting 1-(piperidin-4-yl)ethanone.

  • Products of Side Reactions Involving the Ketone: The ketone functionality is generally stable under these conditions, but aggressive reaction conditions (e.g., high temperatures or very strong bases) could potentially lead to side reactions.

    • Solution: Maintain the recommended temperature control (0 °C).

Troubleshooting_Workflow start Low Yield or Impurities Observed check_reagents 1. Verify Reagent Quality - Fresh MsCl? - Anhydrous Solvent? - Pure Starting Material? start->check_reagents check_conditions 2. Review Reaction Conditions - Strict Anhydrous Setup? - Correct Stoichiometry? - Temperature Control (0°C)? - Proper Base and Addition? check_reagents->check_conditions Reagents OK hydrolysis Issue: MsCl Hydrolysis Solution: Use anhydrous conditions, fresh reagents. check_reagents->hydrolysis Moisture Contamination check_workup 3. Analyze Work-up & Purification - Correct pH during washes? - Efficient Extraction? - Optimized Chromatography? check_conditions->check_workup Conditions OK incomplete_reaction Issue: Incomplete Reaction Solution: Increase MsCl eq., extend reaction time. check_conditions->incomplete_reaction Sub-optimal Conditions side_reactions Issue: Side Reactions Solution: Lower temperature, slow addition of MsCl. check_conditions->side_reactions Harsh Conditions purification_loss Issue: Loss during Purification Solution: Optimize extraction and chromatography. check_workup->purification_loss Inefficient Isolation

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction? A1: Triethylamine (TEA) is a commonly used and effective base for this transformation. It is sufficiently basic to scavenge the generated HCl without promoting significant side reactions. Diisopropylethylamine (DIPEA) is another good option, particularly if you are concerned about the nucleophilicity of the base. Pyridine can also be used, but its removal can sometimes be more challenging.

Q2: Can I run this reaction at room temperature? A2: While the reaction may proceed at room temperature, it is highly recommended to start the reaction at 0 °C. The reaction of MsCl with amines is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent the formation of byproducts. After the addition of MsCl is complete, the reaction can be allowed to slowly warm to room temperature.[4][5]

Q3: How do I know when the reaction is complete? A3: The best way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting material (1-(piperidin-4-yl)ethanone). The reaction is complete when the starting material spot is no longer visible. A typical mobile phase for TLC analysis could be a mixture of ethyl acetate and hexanes.

Q4: My product is difficult to purify by column chromatography. Are there any other methods? A4: If your product is a solid, recrystallization is an excellent alternative to chromatography for purification. You can try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol) and then allowing it to cool slowly to induce crystallization. This can be very effective at removing small amounts of impurities.

Q5: Is the product, 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone, stable? A5: N-sulfonylpiperidines, like your target molecule, are generally very stable compounds. They are resistant to hydrolysis under both acidic and basic conditions, making them robust intermediates in multi-step syntheses.

Experimental Protocol: A Representative Procedure

This protocol is a generalized procedure based on standard practices for N-sulfonylation reactions. It should be adapted and optimized for your specific laboratory conditions.

Materials:

  • 1-(Piperidin-4-yl)ethanone

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(piperidin-4-yl)ethanone (1.0 eq.) and anhydrous DCM (10 volumes).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq.).

  • MsCl Addition: In a separate flask, dissolve methanesulfonyl chloride (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching and Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone.

References

  • PubMed Central, National Institutes of Health.

  • ResearchGate.

  • PubMed Central, National Institutes of Health.

  • ResearchGate.

  • Google Patents.

  • PubMed Central, National Institutes of Health.

  • Google Patents.

  • Horiazon Chemical.

  • PubMed Central, National Institutes of Health.

  • Organic Syntheses.

  • Beilstein Journals.

  • Organic Synthesis.

  • Organic Syntheses.

  • ResearchGate.

  • Organic Syntheses.

  • ResearchGate.

  • ResearchGate.

  • ECHEMI.

  • Wikipedia.

  • Google Patents.

  • Benchchem.

Sources

Troubleshooting

identification of byproducts in 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone reaction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone. This document provides in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical and purification protocols to address common challenges encountered during this synthetic transformation. Our aim is to equip you with the necessary insights to optimize your reaction, identify potential byproducts, and ensure the highest purity of your target compound.

Introduction to the Synthesis

The synthesis of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone typically involves the N-sulfonylation of 4-acetylpiperidine with methanesulfonyl chloride in the presence of a suitable base. While seemingly straightforward, this reaction is often accompanied by the formation of several byproducts that can complicate purification and reduce yields. Understanding the underlying reaction mechanisms and potential pitfalls is crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in this reaction and how is it formed?

A1: The most prevalent byproduct is the elimination product, 4-acetyl-1,2,3,6-tetrahydropyridine. This occurs via an E2 elimination mechanism, where the base used in the reaction abstracts a proton from the carbon adjacent to the nitrogen, leading to the formation of a double bond within the piperidine ring and expulsion of the newly formed mesylate group. This side reaction is particularly favored by strong bases and elevated temperatures.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: High temperatures and the use of a strong, non-hindered base can favor the formation of the elimination byproduct.

  • Moisture Contamination: Methanesulfonyl chloride is highly reactive towards water, leading to its decomposition and reducing the amount available for the desired reaction. Ensure all glassware, solvents, and reagents are scrupulously dry.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting material.

  • Product Loss During Workup: The product may have some water solubility, leading to losses during aqueous workup. Additionally, improper pH adjustment during extraction can lead to the loss of product in the aqueous layer.

Q3: I am observing an impurity with a mass corresponding to the hydrolysis of the sulfonamide. How can this be avoided?

A3: The N-sulfonyl bond is susceptible to hydrolysis under both acidic and basic conditions, which can cleave the methylsulfonyl group to regenerate 4-acetylpiperidine.[1] To minimize hydrolysis, it is important to perform the aqueous workup under neutral or near-neutral pH conditions and to avoid prolonged exposure to strongly acidic or basic solutions.

Q4: Can over-mesylation occur on the acetyl group?

A4: While theoretically possible, N-sulfonylation is generally much faster than any reaction at the enolizable acetyl group under typical basic conditions. The nitrogen of the piperidine is a significantly more nucleophilic site. Therefore, over-mesylation at the acetyl position is not a commonly observed byproduct in this reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive methanesulfonyl chloride (hydrolyzed).2. Insufficiently basic reaction conditions.3. Starting material is not 4-acetylpiperidine free base.1. Use fresh or newly opened methanesulfonyl chloride. 2. Ensure the base is of good quality and used in appropriate stoichiometry. Consider a stronger, non-nucleophilic base if necessary.3. If starting from a salt of 4-acetylpiperidine (e.g., hydrochloride), ensure it is fully neutralized to the free base before reaction.
High Levels of Elimination Byproduct 1. Reaction temperature is too high.2. Base is too strong or sterically unhindered.3. Prolonged reaction time at elevated temperature.1. Maintain a low reaction temperature (e.g., 0 °C to room temperature).2. Use a hindered base like diisopropylethylamine (DIPEA) or a weaker base like pyridine.[2]3. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.
Presence of Starting Material Post-Reaction 1. Insufficient methanesulfonyl chloride.2. Inadequate reaction time or temperature.3. Poor mixing.1. Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride.2. Allow the reaction to stir for a longer period at a controlled temperature.3. Ensure efficient stirring throughout the reaction.
Product is an Oil and Difficult to Purify 1. Presence of residual solvent.2. Contamination with byproducts.1. Ensure complete removal of solvent under high vacuum.2. Purify the crude product using column chromatography or recrystallization.
Formation of a Salt During Workup 1. Use of an amine base (e.g., triethylamine).1. This is expected. The hydrochloride salt of the amine base will precipitate. It can be removed by filtration or washed away during the aqueous workup.

Reaction Mechanisms and Byproduct Formation

Desired Reaction: N-Sulfonylation

The synthesis of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone proceeds via a nucleophilic attack of the secondary amine of 4-acetylpiperidine on the electrophilic sulfur atom of methanesulfonyl chloride. A base is required to neutralize the HCl generated during the reaction.

G cluster_0 N-Sulfonylation Mechanism 4-Acetylpiperidine 4-Acetylpiperidine Nucleophilic_Attack Nucleophilic_Attack 4-Acetylpiperidine->Nucleophilic_Attack Intermediate Intermediate Nucleophilic_Attack->Intermediate Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Nucleophilic_Attack Product 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone Intermediate->Product - HCl Base Base Base->Product Neutralizes HCl

Caption: N-Sulfonylation of 4-acetylpiperidine.

Side Reaction 1: E2 Elimination

The formation of 4-acetyl-1,2,3,6-tetrahydropyridine is a competing elimination reaction. The base abstracts a proton from a carbon atom adjacent to the nitrogen, leading to the formation of a double bond and elimination of the chloride ion. This pathway is more likely to occur before the desired sulfonylation, especially with a strong base.

G cluster_1 E2 Elimination Mechanism 4-Acetylpiperidine 4-Acetylpiperidine Proton_Abstraction Proton_Abstraction 4-Acetylpiperidine->Proton_Abstraction Elimination_Product 4-Acetyl-1,2,3,6-tetrahydropyridine Proton_Abstraction->Elimination_Product Forms double bond Base Base Base->Proton_Abstraction

Caption: E2 Elimination of 4-acetylpiperidine.

Side Reaction 2: Hydrolysis

The sulfonamide bond in the product is susceptible to cleavage by water, especially under non-neutral pH conditions, reverting to the starting amine.

G cluster_2 Hydrolysis of Product Product 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone Hydrolysis Hydrolysis Product->Hydrolysis + H2O Starting_Material 4-Acetylpiperidine Hydrolysis->Starting_Material Methanesulfonic_Acid Methanesulfonic Acid Hydrolysis->Methanesulfonic_Acid

Caption: Hydrolysis of the N-sulfonyl group.

Analytical Characterization

Accurate identification of the product and byproducts is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is highly recommended.

Expected Analytical Data
Compound Molecular Weight Key ¹H NMR Signals (CDCl₃, δ ppm) Key ¹³C NMR Signals (CDCl₃, δ ppm) Expected Mass (m/z) [M+H]⁺
1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone 205.28~3.7 (t, 2H), ~2.9 (t, 2H), ~2.8 (s, 3H), ~2.5 (m, 1H), ~2.1 (s, 3H), ~1.8 (m, 4H)~209 (C=O), ~46 (CH₂), ~45 (CH), ~34 (CH₃SO₂), ~28 (CH₂), ~21 (CH₃CO)206.09
4-Acetyl-1,2,3,6-tetrahydropyridine 125.17~5.7 (m, 1H), ~3.4 (m, 2H), ~2.9 (t, 2H), ~2.2 (m, 2H), ~2.1 (s, 3H)~198 (C=O), ~126 (C=CH), ~124 (C=CH), ~45 (CH₂), ~42 (CH₂), ~28 (CH₂), ~26 (CH₃)126.10
4-Acetylpiperidine 127.18~3.1 (m, 2H), ~2.6 (m, 2H), ~2.3 (m, 1H), ~2.1 (s, 3H), ~1.7 (m, 4H), ~1.5 (br s, 1H, NH)~212 (C=O), ~46 (CH₂), ~45 (CH), ~43 (CH₂), ~29 (CH₂)128.11

Note: Exact chemical shifts may vary depending on the solvent and concentration.

Experimental Protocols

General Synthesis Protocol
  • To a solution of 4-acetylpiperidine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar), add a base (1.2-1.5 eq, e.g., triethylamine or DIPEA).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol: Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-70%). The less polar elimination byproduct will elute first, followed by the desired product.

Purification Protocol: Recrystallization

If the crude product is a solid, recrystallization can be an effective purification method.

  • Dissolve the crude product in a minimal amount of a hot solvent in which the product has good solubility at elevated temperatures and poor solubility at room temperature (e.g., isopropanol, ethyl acetate/hexanes mixture).

  • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Workflow for Byproduct Identification

G Crude_Reaction_Mixture Crude_Reaction_Mixture TLC_Analysis TLC_Analysis Crude_Reaction_Mixture->TLC_Analysis Initial Assessment Column_Chromatography Column_Chromatography TLC_Analysis->Column_Chromatography Separation Fraction_1 Fraction_1 Column_Chromatography->Fraction_1 Less Polar Fraction_2 Fraction_2 Column_Chromatography->Fraction_2 More Polar LCMS_NMR_1 LC-MS & NMR Analysis of Byproduct Fraction_1->LCMS_NMR_1 Characterization LCMS_NMR_2 LC-MS & NMR Analysis of Product Fraction_2->LCMS_NMR_2 Characterization

Caption: Workflow for byproduct identification.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Khlebnikov, V. (2017). Answer to "How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol)". ResearchGate. Available at: [Link]

  • Chad's Prep. (2020). E2 Reactions. YouTube. Available at: [Link]

  • Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes. Khan Academy. Available at: [Link]

  • PubChem. (n.d.). 4-Acetylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. MDPI. Retrieved from [Link]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

Introduction: Welcome to the technical support center for the synthesis of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, a key intermediate in the development of various pharmaceutical agents. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the synthesis of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, a key intermediate in the development of various pharmaceutical agents. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed alternative synthetic routes, moving beyond standard textbook procedures to address real-world laboratory challenges. Our focus is on providing practical, field-tested insights to ensure the successful and efficient synthesis of this compound.

Part 1: Troubleshooting and FAQ

This section addresses common issues encountered during the synthesis of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone and its precursors.

Frequently Asked Questions (FAQs):

Q1: My initial acylation of 4-hydroxypiperidine is resulting in low yields. What are the common pitfalls?

A1: Low yields in the acylation of 4-hydroxypiperidine to form an intermediate like 1-(piperidin-4-yl)ethanone can often be attributed to several factors:

  • Incomplete reaction: Ensure you are using a sufficient excess of the acylating agent (e.g., acetic anhydride or acetyl chloride) and an appropriate base (e.g., triethylamine or pyridine) to drive the reaction to completion.

  • Side reactions: The hydroxyl group can compete with the secondary amine for acylation. While N-acylation is generally more favorable, O-acylation can occur. Running the reaction at lower temperatures can sometimes improve selectivity.

  • Workup losses: The product can be water-soluble, especially if it is in a protonated form. Ensure the aqueous layer is thoroughly extracted during workup. Adjusting the pH to be basic before extraction can minimize solubility in the aqueous phase.

Q2: I am observing incomplete sulfonylation of the piperidine nitrogen. How can I improve the efficiency of this step?

A2: Incomplete sulfonylation is a frequent challenge. Here are some strategies to enhance the reaction efficiency:

  • Choice of Base: A strong, non-nucleophilic base is crucial. While triethylamine is common, sterically hindered bases like diisopropylethylamine (DIPEA) can be more effective in preventing side reactions. For challenging cases, stronger bases like sodium hydride (NaH) can be used, but require anhydrous conditions.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard. Ensure the solvent is dry, as water will react with the methanesulfonyl chloride.

  • Temperature Control: The addition of methanesulfonyl chloride is typically performed at 0 °C to control the exothermic reaction and minimize side product formation. Allowing the reaction to slowly warm to room temperature and stir for a sufficient duration (monitoring by TLC or LC-MS is recommended) will help drive it to completion.

Troubleshooting Guide:

Issue Potential Cause(s) Recommended Solution(s)
Multiple Spots on TLC After Sulfonylation 1. Incomplete reaction (starting material remains). 2. Formation of by-products (e.g., bis-sulfonylation, hydrolysis of sulfonyl chloride). 3. Degradation of the product.1. Increase reaction time or temperature slightly. 2. Ensure anhydrous conditions and use a high-purity sulfonyl chloride. 3. Re-evaluate the stability of your product under the reaction and workup conditions.
Low Yield After Grignard Reaction with 1-(Methylsulfonyl)piperidine-4-carbonitrile 1. Inactive Grignard reagent. 2. Poorly dried glassware or solvent. 3. Side reactions (e.g., enolization of the nitrile).1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Flame-dry all glassware and use anhydrous solvents. 3. Perform the addition of the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.
Difficulty in Product Purification/Crystallization 1. Presence of oily impurities. 2. Product is an oil at room temperature. 3. Inappropriate solvent system for chromatography or crystallization.1. Consider a pre-purification step, such as an aqueous wash or a short silica plug. 2. If the product is an oil, purification by column chromatography is the standard approach. 3. Systematically screen different solvent systems for both chromatography (e.g., hexanes/ethyl acetate, DCM/methanol) and crystallization.

Part 2: Alternative Synthetic Routes

While the direct sulfonylation of 1-(piperidin-4-yl)ethanone is a common approach, alternative strategies can be advantageous depending on the availability of starting materials and the desired scale of the reaction. Below are two detailed alternative routes.

Route A: Weinreb Amide Approach

This route offers excellent control and often leads to cleaner reactions with higher yields by minimizing the formation of over-addition by-products common in Grignard reactions with esters or acid chlorides.

Workflow Diagram:

A 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid B N-methoxy-N-methyl-1-(tert-butoxycarbonyl)piperidine-4-carboxamide (Weinreb Amide) A->B 1. (COCl)2, cat. DMF 2. Me(OMe)NH·HCl, Base C 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethanone B->C MeMgBr or MeLi D 1-(piperidin-4-yl)ethanone C->D TFA or HCl E 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone D->E MsCl, Base

Caption: Weinreb amide pathway to the target compound.

Experimental Protocol:

  • Formation of the Weinreb Amide (B):

    • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (A) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF.

    • Stir the mixture for 2 hours at room temperature.

    • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride.

    • Dissolve the resulting acid chloride in fresh anhydrous DCM and add it dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq.) and triethylamine (3.0 eq.) in DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Perform an aqueous workup, dry the organic layer over Na2SO4, and concentrate to yield the Weinreb amide (B).

  • Grignard Reaction (C):

    • Dissolve the Weinreb amide (B) in anhydrous THF and cool to 0 °C.

    • Add methylmagnesium bromide (1.2 eq., 3.0 M in ether) dropwise.

    • Stir at 0 °C for 2-3 hours, monitoring by TLC.

    • Quench the reaction carefully with saturated aqueous NH4Cl solution.

    • Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to afford the ketone (C).

  • Boc Deprotection (D):

    • Dissolve the ketone (C) in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours.

    • Concentrate the mixture in vacuo and basify with aqueous NaHCO3 before extraction, or use directly as the salt.

  • Sulfonylation (E):

    • Dissolve the crude 1-(piperidin-4-yl)ethanone (D) in DCM and cool to 0 °C.

    • Add triethylamine (2.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

    • Stir at room temperature overnight.

    • Wash with water and brine, dry the organic layer, and purify by column chromatography to yield the final product (E).

Route B: Nitrile Hydrolysis and Grignard Addition

This route is useful if 1-(methylsulfonyl)piperidine-4-carbonitrile is a more readily available starting material.

Workflow Diagram:

F Piperidine-4-carbonitrile G 1-(Methylsulfonyl)piperidine-4-carbonitrile F->G MsCl, Base H 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone G->H 1. MeMgBr 2. H3O+ workup

Caption: Synthesis via a nitrile intermediate.

Experimental Protocol:

  • Sulfonylation of Piperidine-4-carbonitrile (G):

    • Dissolve piperidine-4-carbonitrile hydrochloride (F) in DCM and add triethylamine (2.5 eq.) at 0 °C.

    • Add methanesulfonyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Perform a standard aqueous workup and purify by recrystallization or column chromatography to obtain 1-(methylsulfonyl)piperidine-4-carbonitrile (G).

  • Grignard Reaction and Hydrolysis (H):

    • To a solution of 1-(methylsulfonyl)piperidine-4-carbonitrile (G) in anhydrous THF at 0 °C, add methylmagnesium bromide (1.5 eq., 3.0 M in ether) dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of 3M aqueous HCl.

    • Stir the biphasic mixture vigorously at room temperature for 2-4 hours to ensure complete hydrolysis of the intermediate imine.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with saturated NaHCO3 solution and brine, dry over Na2SO4, and concentrate.

    • Purify the crude product by column chromatography to yield 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone (H).

Part 3: Data Summary and References

Comparison of Synthetic Routes:

Parameter Route A (Weinreb Amide) Route B (Nitrile) Direct Sulfonylation
Overall Yield Generally Good to HighModerate to GoodVariable, can be high
Purity High, clean reaction profileGood, may require careful purificationCan be lower due to side reactions
Scalability GoodGoodModerate
Key Advantages High selectivity in Grignard step, avoids over-addition.Utilizes a different set of starting materials.Fewer steps if starting material is available.
Potential Challenges More steps from commercially available starting materials.Hydrolysis of the imine can be sluggish.Potential for O-sulfonylation if starting with a hydroxyl group.

References:

  • Weinreb Amide Synthesis: For a general review of the utility of Weinreb amides in synthesis, see: S. Nahm, S. M. Weinreb, Tetrahedron Lett.1981 , 22, 3815-3818. ([Link])

  • Grignard Reactions with Nitriles: For a discussion on the mechanism and application of Grignard reagents with nitriles, refer to advanced organic chemistry textbooks. A relevant example can be found in: Comprehensive Organic Synthesis, Vol. 4, pp 73-117. ([Link])

  • Sulfonylation of Amines: Standard procedures for the sulfonylation of amines are widely documented. For a representative procedure, see: Vogel's Textbook of Practical Organic Chemistry. (A general reference, specific online links may vary). A relevant online resource is: ([Link])

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of Piperidine-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into improving the aqueous solubility of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into improving the aqueous solubility of piperidine-based compounds. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of piperidine-containing molecules.

Q1: Why do many of my piperidine-based compounds exhibit poor aqueous solubility?

A1: The piperidine ring, a saturated heterocycle, can be quite nonpolar, especially when adorned with lipophilic substituents. While the nitrogen atom can act as a hydrogen bond acceptor, the overall lipophilicity of the molecule often dominates, leading to poor aqueous solubility.[1] The solubility is highly dependent on the nature and substitution pattern of the piperidine ring. A high partition coefficient (LogP), which measures lipophilicity, is often correlated with low aqueous solubility.[2][3]

Q2: How does pH dramatically influence the solubility of my piperidine compound?

A2: The nitrogen atom in the piperidine ring is basic, with a typical pKa of the protonated form around 11.22.[1] In acidic environments (pH < pKa), this nitrogen becomes protonated, forming a positively charged piperidinium ion. This ionic form is generally significantly more water-soluble than the neutral, free base form that is predominant in neutral or basic conditions.[1] Therefore, constructing a pH-solubility profile is a crucial first step in understanding and manipulating the solubility of your compound.[1]

Q3: What are the initial, most straightforward steps I can take to improve the solubility of a new piperidine-based compound for in vitro assays?

A3: For initial screening and in vitro assays, the following two approaches are the most common and effective starting points:

  • pH Adjustment: Since most piperidine compounds are basic, preparing a stock solution in a mildly acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) can substantially increase solubility by forming a soluble salt in situ.[1]

  • Use of Co-solvents: Employing a water-miscible organic co-solvent is a widely used and effective strategy.[1] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used for this purpose.[1]

Q4: When should I move beyond simple pH adjustment and co-solvents to more advanced techniques like salt formation, co-crystallization, or cyclodextrins?

A4: If the initial strategies do not achieve the required solubility for your experiments, or if you need a stable solid form with enhanced dissolution for in vivo studies, it is time to consider more advanced methods:

  • Salt Formation: This is a robust and widely used method for ionizable compounds like piperidines. It can lead to significant improvements in both solubility and dissolution rate.[4]

  • Co-crystallization: This technique is beneficial for improving the solubility of non-ionizable or weakly ionizable compounds by forming a multi-component crystal with a suitable co-former.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][5][6] This is particularly useful for increasing the apparent solubility of a compound in a solution.[1]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Problem 1: My compound precipitates out of my DMSO stock solution upon storage in the freezer.

  • Probable Cause: This can occur if the storage temperature is too low or if the solution is supersaturated.

  • Solutions:

    • Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[1]

    • Prepare Fresh Solutions: To ensure consistency and avoid issues with precipitation, prepare fresh stock solutions before each experiment.[1]

    • Lower Stock Concentration: Preparing a less concentrated stock solution can also help prevent precipitation during storage.[1]

Problem 2: Upon diluting my DMSO stock into an aqueous assay buffer, my compound immediately precipitates.

  • Probable Cause: This is a common challenge for poorly soluble compounds when the percentage of the organic co-solvent is drastically reduced.

  • Solutions:

    • Optimize Final DMSO Concentration: Determine the highest final concentration of DMSO your assay can tolerate (typically ≤1%) without affecting the biological system.[1]

    • Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent or a solubilizing agent.[1]

    • Incorporate Solubilizing Excipients: Consider adding excipients like cyclodextrins to your aqueous buffer to enhance the solubility of your compound.

Section 3: In-Depth Methodologies & Protocols

This section provides detailed protocols for key solubility enhancement techniques.

Salt Formation for Piperidine-Based Compounds

Salt formation is a highly effective method to increase the solubility and dissolution rate of basic drugs like piperidines.[4][7]

Protocol: Small-Scale Salt Screening

  • Dissolve the Free Base: Dissolve a known amount of your piperidine compound (e.g., 100 mg) in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).

  • Add the Acid: Add a stoichiometric equivalent (1:1 molar ratio) of a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, or citric acid) to the solution.

  • Induce Crystallization: Stir the mixture at room temperature. If no precipitate forms, consider cooling the solution or using an anti-solvent (a solvent in which the salt is insoluble) to induce crystallization.

  • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterize: Analyze the resulting salt for its physicochemical properties, including solubility, dissolution rate, and stability.

Diagram: Decision Workflow for Solubility Enhancement

G start Poorly Soluble Piperidine Compound check_ionizable Is the compound ionizable? start->check_ionizable ph_adjustment pH Adjustment & Co-solvents check_ionizable->ph_adjustment Yes advanced_techniques Advanced Techniques check_ionizable->advanced_techniques No solubility_ok1 Solubility Sufficient? ph_adjustment->solubility_ok1 solubility_ok1->advanced_techniques No end_ok Proceed with Experiment solubility_ok1->end_ok Yes salt_formation Salt Formation advanced_techniques->salt_formation prodrug Prodrug Approach advanced_techniques->prodrug formulation Formulation Strategies (Cyclodextrins, Solid Dispersions) advanced_techniques->formulation salt_formation->end_ok prodrug->end_ok formulation->end_ok end_not_ok Re-evaluate Strategy

Caption: A decision tree for selecting a suitable solubility enhancement strategy.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.[1][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[8]

Protocol: Preparation of a Piperidine Compound-Cyclodextrin Complex

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Add the Compound: Add an excess amount of your piperidine compound to the HP-β-CD solution.

  • Equilibrate: Stir the mixture at room temperature for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.

  • Remove Excess Solid: Centrifuge or filter the solution to remove any undissolved compound.

  • Determine Concentration: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_1 After Complexation Piperidine Piperidine Compound (Poorly Soluble) Complex Inclusion Complex (Enhanced Solubility) Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Piperidine_in_CD Piperidine

Caption: Encapsulation of a piperidine compound within a cyclodextrin molecule.

Prodrug Approach

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[9] For piperidine-based compounds, a common strategy is to attach a polar moiety to the piperidine nitrogen to increase water solubility.[10]

Conceptual Workflow: N-Phosphonooxymethyl Prodrug Synthesis

This is a conceptual outline; specific reaction conditions will need to be optimized for your compound.

  • Reaction: The parent tertiary amine (piperidine derivative) undergoes a nucleophilic substitution reaction with a derivatizing reagent like di-tert-butyl chloromethyl phosphate.[11] This forms a quaternary salt.

  • Deprotection: The tert-butyl protecting groups are removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the N-phosphonooxymethyl prodrug in its free phosphoric acid form.[11]

  • Salt Formation (Optional): The resulting prodrug can be converted to a desired salt form to further enhance stability and solubility.

Section 4: Data Presentation

Table 1: Potential Impact of Different Solubility Enhancement Strategies

StrategyTypical Fold-Increase in SolubilityKey Considerations
pH Adjustment 10 to >1000-foldDependent on pKa; potential for precipitation at physiological pH.
Co-solvents (e.g., DMSO, Ethanol) 2 to 100-foldPotential for toxicity or interference in biological assays.
Salt Formation 10 to >100-foldRequires an ionizable group; different salts have different properties.[1]
Cyclodextrins (e.g., HP-β-CD) 2 to 50-foldStoichiometry of complexation is important; can alter pharmacokinetics.[5]
Prodrug Approach >80-foldRequires chemical modification and in vivo conversion to the active drug.[9]
Solid Dispersions 2 to >10-foldCan improve dissolution rate and bioavailability.[12]

Note: The actual increase in solubility is highly compound-dependent.

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method - ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. [Link]

  • Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. [Link]

  • Prodrugs for Amines - PMC - NIH. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • Salt formation to improve drug solubility - PubMed. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - MDPI. [Link]

  • Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF - ResearchGate. [Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System. [Link]

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Optimization

resolving common issues in the purification of sulfonamide compounds

Welcome to the Technical Support Center for the purification of sulfonamide compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of sulfonamide compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to ensure the successful isolation of high-purity sulfonamides.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of sulfonamide compounds in a practical question-and-answer format.

Low Recovery After Recrystallization

Question: I am experiencing significantly low yields after recrystallizing my sulfonamide. What are the likely causes and how can I improve my recovery?

Answer: Low recovery during recrystallization is a frequent challenge. The primary culprits are typically using an excessive amount of solvent or choosing a suboptimal solvent system.[1]

Causality and Solutions:

  • Excessive Solvent: The most common reason for low yield is dissolving the crude product in too much solvent.[1] This keeps a significant portion of your compound in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your sulfonamide. Add the solvent in small portions to the crude material while heating and stirring until a clear solution is achieved.[2]

  • Inappropriate Solvent Choice: If the sulfonamide has high solubility in the chosen solvent at low temperatures, a substantial amount will not crystallize upon cooling.

    • Solution: Perform small-scale solubility tests to identify an ideal solvent or solvent system. A good solvent will dissolve the sulfonamide when hot but have low solubility when cold.[2] Common and effective solvents for sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[2]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.

    • Solution: Ensure all glassware for filtration (funnel, receiving flask) is pre-heated. Perform the filtration as quickly as possible.[1]

Product "Oiling Out" Instead of Crystallizing

Question: My sulfonamide is separating from the solution as an oil rather than forming crystals. What is happening and how can I fix this?

Answer: "Oiling out" occurs when the dissolved solid separates as a liquid phase. This often happens when the melting point of the solid is lower than the boiling point of the recrystallization solvent or when high concentrations of impurities are present. The resulting oil is typically impure.

Causality and Solutions:

  • High Impurity Concentration: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

    • Solution: Consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before attempting recrystallization.

  • Inappropriate Solvent Polarity: The solvent may be too nonpolar for the sulfonamide.

    • Solution: Experiment with a more polar solvent or a solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[1]

  • Rapid Cooling: If the solution is cooled too quickly, the molecules may not have sufficient time to align into an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.

Persistent Impurities After Purification

Question: After purification, I still detect starting materials or side-products in my sulfonamide. How can I effectively remove them?

Answer: The presence of persistent impurities often requires a purification technique that exploits different chemical properties than recrystallization alone. The most common impurities in sulfonamide synthesis are unreacted sulfonyl chlorides, unreacted amines, and sulfonic acid (from hydrolysis of the sulfonyl chloride).[2]

Solutions:

  • Unreacted Sulfonyl Chloride: This electrophilic impurity can be problematic.

    • Quenching: Before workup, quench the reaction mixture with a small amount of a nucleophilic amine or by adding water to hydrolyze the sulfonyl chloride to the more polar and easily separable sulfonic acid.[3]

    • Aqueous Workup: Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to convert the resulting sulfonic acid into its water-soluble salt, which will partition into the aqueous layer.[3]

  • Unreacted Amine: Basic amine starting materials can often be removed with an acidic wash.

    • Acidic Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The amine will be protonated to form a water-soluble ammonium salt that will move to the aqueous phase.[4]

  • Column Chromatography: If impurities have similar polarities to your product, column chromatography is a powerful separation technique.

    • Stationary Phase: Silica gel is the most common stationary phase for sulfonamide purification.[5]

    • Mobile Phase: A mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The optimal ratio will depend on the specific sulfonamide and impurities and should be determined by thin-layer chromatography (TLC).

Controlling Polymorphism

Question: I am observing different crystalline forms (polymorphs) of my sulfonamide in different batches. How can I ensure consistency?

Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for sulfonamides and is influenced by intermolecular interactions, particularly hydrogen bonding.[6][7] Different polymorphs can have different physical properties, making control crucial in drug development.[6]

Control Strategies:

  • Standardize Crystallization Conditions: Strictly control all parameters of the crystallization process, including the solvent system, cooling rate, agitation speed, and final temperature. Even minor variations can lead to the formation of different polymorphs.[7]

  • Seeding: Introduce a small crystal of the desired polymorph into the supersaturated solution. This "seed" will act as a template, directing the crystallization of the desired form.[7]

  • Solvent Selection: The choice of solvent can significantly influence which polymorph is favored. Experiment with solvents of varying polarities and hydrogen-bonding capabilities to identify conditions that consistently produce the desired polymorph.[7]

Section 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification techniques.

Protocol: Recrystallization of Sulfonamides

This protocol outlines a general procedure for single-solvent recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of your crude sulfonamide and a few drops of a chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.[2]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent, just enough to cover the solid.[8]

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the sulfonamide just dissolves completely.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.[8]

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[8]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified sulfonamide.[8]

Protocol: Acid-Base Extraction for Purification

This protocol describes how to separate a neutral or basic sulfonamide from acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The acidic impurities will be deprotonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified sulfonamide.

Section 3: Data Presentation and Visualization

Table: Recommended Recrystallization Solvents for Sulfonamides
SulfonamideRecommended Solvent(s)Reference(s)
Sulfanilamide95% Ethanol, Water[10]
Sulfathiazole70% Isopropanol/Water[10]
SulfamethoxazoleMethanol, Ethanol[10]
General SulfonamidesEthanol, Isopropanol, Ethanol/Water mixtures[2]

Note: This table provides general recommendations. The optimal solvent system should be determined experimentally for each specific compound and impurity profile.

Diagram: Troubleshooting Workflow for Sulfonamide Purification

Purification_Workflow start Crude Sulfonamide Product recrystallization Attempt Recrystallization start->recrystallization purity_check1 Assess Purity (TLC, HPLC) recrystallization->purity_check1 success Pure Product Obtained purity_check1->success Purity > 98% low_purity Low Purity purity_check1->low_purity Purity < 98% oiling_out Product Oiled Out? low_purity->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No change_solvent Change Solvent/Solvent System oiling_out->change_solvent Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes persistent_impurities Persistent Impurities? low_recovery->persistent_impurities No min_solvent Use Minimal Hot Solvent low_recovery->min_solvent Yes acid_base Perform Acid-Base Extraction persistent_impurities->acid_base Yes (Acidic/Basic Impurities) chromatography Perform Column Chromatography persistent_impurities->chromatography Yes (Neutral Impurities) change_solvent->recrystallization slow_cooling->recrystallization min_solvent->recrystallization acid_base->recrystallization chromatography->purity_check1

Caption: A decision tree for troubleshooting common issues in sulfonamide purification.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my purification?

A1: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring purification. By spotting the crude material, the purified fractions, and the mother liquor on a TLC plate, you can quickly assess the separation of your desired compound from impurities. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[11]

Q2: How do I choose between recrystallization and column chromatography?

A2: Recrystallization is generally the first choice for purifying solid compounds due to its simplicity and scalability.[2] If your crude material is relatively pure (>90%) and you can find a suitable solvent, recrystallization is often sufficient. Column chromatography is more powerful for separating complex mixtures or when impurities have very similar solubility properties to your product.[2] It is more time-consuming and uses larger volumes of solvent.

Q3: My sulfonamide seems to be degrading during purification. What can I do?

A3: Sulfonamides can be susceptible to degradation under certain conditions. For example, prolonged heating during recrystallization can lead to decomposition. Some sulfonamides are also sensitive to strongly acidic or basic conditions.[8] If you suspect degradation, try to use milder purification conditions. For recrystallization, avoid prolonged heating by adding just enough hot solvent to dissolve the compound. For extractions, use mild acids and bases (e.g., dilute HCl, saturated NaHCO₃) and minimize the contact time.

References

  • BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions. BenchChem Technical Support Center.
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • Paterson, J. C., & Gordon, J. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • Paterson, J. C., & Gordon, J. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • Fahlbusch, K., & Geisler, G. (1905).
  • Maw, G. A. (1953). The synthesis of N-substituted sulphonamides. Journal of the Chemical Society (Resumed), 120, 2279-2281.
  • WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and... - Google Patents. (n.d.).
  • SOLUBILITY OF SULPHONAMIDES. (1942). The BMJ, 1(4230), 140–141.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved January 27, 2026, from [Link]

  • Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(2), 557-566.
  • Bieganowska, M. L., & Petruczynik, A. (1996). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • Patel, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6599.
  • BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). BenchChem.
  • Mistry, D. J., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 27, 2026, from [Link]

  • Perlovich, G. L., et al. (2005). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography. Retrieved January 27, 2026, from [Link]

  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36(8), 549-562.
  • Lazar, A., et al. (2013). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Food Analytical Methods, 6(5), 1339-1348.
  • Marvel, C. S., & Sekera, V. C. (1943). n-DODECYL (LAURYL)
  • Patyra, E., & Kwiatek, K. (2019).
  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36(8), 549-562.
  • IUPAC. (n.d.). Solubility Data Series. Retrieved January 27, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • Powers, J. T., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21453-21459.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 27, 2026, from [Link]

  • Haerinejad, M., et al. (2007). TLC of Sulfonamides.
  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(2), 557-566.

Sources

Troubleshooting

Catalyst Selection for Efficient Piperidine Ring Functionalization: A Technical Support Guide

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2][3][4] Its prevalence drives a continuous demand for robust and selective methods to functionalize t...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2][3][4] Its prevalence drives a continuous demand for robust and selective methods to functionalize this saturated heterocycle. However, the inert nature of its C(sp³)–H bonds presents a significant synthetic challenge. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, addressing common issues encountered during the catalytic functionalization of piperidine rings.

Section 1: Frequently Asked Questions (FAQs) - Navigating the Catalyst Landscape

This section addresses fundamental questions regarding catalyst selection for various piperidine functionalization strategies.

Q1: What are the primary catalytic strategies for piperidine ring functionalization, and how do I choose the right one?

A1: The choice of catalytic strategy hinges on the desired position of functionalization (regioselectivity), the required stereochemical outcome (stereoselectivity), and the nature of the functional group to be introduced. The main approaches include:

  • Transition Metal Catalysis: This is a powerful and versatile approach, often employed for C–H activation.[5][6][7] Palladium, rhodium, and iridium catalysts are commonly used. The choice of metal, ligand, and directing group (when applicable) is crucial for controlling regioselectivity. For instance, rhodium-catalyzed C–H insertions can be directed to different positions on the piperidine ring by carefully selecting the catalyst and the nitrogen protecting group.[8][9][10]

  • Photoredox Catalysis: This strategy utilizes visible light to generate radical intermediates, enabling mild and efficient C–H functionalization.[11][12][13] It is particularly effective for α-amino C–H arylation and can achieve high diastereoselectivity.[11][14] The selection of the photocatalyst, often an iridium or ruthenium complex, is critical and depends on the specific transformation.

  • Organocatalysis: This metal-free approach employs small organic molecules as catalysts. It is particularly valuable for asymmetric transformations, allowing for the synthesis of chiral piperidine derivatives with high enantioselectivity.[15][16][17] Chiral phosphines, for example, have been successfully used in asymmetric [4+2] annulations to construct functionalized piperidines.[18][19]

  • Biocatalysis: While not as broadly applied as the other methods, enzymatic catalysis offers unparalleled selectivity for specific transformations. This approach is still an emerging area for piperidine functionalization.

The following decision-making workflow can guide your initial catalyst selection:

catalyst_selection_workflow start Define Desired Functionalization regioselectivity Positional Selectivity? (α, β, γ, etc.) start->regioselectivity stereoselectivity Stereoselectivity? (Diastereo- or Enantio-) regioselectivity->stereoselectivity Defined functional_group Functional Group to Introduce? stereoselectivity->functional_group Defined organocatalysis Organocatalysis stereoselectivity->organocatalysis Asymmetric biocatalysis Biocatalysis stereoselectivity->biocatalysis High Specificity transition_metal Transition Metal Catalysis (Pd, Rh, Ir) functional_group->transition_metal Aryl, Alkyl, etc. photoredox Photoredox Catalysis functional_group->photoredox Aryl, Vinyl, etc.

Caption: A decision-making workflow for initial catalyst selection.

Q2: My C–H functionalization reaction is not regioselective. How can I improve it?

A2: Achieving high regioselectivity is a common challenge. Here are several factors to consider:

  • Directing Groups: For transition metal-catalyzed reactions, the use of a directing group on the piperidine nitrogen can significantly influence the site of functionalization.[7] For example, different directing groups can favor functionalization at the C2, C3, or C4 positions.

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands play a critical role. For rhodium-catalyzed reactions, the choice of the rhodium carboxylate catalyst can dramatically alter the regioselectivity.[8][9][10] Similarly, in palladium-catalyzed reactions, the ligand can influence whether functionalization occurs at the α or β position.

  • Protecting Group: The nature of the nitrogen protecting group can also direct the reaction. For instance, an N-Boc group might favor functionalization at one position, while an N-sulfonyl group might direct it to another.[8][9][10]

  • Solvent and Temperature: These reaction parameters can have a subtle but significant impact on selectivity. It is often worthwhile to screen different solvents and temperatures to optimize the reaction.

Q3: I am struggling to achieve high diastereoselectivity in my piperidine functionalization. What are the key parameters to optimize?

A3: High diastereoselectivity is crucial, especially in drug development. Consider the following:

  • Catalyst Control: The catalyst itself can be the primary source of stereocontrol. Chiral catalysts, in particular, are designed to create a chiral environment that favors the formation of one diastereomer over the other.

  • Substrate Control: The existing stereocenters on the piperidine ring can influence the stereochemical outcome of the reaction. This is known as substrate-controlled diastereoselectivity.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and catalyst, thereby affecting diastereoselectivity.

    • Additives: In some cases, the addition of salts or other additives can improve diastereoselectivity.

  • Epimerization: In some photoredox-catalyzed reactions, an initial lack of selectivity can be overcome by an in-situ epimerization process that enriches the thermodynamically more stable diastereomer.[1][11][13]

Section 2: Troubleshooting Guide - Addressing Common Experimental Hurdles

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during piperidine functionalization experiments.

Problem Potential Cause(s) Troubleshooting Steps
Low or no product yield 1. Inactive catalyst. 2. Incorrect reaction conditions (temperature, solvent, atmosphere). 3. Substrate incompatibility. 4. Insufficient reaction time.1. Verify catalyst activity with a known successful reaction. 2. Screen a range of temperatures and solvents. Ensure an inert atmosphere if required by the catalyst. 3. Check for functional groups on the substrate that may be incompatible with the catalyst or reagents. 4. Monitor the reaction progress over time using techniques like TLC or LC-MS.
Poor regioselectivity 1. Inappropriate catalyst or ligand. 2. Incorrect directing or protecting group. 3. Non-optimal reaction conditions.1. Screen different catalysts and ligands with varying steric and electronic properties.[8][9] 2. Experiment with different directing or protecting groups on the piperidine nitrogen. 3. Optimize temperature and solvent, as these can influence selectivity.
Low diastereoselectivity 1. Insufficient catalyst control. 2. Non-optimal reaction temperature. 3. Inappropriate solvent.1. If using a chiral catalyst, ensure its enantiopurity. Consider screening other chiral catalysts. 2. Attempt the reaction at a lower temperature. 3. Screen a variety of solvents with different polarities.
Formation of side products 1. Over-reaction or decomposition of the product. 2. Competing reaction pathways. 3. Presence of impurities.1. Monitor the reaction closely and stop it once the desired product is formed. 2. Adjust reaction conditions (e.g., lower temperature, different catalyst) to disfavor side reactions. 3. Ensure the purity of all starting materials and reagents.
Difficulty in catalyst removal 1. Catalyst is soluble in the reaction mixture. 2. Strong coordination of the catalyst to the product.1. Consider using a heterogeneous catalyst or a catalyst that can be easily precipitated. 2. Employ purification techniques such as column chromatography with a suitable stationary phase or treatment with a scavenger resin.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key piperidine functionalization reactions.

Protocol 1: Rhodium-Catalyzed C2-Functionalization of N-Boc-Piperidine

This protocol is adapted from methodologies described for site-selective C–H functionalization.[8][9][10]

Materials:

  • N-Boc-piperidine

  • Aryldiazoacetate

  • Rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-piperidine (1.0 equiv) and the rhodium catalyst (0.5-2 mol%).

  • Dissolve the reactants in the anhydrous solvent.

  • Slowly add a solution of the aryldiazoacetate (1.2 equiv) in the same solvent to the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C2-functionalized piperidine.

protocol_1_workflow A 1. Combine N-Boc-piperidine and Rh catalyst in flask B 2. Add anhydrous solvent A->B C 3. Slowly add aryldiazoacetate solution B->C D 4. Monitor reaction progress C->D E 5. Concentrate reaction mixture D->E F 6. Purify by column chromatography E->F

Caption: Workflow for Rh-catalyzed C2-functionalization of N-Boc-piperidine.

Protocol 2: Photoredox-Catalyzed α-Amino C-H Arylation

This protocol is based on established methods for photoredox-catalyzed C-H functionalization.[11][13][14]

Materials:

  • Substituted piperidine

  • Electron-deficient cyano(hetero)arene

  • Photoredox catalyst (e.g., Ir(ppy)₃)

  • Base (e.g., an inorganic or organic base)

  • Solvent (e.g., acetonitrile or a mixture with water)

  • Visible light source (e.g., blue LEDs)

  • Standard glassware for photochemical reactions

Procedure:

  • In a reaction vessel, combine the substituted piperidine (1.0 equiv), the cyano(hetero)arene (1.5 equiv), the photoredox catalyst (1-2 mol%), and the base.

  • Add the solvent and degas the reaction mixture (e.g., by sparging with argon for 15-20 minutes).

  • Irradiate the reaction mixture with visible light at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

protocol_2_workflow A 1. Combine piperidine, arene, photocatalyst, and base B 2. Add solvent and degas A->B C 3. Irradiate with visible light B->C D 4. Monitor reaction progress C->D E 5. Quench and perform workup D->E F 6. Extract, dry, and concentrate E->F G 7. Purify by column chromatography F->G

Caption: Workflow for photoredox-catalyzed α-amino C-H arylation.

Section 4: Data Presentation - Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems for specific piperidine functionalization reactions, providing a quick reference for catalyst selection.

Reaction TypeCatalyst SystemSubstrateProduct PositionYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)Reference
C2-H ArylationRh₂(R-TCPTAD)₄N-Boc-piperidineC2ModerateVariable-[9]
C2-H ArylationRh₂(R-TPPTTL)₄N-Bs-piperidineC2-29->30:152-73[9]
α-Amino C-H ArylationIr(ppy)₃Substituted PiperidinesαGoodHigh-[11][13][14]
[4+2] AnnulationChiral PhosphepineImines + Allenes---Very Good[18]

Section 5: References

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Angewandte Chemie International Edition.

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC. National Center for Biotechnology Information.

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed. PubMed.

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization - ChemRxiv. ChemRxiv.

  • Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. ARKIVOC.

  • Scalable Photocatalytic Annulation of Primary Amines to δ-Lactams: Access to Privileged (Spiro)Piperidine Space - ChemRxiv. ChemRxiv.

  • Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. ACS.

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C-H Arylation and Epimerization. Semantic Scholar.

  • C-H Functionalization | Ellman Laboratory - Yale University. Yale University.

  • Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light - ACS Publications. ACS Publications.

  • Approaches to α-functionalization of piperidines by C H... - ResearchGate. ResearchGate.

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - eScholarship.org. eScholarship.org.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation | ChemRxiv. ChemRxiv.

  • Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC - PubMed Central. PubMed Central.

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - NIH. National Institutes of Health.

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds - PMC - NIH. National Center for Biotechnology Information.

  • Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues | Organic Letters - ACS Publications. ACS Publications.

  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed. PubMed.

  • Nickel-catalyzed enantioselective arylation of pyridine - The Doyle Group - Princeton University. Princeton University.

  • One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence - MDPI. MDPI.

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - Macmillan Group - Princeton University. Princeton University.

  • Organocatalytic asymmetric Michael-Michael cascade for the construction of highly functionalized N-fused piperidinoindoline derivatives - PubMed. PubMed.

  • Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. | Request PDF - ResearchGate. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Validation of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone using 2D NMR Spectroscopy

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and professionals in the pharmaceutical sciences, the abili...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and professionals in the pharmaceutical sciences, the ability to definitively validate the constitution of a novel chemical entity is paramount. This guide provides an in-depth, practical walkthrough for the structural elucidation of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, a compound featuring a key piperidine scaffold, using a suite of powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from years of practical application. We will explore how a logical combination of COSY, HSQC, and HMBC experiments provides a self-validating network of correlations, leaving no doubt as to the final structural assignment.

The Compound of Interest: 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

The structure , 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, presents several key features for NMR analysis: a piperidine ring, a methylsulfonyl group, and an ethanone moiety. Each of these fragments possesses unique proton and carbon chemical environments, which we will map out using a combination of 2D NMR experiments.

Figure 1. The chemical structure of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone with atom numbering for NMR analysis.

The Analytical Strategy: A Multi-faceted 2D NMR Approach

A multi-pronged approach utilizing Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is essential for a comprehensive structural validation. Each experiment provides a unique piece of the puzzle, and together they form a robust and self-corroborating dataset.

G cluster_0 2D NMR Workflow for Structural Validation A 1. COSY (Proton-Proton Correlation) B 2. HSQC (Direct Proton-Carbon Correlation) A->B Identifies directly bonded proton spin systems C 3. HMBC (Long-Range Proton-Carbon Correlation) B->C Assigns protons to their directly attached carbons D 4. Data Integration & Structure Confirmation C->D Connects fragments across quaternary carbons and heteroatoms

Caption: A streamlined workflow for the structural elucidation of organic molecules using a combination of 2D NMR experiments.

Part 1: Establishing Proton-Proton Connectivity with COSY

The first step in our analytical journey is to establish which protons are coupled to each other, typically those on adjacent carbons. The Homonuclear Correlation Spectroscopy (COSY) experiment is the ideal tool for this purpose.[1][2][3] The COSY spectrum displays the proton NMR spectrum on both axes, and off-diagonal cross-peaks indicate scalar coupling between protons.[2][4]

Experimental Protocol: COSY Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.

    • Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): Set to encompass all proton signals.

    • Number of Scans (NS): 2-4 scans per increment.

    • Number of Increments (TD in F1): 256-512.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

Interpreting the COSY Spectrum

For 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, we expect to see key correlations within the piperidine ring. The proton at C4 (H4) will be a crucial starting point.

  • H4 Correlations: We anticipate a cross-peak between the methine proton at the 4-position (H4) and the methylene protons at the 3 and 5-positions (H3/H5).

  • H3/H5 Correlations: The protons at H3 and H5 will show correlations to H4 and also to the methylene protons at the 2 and 6-positions (H2/H6).

  • Isolated Spin Systems: The methyl protons of the ethanone group (H8) and the methylsulfonyl group (H10) will not show any COSY cross-peaks, as they are not coupled to any other protons.

Caption: Expected COSY correlations for 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, highlighting the connected spin system of the piperidine ring.

Part 2: Direct Proton-Carbon Assignments with HSQC

With the proton spin systems mapped, the next logical step is to assign each proton to its directly attached carbon atom. The Heteronuclear Single Quantum Coherence (HSQC) experiment is a highly sensitive method for determining one-bond ¹H-¹³C correlations.[5][6][7][8]

Experimental Protocol: HSQC Acquisition
  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

  • Acquisition Parameters:

    • ¹H Spectral Width (SW in F2): Same as the 1D ¹H spectrum.

    • ¹³C Spectral Width (SW in F1): Set to encompass all carbon signals (e.g., 0-220 ppm).

    • Number of Scans (NS): 4-8 scans per increment.

    • Number of Increments (TD in F1): 128-256.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

Interpreting the HSQC Spectrum

The HSQC spectrum will show a correlation peak for every proton that is directly attached to a carbon atom. Quaternary carbons, such as the carbonyl carbon (C7), will be absent from this spectrum.

  • Piperidine Ring: Each proton signal from the piperidine ring (H2/H6, H3/H5, and H4) will correlate to a distinct carbon signal.

  • Methyl Groups: The singlet for the ethanone methyl protons (H8) will correlate to the C8 carbon signal. Similarly, the methylsulfonyl protons (H10) will correlate to the C10 carbon signal.

  • Multiplicity Editing: If an edited HSQC sequence is used, CH and CH₃ groups will appear with a different phase (e.g., positive) than CH₂ groups (e.g., negative), aiding in the assignment of the piperidine methylene carbons.[5]

Part 3: Assembling the Molecular Skeleton with HMBC

The final and most crucial experiment for connecting the different fragments of the molecule is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[3][9][10][11][12] This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms.[9]

Experimental Protocol: HMBC Acquisition
  • Spectrometer Setup:

    • Ensure the probe is tuned for both ¹H and ¹³C.

    • Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Widths (SW in F2 and F1): Same as the HSQC experiment.

    • Number of Scans (NS): 8-16 scans per increment.

    • Number of Increments (TD in F1): 256-512.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for a range of couplings, typically set to 8 Hz.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

Interpreting the HMBC Spectrum

The HMBC spectrum will provide the long-range correlations needed to piece together the entire structure of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone.

  • Connecting the Ethanone Group: The methyl protons of the ethanone group (H8) are expected to show a strong correlation to the carbonyl carbon (C7) and a weaker correlation to the methine carbon of the piperidine ring (C4). This definitively places the ethanone group at the 4-position of the piperidine ring.

  • Confirming the Piperidine Structure: The methine proton (H4) should show correlations to the adjacent methylene carbons (C3/C5) and potentially to the more distant C2/C6 carbons.

  • Placing the Methylsulfonyl Group: The methyl protons of the sulfonyl group (H10) will show a crucial correlation to the sulfur atom, which is not NMR active. However, the protons on the piperidine ring adjacent to the nitrogen (H2/H6) may show a correlation to the methylsulfonyl carbon (C10), confirming the attachment of this group to the piperidine nitrogen. The methyl protons (H10) will not show correlations to any carbons in the piperidine ring.

G C7 C7 (Carbonyl) H8 H8 (Ethanone Methyl) H8->C7 ²J C4 C4 (Piperidine Methine) H8->C4 ³J H4 H4 (Piperidine Methine) C3_5 C3/C5 (Piperidine Methylene) H4->C3_5 ²J C2_6 C2/C6 (Piperidine Methylene) H4->C2_6 ³J H2_6 H2/H6 (Piperidine Methylene) C10 C10 (Sulfonyl Methyl) H2_6->C10 ⁴J (possible)

Caption: Key expected HMBC correlations for confirming the connectivity in 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone.

Data Synthesis and Structural Confirmation

By combining the information from all three 2D NMR experiments, we can confidently assign all proton and carbon signals and validate the proposed structure. The COSY spectrum establishes the proton connectivity within the piperidine ring. The HSQC spectrum links each proton to its directly attached carbon. Finally, the HMBC spectrum pieces together the fragments, confirming the position of the ethanone and methylsulfonyl groups.

Summary of Expected NMR Data
Atom NumberMultiplicity¹H Chemical Shift (ppm, hypothetical)¹³C Chemical Shift (ppm, hypothetical)Key HMBC Correlations
2/6t3.645C4, C10 (possible)
3/5m1.830C4, C2/C6
4tt2.542C2/C6, C3/C5, C7
7--209-
8s2.128C7, C4
10s2.835-

Chemical shifts are hypothetical and will vary based on the solvent and experimental conditions.

Conclusion

The structural validation of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone serves as an excellent case study for the power and elegance of 2D NMR spectroscopy. By systematically applying COSY, HSQC, and HMBC experiments, researchers can build a comprehensive and self-validating map of a molecule's atomic connectivity. This rigorous approach is indispensable in the fields of medicinal chemistry and drug development, ensuring the foundational accuracy of subsequent research and development efforts. The principles and workflows detailed in this guide are broadly applicable to the structural elucidation of a wide range of small molecules.

References

  • Columbia University, Department of Chemistry. HSQC and HMBC - NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • ChemWonders. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation [Video]. YouTube. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Makin' It. (2017, May 16). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2) [Video]. YouTube. [Link]

  • OChem Simplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

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Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: The Role of the 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone Moiety in Modern Drug Design

For Researchers, Scientists, and Drug Development Professionals The landscape of kinase inhibitor discovery is in constant evolution, driven by the need for compounds with higher potency, improved selectivity, and favora...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is in constant evolution, driven by the need for compounds with higher potency, improved selectivity, and favorable pharmacokinetic profiles.[1] At the heart of this endeavor lies the selection and optimization of molecular scaffolds, which form the core structure of the inhibitor and dictate its fundamental interactions with the kinase ATP-binding pocket.[2] This guide provides an in-depth comparison of the 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone building block against other foundational scaffolds in kinase inhibitor design, offering experimental insights and strategic guidance for medicinal chemists and drug developers.

Section 1: Deconstructing the 1-(1-(Methylsulfonyl)piperidin-4-yl) Moiety

While not a classical "privileged scaffold" in the same vein as pyrimidine or quinazoline, the 1-(1-(methylsulfonyl)piperidin-4-yl) moiety has emerged as a valuable building block in modern kinase inhibitor design. Its utility can be understood by dissecting its constituent parts: the piperidine ring and the methylsulfonyl group.

1.1 The Piperidine Ring: A Versatile Vector

The piperidine ring, a saturated heterocycle, is a common feature in many approved drugs.[3][4] Its inclusion in kinase inhibitors serves several key purposes:

  • Modulating Physicochemical Properties: The piperidine scaffold can improve solubility and other pharmacokinetic (ADME) properties.[3] By introducing a basic nitrogen atom, it provides a handle to tune the pKa of the molecule, which is critical for absorption and distribution.

  • Exploring Chemical Space: Unlike flat, aromatic scaffolds, the piperidine ring possesses a three-dimensional chair conformation.[5] This allows medicinal chemists to project substituents into specific vectors within the solvent-exposed region of the kinase, enabling the formation of additional interactions that can enhance potency and selectivity.

  • Improving Pharmacokinetics: Strategic placement of piperidine moieties can lead to improved metabolic stability and reduced hERG toxicity, a critical consideration in drug safety.[3]

1.2 The Methylsulfonyl Group: A Key Interaction Hub

The methylsulfonyl (-SO₂CH₃) group is a powerful functional group widely used in medicinal chemistry.[6][7] Its incorporation offers distinct advantages:

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, capable of forming crucial interactions with amino acid residues in the kinase active site.[7][8]

  • Metabolic Stability: The sulfonyl group is chemically stable and resistant to metabolic degradation, which can prolong the half-life of a drug.[6][8]

  • Solubility Enhancement: As a polar group, the methylsulfonyl moiety can reduce lipophilicity and improve the aqueous solubility of a compound, a common challenge in kinase inhibitor development.[6][9]

When combined, the 1-(1-(methylsulfonyl)piperidin-4-yl) moiety provides a synthetically tractable building block that offers a unique combination of 3D geometry, hydrogen bonding capability, and favorable ADME properties. A notable example of its application is in the structure of Ebvaciclib , a cyclin-dependent kinase (CDK) inhibitor currently in clinical trials.[10] In Ebvaciclib, this moiety is positioned to interact with the solvent-exposed region of the kinase, highlighting its role in optimizing drug-like properties.[10]

Caption: Relationship between foundational scaffolds and modern building blocks.

Section 3: Comparative Analysis

The choice of a scaffold or building block is a multi-parameter optimization problem. The 1-(1-(methylsulfonyl)piperidin-4-yl) moiety should not be seen as a direct replacement for classic hinge-binders, but rather as a complementary tool to overcome their limitations.

FeaturePyrimidine / Quinazoline ScaffoldsIndole Scaffold1-(1-(Methylsulfonyl)piperidin-4-yl) Moiety
Primary Role Hinge Binding (ATP Mimicry)Hinge Binding, π-π StackingADME Modulation, Solvent-Front Exploration
Geometry Planar, AromaticPlanar, Aromatic3D, Saturated
Key Interactions H-bonds with kinase hingeH-bonds, π-π stackingH-bonds (sulfonyl), Hydrophobic (ring)
Selectivity Often broad; achieving selectivity can be challenging. [11]Can be tuned, but promiscuity is common. [12]Can enhance selectivity by accessing unique pockets.
ADME Profile Variable; often requires solubilizing groups.Can have metabolic liabilities (oxidation).Generally improves solubility and metabolic stability. [3][6]
Synthetic Cost Generally accessible and well-documented.Well-established synthetic routes.Readily available as a building block. [13]

Expert Insight: The current trend in kinase drug discovery involves combining established hinge-binding scaffolds with more complex, three-dimensional fragments that extend into the solvent-exposed region. [14]This "scaffold-hopping" or fragment-based approach allows for the retention of high potency while significantly improving selectivity and drug-like properties. [2]The 1-(1-(methylsulfonyl)piperidin-4-yl) moiety is an excellent example of a fragment that serves this purpose, providing a pre-optimized solution for enhancing ADME characteristics without compromising the core binding interactions of a primary scaffold.

Section 4: Experimental Validation: Protocols for Scaffold Evaluation

Objectively comparing scaffolds requires robust and standardized experimental protocols. As a Senior Application Scientist, I emphasize a self-validating system where biochemical and cellular assays provide complementary data.

4.1 Protocol: Biochemical IC₅₀ Determination

This protocol determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%. The ADP-Glo™ Kinase Assay is a common and reliable method. [15] Causality: This assay directly measures the inhibitor's effect on the target enzyme, providing a clean measure of potency without the complexities of a cellular environment.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The specific kinase and substrate concentrations should be optimized based on prior literature. [16] * Prepare a serial dilution of the inhibitor compounds in DMSO, then dilute further in kinase buffer to create 2X inhibitor solutions.

    • Prepare ATP solution at a 2X concentration (typically near the Kₘ for the specific kinase).

  • Reaction Setup (384-well plate):

    • Add 5 µL of 2X inhibitor solution to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of 2X kinase/substrate solution to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding. [16] * Initiate the kinase reaction by adding 10 µL of 2X ATP solution.

    • Incubate for 1 hour at 30°C.

  • Detection:

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. [15]Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which then drives a luciferase reaction. [15]Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

4.2 Protocol: Cellular Target Engagement Assay

This protocol determines if the inhibitor can bind to its target kinase within a live cell. A common method is a Western blot to assess the phosphorylation of a known downstream substrate.

Causality: This assay validates that the compound can penetrate the cell membrane, is not subject to excessive efflux, and can engage the target kinase in its native environment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line known to depend on the target kinase) and grow to 70-80% confluency.

    • Treat the cells with a serial dilution of the inhibitor compound for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a nitrocellulose membrane. [17] * Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Probe a separate blot or strip and re-probe the same blot with an antibody for the total substrate protein as a loading control.

    • Use an HRP-conjugated secondary antibody and an ECL substrate for detection.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated substrate signal to the total substrate signal for each sample.

    • Plot the normalized signal versus inhibitor concentration to determine the cellular potency (EC₅₀).

G cluster_0 Biochemical Assay cluster_1 Cellular Assay A Purified Kinase + Inhibitor B Add ATP + Substrate A->B C Measure ADP Production (e.g., ADP-Glo) B->C D Calculate IC50 C->D H Calculate EC50 D->H Correlate Potency E Treat Live Cells with Inhibitor F Lyse Cells & Prepare Lysate E->F G Western Blot for Phospho-Substrate F->G G->H

Caption: A self-validating workflow for kinase inhibitor evaluation.

Conclusion

The selection of a core scaffold is a pivotal decision in kinase inhibitor design. While classic, planar, hinge-binding scaffolds like pyrimidine and indole remain foundational, the modern drug discovery paradigm necessitates a more nuanced approach. The 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone moiety exemplifies a class of building blocks that address the critical challenges of ADME and selectivity. By combining the 3D geometry of the piperidine ring with the favorable properties of the methylsulfonyl group, this moiety acts as a powerful "add-on" to traditional scaffolds. For researchers aiming to develop next-generation kinase inhibitors, the strategic integration of such pre-optimized, property-enhancing building blocks is not just an option, but a necessity for success.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. [Link]

  • Ebvaciclib | C20H27F2N5O4S | CID 134247638. PubChem - NIH. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC - PubMed Central. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. PubMed. [Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. [Link]

  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

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Validation

A Comparative Guide to the Biological Activity of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone Analogs as Acetylcholinesterase Inhibitors

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the pursuit of effective therapeutics is a paramount objective. A key strategy in managing the symptoms of Alzheimer's is the inhi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the pursuit of effective therapeutics is a paramount objective. A key strategy in managing the symptoms of Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] The cholinergic hypothesis posits that a deficiency in acetylcholine is a significant contributor to the cognitive decline observed in patients.[2] Consequently, the development of potent and selective AChE inhibitors remains a focal point of medicinal chemistry.

This guide delves into the biological activity of a class of compounds centered around the 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone scaffold. While direct comparative studies on a series of these specific analogs are not extensively available in public literature, we can infer and construct a comprehensive analysis based on the well-established structure-activity relationships (SAR) of closely related piperidine derivatives. The insights presented herein are synthesized from a range of studies on N-substituted piperidines, providing a robust framework for researchers, scientists, and drug development professionals engaged in this therapeutic area.

The Rationale for Targeting Acetylcholinesterase

The enzymatic degradation of acetylcholine by AChE in the synaptic cleft is a critical step in cholinergic neurotransmission. In Alzheimer's disease, the progressive loss of cholinergic neurons leads to a decline in acetylcholine levels, impairing cognitive functions such as memory and learning. AChE inhibitors function by elevating the concentration of acetylcholine in the synapse, thereby enhancing cholinergic signaling.[3] This mechanism forms the basis for the symptomatic treatment of mild to moderate Alzheimer's disease with drugs like donepezil.[4] The piperidine moiety is a common structural feature in many potent AChE inhibitors, including donepezil, underscoring the significance of this scaffold in the design of new therapeutic agents.[5]

General Synthetic Approach for Piperidine-Based Analogs

The synthesis of N-substituted piperidine derivatives typically involves a multi-step process. A common strategy begins with a commercially available piperidine precursor, which is then subjected to a series of reactions to introduce the desired functional groups. For instance, the synthesis of (1-benzylpiperidin-4-yl)methanone derivatives often involves the reaction of a piperidin-4-yl)methanone intermediate with various benzyl chlorides in the presence of a base like potassium carbonate.[2] The reaction progress is monitored by techniques such as thin-layer chromatography (TLC), and the final products are purified using column chromatography.[2]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

To ensure the trustworthiness and reproducibility of biological data, a well-validated experimental protocol is essential. The most common method for assessing AChE inhibitory activity in vitro is the spectrophotometric method developed by Ellman.[1]

Ellman's Method for AChE Inhibition Assay

This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[6]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (analogs of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone)

  • Reference inhibitor (e.g., Donepezil or Rivastigmine)[7]

  • 96-well microplate reader

Step-by-Step Procedure:

  • Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0). Stock solutions of the test compounds and the reference inhibitor are typically prepared in a suitable solvent like DMSO and then diluted to the desired concentrations with the buffer.

  • Assay in 96-Well Plate:

    • To each well, add 25 µL of 15 mM ATCI solution.

    • Add 50 µL of 3 mM DTNB solution.

    • Add 25 µL of the test compound solution at various concentrations. A blank containing the buffer instead of the inhibitor and a control with the buffer instead of the test compound are also prepared.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specified period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined using the following formula:

    % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of AChE activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) of Piperidine-Based AChE Inhibitors

Impact of the N-Substituent on the Piperidine Ring

The nature of the substituent on the piperidine nitrogen is a critical determinant of AChE inhibitory activity.

  • N-Benzyl Group: The N-benzyl moiety is a common feature in many potent AChE inhibitors. It is believed to interact with the peripheral anionic site (PAS) of the enzyme, contributing to the overall binding affinity.[7]

  • N-Sulfonyl Group: The introduction of a sulfonyl group, as in the core structure of interest, can influence the electronic properties and conformational flexibility of the piperidine ring. The electron-withdrawing nature of the methylsulfonyl group can affect the basicity of the piperidine nitrogen. The basicity of this nitrogen has been shown to be important for activity, as protonation allows for cation-π interactions within the catalytic active site of AChE.

Modifications at the 4-Position of the Piperidine Ring

The substituent at the 4-position of the piperidine ring also plays a crucial role in the interaction with AChE.

  • Ketone Moiety: The ethanone group in the parent structure provides a potential hydrogen bond acceptor. Modifications of this group would likely impact the binding affinity.

  • Linker and Terminal Group: In many active analogs, the 4-position is attached to a larger moiety via a linker. For example, in 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the length and nature of the linker, as well as the terminal benzoyl group, significantly affect potency. Introduction of bulky and lipophilic groups at the para-position of the terminal phenyl ring has been shown to enhance activity.[8]

Comparative Data of Representative Piperidine-Based AChE Inhibitors

To illustrate the impact of structural modifications on AChE inhibitory activity, the following table summarizes the IC50 values for a selection of N-benzylpiperidine derivatives from the literature. This data, while not directly on the target ethanone analogs, provides valuable insights into the SAR of this class of compounds.

Compound IDStructure (General)ModificationAChE IC50 (nM)Butyrylcholinesterase (BuChE) IC50 (nM)Selectivity (BuChE/AChE)Reference
Donepezil 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidineReference Drug5.77125~1250[5]
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidineN-methyl-N-(4'-(benzylsulfonyl)benzoyl)aminoethyl at C40.56>10,000>18,000
Compound 4g 3-[2-(1-benzylpiperidin-4-yl)ethylamino]indenopyridazineIndenopyridazine moiety10--[8]
Compound 5k N-methylpiperazinyl-O-chalcone derivativeChalcone scaffold11.6--[9]

Note: The presented data is for illustrative purposes to highlight SAR principles and is derived from different studies, which may have variations in experimental conditions.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for AChE Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer (pH 8.0) prep_substrate Prepare ATCI Solution prep_dtnb Prepare DTNB Solution prep_enzyme Prepare AChE Solution prep_compounds Prepare Test Compound Dilutions add_reagents Add ATCI, DTNB, and Test Compound to Wells prep_compounds->add_reagents pre_incubate Pre-incubate at 37°C for 15 min add_reagents->pre_incubate add_enzyme Initiate Reaction with AChE pre_incubate->add_enzyme measure_abs Measure Absorbance at 412 nm add_enzyme->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay using the Ellman's method.

Cholinergic Synapse and the Action of AChE Inhibitors

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_released Released ACh ACh_vesicle->ACh_released Neurotransmitter Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor Acetylcholine Receptors ACh_released->ACh_receptor Binding Inhibitor AChE Inhibitor (e.g., Piperidine Analog) Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Caption: Mechanism of action of acetylcholinesterase (AChE) inhibitors in the cholinergic synapse.

Conclusion and Future Directions

The 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone scaffold represents a promising starting point for the design of novel acetylcholinesterase inhibitors. Based on the extensive research on related piperidine derivatives, it is evident that systematic modifications of the N-substituent and the moiety at the 4-position can lead to highly potent and selective compounds. The N-sulfonyl group introduces unique electronic and steric properties that warrant further investigation to fully elucidate its impact on binding to AChE.

Future research should focus on the synthesis and comprehensive biological evaluation of a dedicated series of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone analogs. This would involve not only in vitro AChE inhibition assays but also assessment of selectivity against butyrylcholinesterase, in vitro permeability assays to predict blood-brain barrier penetration, and eventually, in vivo studies in animal models of Alzheimer's disease. Such a systematic approach will be instrumental in validating the therapeutic potential of this chemical class and advancing the development of next-generation treatments for neurodegenerative disorders.

References

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Comparative

Confirming the Mechanism of Action for Drugs Derived from 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone: A Comparative Guide

In the landscape of modern drug discovery, the privileged scaffold of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone has emerged as a versatile starting point for the development of highly specific and potent therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the privileged scaffold of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone has emerged as a versatile starting point for the development of highly specific and potent therapeutic agents. This guide provides an in-depth, comparative analysis of the diverse mechanisms of action exhibited by drugs derived from this chemical entity. We will explore their interactions with key cellular targets, contrast their performance with established alternative therapies, and provide detailed experimental protocols for researchers to validate these mechanisms in their own laboratories. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to critically evaluate and advance compounds built upon this promising scaffold.

The Versatility of the 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone Scaffold

The 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone core offers a unique combination of structural rigidity and synthetic tractability, allowing for the precise orientation of pharmacophoric elements to engage with a variety of biological targets. This has led to the development of inhibitors for several key protein families implicated in a range of diseases, from cancer to neurodegenerative disorders and infectious diseases. This guide will focus on the following validated mechanisms of action:

  • FLT3 Kinase Inhibition: Crucial in the context of Acute Myeloid Leukemia (AML).

  • ERK1/2 Kinase Inhibition: A central node in the MAPK signaling pathway, frequently dysregulated in cancer.

  • LRRK2 Kinase Inhibition: A key target in the pursuit of disease-modifying therapies for Parkinson's disease.

  • CCR5 Antagonism: A vital mechanism for inhibiting HIV entry into host cells.

  • AKR1C3 Inhibition: An emerging target in hormone-dependent cancers.

  • CDK2 Inhibition: A critical regulator of the cell cycle, with implications for cancer therapy.

I. FMS-Like Tyrosine Kinase 3 (FLT3) Inhibition

The Significance of FLT3 in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis. Constitutive activation of FLT3-ITD leads to uncontrolled cell proliferation and survival, making it a prime therapeutic target.

Mechanism of Action of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone Derived FLT3 Inhibitors

Derivatives of the 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone scaffold have been successfully developed as potent FLT3 inhibitors. A notable example is CHMFL-FLT3-122 . These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of FLT3 and preventing the phosphorylation of downstream signaling molecules. This blockade of the FLT3 signaling cascade induces cell cycle arrest and apoptosis in FLT3-mutated AML cells.[1][2][3][4]

Signaling Pathway: FLT3 Inhibition

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor CHMFL-FLT3-122 Inhibitor->FLT3 Inhibition

Caption: Inhibition of the FLT3 signaling cascade by CHMFL-FLT3-122.

Comparative Performance Data

CompoundTarget(s)IC50 (nM)Mechanism of ActionReference
CHMFL-FLT3-122 FLT3 40 ATP-competitive inhibitor[1][2][3][4]
BTK421Off-target[1][3]
c-KIT559Off-target[1]
Gilteritinib FLT30.29 - 0.7ATP-competitive inhibitor[5][6][7][8][9]
AXL0.7Multi-kinase inhibitor[5][8]
c-KIT230Off-target[5]

Experimental Protocol: FLT3 Kinase Activity Assay (Biochemical)

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against recombinant FLT3 kinase.

Workflow: FLT3 Kinase Inhibition Assay

FLT3_Assay Reagents Prepare Reagents: - Recombinant FLT3 - Kinase Buffer - ATP - Substrate Peptide - Test Compound Plate Plate Components: - Add FLT3 enzyme - Add test compound - Add Substrate/ATP mix Reagents->Plate Incubate Incubate at 30°C Plate->Incubate Stop Stop Reaction (e.g., with EDTA) Incubate->Stop Detect Detect Signal (e.g., ADP-Glo™) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze

Caption: Workflow for a biochemical FLT3 kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a stock solution of recombinant human FLT3 kinase in kinase buffer.

    • Prepare a stock solution of ATP at a concentration close to its Km for FLT3.

    • Prepare a stock solution of a suitable peptide substrate (e.g., a biotinylated synthetic peptide).

    • Prepare serial dilutions of the test compound (e.g., CHMFL-FLT3-122) and a positive control inhibitor (e.g., Gilteritinib).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the recombinant FLT3 enzyme to each well.

    • Add the serially diluted test compound or control to the respective wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Detect the amount of product formed. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Extracellular Signal-Regulated Kinase (ERK1/2) Inhibition

The Central Role of the MAPK/ERK Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream effectors of this pathway. Hyperactivation of the MAPK/ERK pathway, often due to mutations in upstream components like BRAF or RAS, is a hallmark of many cancers.

Mechanism of Action of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone Derived ERK1/2 Inhibitors

The 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone scaffold has been utilized to generate potent and selective ERK1/2 inhibitors. These inhibitors are designed to bind to the ATP-binding pocket of ERK1/2, thereby preventing their catalytic activity. This leads to the inhibition of phosphorylation of downstream substrates and ultimately suppresses the pro-proliferative and pro-survival signals driven by the MAPK pathway.

Signaling Pathway: ERK1/2 Inhibition

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor ERK Inhibitor Inhibitor->ERK Inhibition pERK_Assay Cell_Culture Culture Cells (e.g., BRAF-mutant melanoma) Compound_Treatment Treat with Test Compound Cell_Culture->Compound_Treatment Stimulation Stimulate Pathway (e.g., with EGF) Compound_Treatment->Stimulation Lysis Lyse Cells Stimulation->Lysis Detection Detect Phospho-ERK1/2 (e.g., Western Blot, ELISA, HTRF) Lysis->Detection Analysis Analyze Data (Determine IC50) Detection->Analysis

Caption: Workflow for a cell-based phospho-ERK1/2 inhibition assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAFV600E mutation) in a 96-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with serial dilutions of the test compound (e.g., SCH772984) or a control for a specified period (e.g., 1-2 hours).

  • Cell Lysis:

    • Remove the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Phospho-ERK1/2:

    • The levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 can be quantified using various methods:

      • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK and total ERK.

      • ELISA: Use a sandwich ELISA kit with antibodies specific for p-ERK and total ERK.

      • Homogeneous Time-Resolved Fluorescence (HTRF): A high-throughput method using a pair of antibodies labeled with a donor and acceptor fluorophore.

  • Data Analysis:

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 value.

III. Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

LRRK2 as a Therapeutic Target in Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of Parkinson's disease (PD). Pathogenic mutations, such as G2019S, lead to increased LRRK2 kinase activity, which is believed to contribute to the neurodegenerative process. Therefore, inhibiting LRRK2 kinase activity is a promising therapeutic strategy for PD.

Mechanism of Action of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone Derived LRRK2 Inhibitors

The 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone scaffold has been incorporated into potent and selective LRRK2 inhibitors. [10][11]These compounds act as ATP-competitive inhibitors, binding to the kinase domain of LRRK2 and preventing its autophosphorylation and the phosphorylation of its substrates. This is expected to mitigate the downstream pathological effects of hyperactive LRRK2.

Comparative Performance Data

CompoundTarget(s)IC50 (nM)Mechanism of ActionReference
LRRK2 inhibitor with core scaffold LRRK2 Data not publicly availableATP-competitive inhibitor[10][11]
DNL201 (GNE-0877) LRRK2 (cellular)3ATP-competitive inhibitor[12][13][14][15][16]
MLi-2 LRRK20.76ATP-competitive inhibitor[14]

Experimental Protocol: LRRK2 Kinase Activity Assay (Biochemical)

This protocol details a method for assessing the in vitro inhibitory activity of a compound against LRRK2.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of recombinant human LRRK2 (wild-type or mutant).

    • Prepare a stock solution of a suitable substrate, such as the LRRKtide peptide.

    • Prepare a stock solution of [γ-32P]ATP.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a reaction tube, combine the LRRK2 enzyme, the test compound, and the LRRKtide substrate in the kinase reaction buffer.

    • Initiate the reaction by adding [γ-32P]ATP.

    • Incubate the reaction at 30°C for a defined period.

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Detection:

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

IV. C-C Chemokine Receptor Type 5 (CCR5) Antagonism

CCR5 as a Co-receptor for HIV Entry

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that functions as a co-receptor for the entry of the most common strains of HIV-1 into host cells. By blocking the interaction between the viral envelope protein gp120 and CCR5, it is possible to prevent viral entry and replication.

Mechanism of Action of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone Derived CCR5 Antagonists

Derivatives of the 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone scaffold have been developed as CCR5 antagonists. [17]These small molecules are allosteric inhibitors that bind to a pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the receptor that prevents its interaction with the HIV-1 gp120 protein, thereby blocking viral entry.

Comparative Performance Data

CompoundTarget(s)IC50 (nM)Mechanism of ActionReference
Piperidine derivative with core scaffold CCR5 Data not publicly availableAllosteric inhibitor[17]
Maraviroc CCR50.22 (fusion assay)Allosteric inhibitor[18][19][20][21][22]
CCR5 (MIP-1β binding)7.2[18][21]

Experimental Protocol: CCR5 Radioligand Binding Assay

This protocol describes a method to determine the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-CCR5).

  • Binding Assay:

    • In a 96-well filter plate, combine the cell membranes, a radiolabeled CCR5 ligand (e.g., [125I]MIP-1α), and serial dilutions of the test compound in a binding buffer.

    • Incubate the plate to allow binding to reach equilibrium.

  • Washing and Detection:

    • Wash the plate to remove unbound radioligand.

    • Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

V. Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition

The Role of AKR1C3 in Hormone-Dependent Cancers

Aldo-keto reductase family 1 member C3 (AKR1C3) is an enzyme involved in the biosynthesis of androgens and the metabolism of prostaglandins. It is overexpressed in several cancers, including castration-resistant prostate cancer and certain breast cancers, where it contributes to the production of potent androgens that drive tumor growth.

Mechanism of Action of AKR1C3 Inhibitors

While specific examples of AKR1C3 inhibitors derived from the 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone scaffold are not readily found in the public domain, the general mechanism of AKR1C3 inhibitors involves binding to the active site of the enzyme and preventing the reduction of its substrates. This can be achieved through competitive or non-competitive inhibition.

Comparative Performance Data

CompoundTarget(s)IC50 (nM)Mechanism of ActionReference
Indomethacin AKR1C3~100Competitive inhibitor
EM-1404 AKR1C3Low nanomolar KiCompetitive inhibitor[23]

Experimental Protocol: AKR1C3 Enzyme Inhibition Assay

This protocol outlines a method to measure the inhibition of AKR1C3 enzymatic activity. [23][24] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of recombinant human AKR1C3.

    • Prepare a stock solution of the cofactor NADPH.

    • Prepare a stock solution of a suitable substrate (e.g., S-tetralol).

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well plate, combine the AKR1C3 enzyme, the test compound, and the substrate in the assay buffer.

    • Initiate the reaction by adding NADPH.

    • Monitor the decrease in absorbance at 340 nm as NADPH is consumed.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

VI. Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 in Cell Cycle Regulation and Cancer

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. Dysregulation of CDK2 activity is a common feature of cancer, leading to uncontrolled cell proliferation.

Mechanism of Action of CDK2 Inhibitors

While specific CDK2 inhibitors based on the 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone scaffold are not prominently documented, the general mechanism for CDK2 inhibitors is ATP-competitive inhibition. These small molecules bind to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates, such as retinoblastoma protein (Rb), which in turn blocks cell cycle progression.

Comparative Performance Data

CompoundTarget(s)IC50 (nM)Mechanism of ActionReference
Palbociclib CDK411ATP-competitive inhibitor
CDK616
Roscovitine CDK2450ATP-competitive inhibitor

Experimental Protocol: CDK2 Kinase Activity Assay

This protocol describes a method for determining the inhibitory activity of a compound against CDK2/cyclin A. [25][26][27][28][29] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer.

    • Prepare a solution of recombinant human CDK2/cyclin A complex.

    • Prepare a stock solution of a suitable substrate, such as a histone H1-derived peptide.

    • Prepare a stock solution of [γ-32P]ATP.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • Combine the CDK2/cyclin A complex, the test compound, and the substrate peptide in the kinase buffer.

    • Initiate the reaction by adding [γ-32P]ATP.

    • Incubate at 30°C.

    • Stop the reaction and spot the mixture onto phosphocellulose paper.

  • Detection and Analysis:

    • Wash the paper to remove unincorporated radioactivity.

    • Quantify the incorporated radioactivity and determine the IC50 value.

Conclusion

The 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone scaffold has proven to be a remarkably fruitful starting point for the design of inhibitors targeting a diverse array of proteins with significant therapeutic relevance. The examples and protocols provided in this guide offer a framework for researchers to confirm and compare the mechanisms of action of novel compounds derived from this versatile chemical entity. By understanding the nuances of their interactions with their respective targets and by employing robust and validated experimental methodologies, the scientific community can continue to leverage this privileged scaffold to develop the next generation of targeted therapies.

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Validation

A Senior Application Scientist's Guide to Benchmarking Novel 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone Derivatives Against Known Acetylcholinesterase Inhibitors

Introduction: The Rationale for a New Generation of Inhibitors In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a New Generation of Inhibitors

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1][2] AChE is the critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition can transiently restore cholinergic function, alleviating some cognitive and behavioral symptoms.[3][4][5]

The piperidine scaffold is a well-established pharmacophore present in numerous centrally acting drugs, including the widely prescribed AChE inhibitor, Donepezil.[3][6] This guide focuses on a novel series of compounds derived from the 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone core. The incorporation of a methylsulfonyl group is a strategic choice, intended to modulate physicochemical properties such as polarity and hydrogen bonding capacity, which can significantly influence target engagement and pharmacokinetic profiles.

This document serves as a comprehensive guide for researchers and drug development professionals on how to rigorously benchmark these novel derivatives against established AChE inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a framework for interpreting the resulting data. Our primary benchmark for this guide will be Donepezil , a potent, reversible, and selective AChE inhibitor.[3][7][8]

Pillar 1: Strategic Selection of the Benchmarking Target and Assay

Why Acetylcholinesterase?

The cholinergic hypothesis of Alzheimer's disease posits that a deficit in acetylcholine is a key contributor to cognitive decline.[9] Consequently, inhibiting AChE to increase the synaptic concentration of acetylcholine is a validated therapeutic strategy.[1][4] The structural similarity of our core scaffold to known cholinomimetic agents makes AChE the most logical and high-value primary target for this benchmarking study.

The Ellman's Method: A Time-Tested and Reliable Assay

For quantifying AChE activity and inhibition, we will employ the Ellman's method.[10][11][12] This colorimetric assay is the gold standard for its reliability, sensitivity, and suitability for high-throughput screening.

Mechanism of the Ellman's Assay:

  • AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.

  • The free thiol group on thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • This reaction yields 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is quantified by measuring its absorbance at 412 nm.[11][12]

The rate of yellow color formation is directly proportional to AChE activity. The presence of an inhibitor will slow this rate, providing a clear and measurable output for quantifying inhibitor potency.

G cluster_workflow Benchmarking Experimental Workflow A Compound Preparation (Novel Derivatives & Donepezil) C Assay Plate Setup (96-well plate) A->C B Enzyme & Reagent Preparation (AChE, ATCh, DTNB, Buffer) B->C D Incubation & Reaction (Enzyme + Inhibitor, then Substrate) C->D E Kinetic Reading (Absorbance at 412 nm over time) D->E F Data Analysis (Rate Calculation) E->F G Dose-Response Curve Generation F->G H IC50 Value Determination G->H I Comparative Analysis & SAR H->I G AChE AChE (Enzyme) Products Choline + Acetate AChE->Products Hydrolysis Complex AChE-Inhibitor Complex (Inactive) AChE->Complex ACh Acetylcholine (Substrate) ACh->AChE Binds to Active Site Inhibitor Inhibitor (e.g., Donepezil) Inhibitor->AChE Reversible Binding

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and includes necessary controls for data validation. All experiments should be performed in triplicate to ensure statistical significance.

Required Materials:

  • Purified Acetylcholinesterase (from Electric Eel or Human recombinant)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (e.g., 100 mM, pH 8.0)

  • Test Compounds (Novel Derivatives, Donepezil) dissolved in DMSO

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettor

  • Spectrophotometric microplate reader capable of kinetic measurements at 412 nm

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.

    • DTNB Solution: Prepare a 10 mM stock of DTNB in assay buffer.

    • ATCh Solution: Prepare a 75 mM stock of ATCh in deionized water.

    • Enzyme Solution: Prepare a working solution of AChE in assay buffer. The final concentration should be optimized to yield a linear reaction rate with an absorbance change of approximately 0.1-0.2 AU/min.

  • Compound Dilution:

    • Prepare a stock solution of each test compound and Donepezil in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay well is ≤1% to avoid solvent interference.

  • Assay Procedure (per well):

    • Add 140 µL of Assay Buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the diluted test compound or control vehicle (assay buffer with equivalent DMSO concentration).

    • Controls:

      • 100% Activity Control (Negative): Add 10 µL of vehicle (DMSO in buffer).

      • Positive Control: Add 10 µL of a known high concentration of Donepezil.

      • Blank: Add 10 µL of vehicle and 10 µL of buffer instead of the enzyme solution.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the AChE enzyme solution.

    • Immediately after adding the enzyme, add 10 µL of the ATCh substrate solution.

    • Place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Correct the rates by subtracting the rate of the blank control.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. [13][14]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for direct comparison. The following is an example of how to present the results for the novel derivatives (hypothetical data) against the benchmark inhibitor, Donepezil.

Table 1: Comparative Inhibitory Potency against Acetylcholinesterase (AChE)

Compound IDR1-Group ModificationR2-Group ModificationIC50 (nM) ± SDFold Difference vs. Donepezil
Benchmark
Donepezil--15.2 ± 1.81.0x (Reference)
Derivatives
NMD-001HH250.5 ± 15.316.5x Weaker
NMD-0024-FluoroH85.1 ± 7.25.6x Weaker
NMD-003H3-Methoxy45.6 ± 4.13.0x Weaker
NMD-0044-Fluoro3-Methoxy9.8 ± 1.11.6x Stronger

(Note: Data for NMD-series derivatives are exemplary and for illustrative purposes only.)

Interpreting the Results & Structure-Activity Relationships (SAR):

The power of this benchmarking lies in establishing a Structure-Activity Relationship (SAR). [15][16][17]By systematically altering functional groups on the parent scaffold, we can deduce their contribution to inhibitory activity.

  • Analysis of NMD-001: The parent compound shows significantly weaker activity than Donepezil, establishing a baseline for our novel scaffold.

  • Impact of R1 Substitution (NMD-002): The addition of a 4-fluoro group on a hypothetical phenyl ring attached to the ethanone moiety improves potency nearly 3-fold compared to the parent compound (NMD-001). This suggests a potential favorable interaction, perhaps through a hydrogen bond or by influencing the electronics of the ring, in the active site of AChE.

  • Impact of R2 Substitution (NMD-003): The addition of a 3-methoxy group provides a more significant enhancement in potency (over 5-fold increase from NMD-001), bringing it closer to the benchmark.

  • Synergistic Effects (NMD-004): The combination of both the 4-fluoro and 3-methoxy groups results in a compound that is more potent than Donepezil. This indicates a synergistic effect, where both modifications contribute positively to the binding affinity.

Conclusion and Future Directions

This guide provides a robust framework for benchmarking novel derivatives of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone against the established AChE inhibitor, Donepezil. The detailed protocol, rooted in the reliable Ellman's method, ensures the generation of high-quality, reproducible data.

The hypothetical results presented in Table 1 illustrate how this comparative approach enables the elucidation of preliminary structure-activity relationships, guiding the next cycle of drug design. Promising compounds, such as the illustrative NMD-004, would warrant further investigation, including:

  • Selectivity profiling against other cholinesterases (e.g., Butyrylcholinesterase).

  • In-depth kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • In vitro ADME/Tox profiling to assess drug-like properties.

By adhering to this systematic and scientifically rigorous benchmarking process, researchers can confidently identify and advance promising new chemical entities for the potential treatment of Alzheimer's disease and other disorders requiring cholinergic modulation.

References

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of Kinase Inhibitors Based on the Methylsulfonylpiperidine Scaffold

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pursuit of target specificity is paramount. Off-target effect...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pursuit of target specificity is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making a thorough understanding of an inhibitor's cross-reactivity profile a critical aspect of preclinical development. This guide provides an in-depth comparison of the selectivity of kinase inhibitors built upon the methylsulfonylpiperidine scaffold, a privileged structure in medicinal chemistry. We will delve into the cross-reactivity profiles of representative compounds, supported by experimental data, and provide detailed methodologies for the key assays used in their evaluation.

The Methylsulfonylpiperidine Scaffold: A Privileged Moiety in Kinase Inhibition

The piperidine ring is a ubiquitous heterocyclic motif found in numerous approved drugs, valued for its favorable physicochemical and pharmacokinetic properties.[1] When functionalized with a methylsulfonyl group, the resulting scaffold offers a unique combination of hydrogen bonding capabilities and steric bulk that can be exploited to achieve high-potency and selective kinase inhibition. This guide will focus on two prominent examples of inhibitors that, while not exclusively featuring this exact scaffold, incorporate a closely related N-sulfonylpiperidine or piperazine moiety and have well-documented kinase selectivity profiles: Debio 1347 (CH5183284) and Infigratinib (NVP-BGJ398) , both potent inhibitors of the Fibroblast Growth Factor Receptors (FGFRs).

The Imperative of Kinome-Wide Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[2] This homology presents a significant challenge in designing truly selective inhibitors.[3] Consequently, a comprehensive assessment of an inhibitor's binding affinity across a broad panel of kinases is essential to identify potential off-target interactions.[4] Such profiling not only predicts potential toxicities but also can uncover opportunities for polypharmacology, where engaging multiple targets may offer therapeutic benefits.

Comparative Cross-Reactivity Profiles of Methylsulfonylpiperidine-Based Inhibitors

To objectively compare the selectivity of inhibitors based on the methylsulfonylpiperidine scaffold, we will examine the kinome-wide binding profiles of Debio 1347 and Infigratinib. This data is often generated using platforms like Eurofins DiscoverX's KINOMEscan™, a competition-based binding assay.[2][5]

Debio 1347 (CH5183284): A Highly Selective FGFR Inhibitor

Debio 1347 is a potent and selective inhibitor of FGFR1, 2, and 3.[6][7][8] A KINOMEscan™ assay screening against a panel of 442 kinases at a concentration of 100 nM revealed remarkable selectivity.[1] At this concentration, Debio 1347 showed significant binding (>80% inhibition of an ATP-analog binding) to only five kinases, which included its primary targets FGFR1, FGFR2, and FGFR3.[1] This high degree of selectivity suggests a lower potential for off-target mediated side effects.

Infigratinib (NVP-BGJ398): A Pan-FGFR Inhibitor with a Broader Profile

Infigratinib is another potent inhibitor of FGFR1, 2, and 3.[9][10][11][12] However, its cross-reactivity profile is broader than that of Debio 1347. Data from the HMS LINCS project, which utilizes the KINOMEscan™ platform, provides a detailed view of its off-target interactions.[1] While highly potent against its intended FGFR targets, Infigratinib also demonstrates significant binding to other kinases at physiologically relevant concentrations.

The following table summarizes the comparative selectivity of Debio 1347 and Infigratinib against a selection of on- and off-target kinases.

Kinase TargetDebio 1347 (% Inhibition @ 100 nM)[1]Infigratinib (Kd, nM)[1]Comments
On-Target
FGFR1>80%1.1Both are potent FGFR1 inhibitors.
FGFR2>80%0.7Both are potent FGFR2 inhibitors.
FGFR3>80%1.0Both are potent FGFR3 inhibitors.
Selected Off-Targets
ABL1Not reported as significant1,200Infigratinib shows weak off-target activity.
AURKBNot reported as significant1,300Infigratinib shows weak off-target activity.
FLT3Not reported as significant110Infigratinib has moderate off-target activity.
KDR (VEGFR2)Not reported as significant25Infigratinib has significant off-target activity.
KITNot reported as significant40Infigratinib has significant off-target activity.
PDGFRαNot reported as significant370Infigratinib has moderate off-target activity.
RETNot reported as significant1,100Infigratinib shows weak off-target activity.

Note: The data for Debio 1347 is presented as percent inhibition at a single concentration, which indicates significant binding but does not provide a dissociation constant (Kd). A direct comparison of potency requires full dose-response curves for both compounds against the same kinase panel.

This comparative data highlights that while both inhibitors are effective against their intended FGFR targets, Debio 1347 exhibits a more favorable selectivity profile with fewer significant off-target interactions at the tested concentration. The off-target profile of Infigratinib, particularly its activity against KDR (VEGFR2) and KIT, could contribute to both its therapeutic efficacy in certain contexts and potential side effects.[9][10][11][12]

Visualizing Kinase Signaling and Assay Workflows

To better understand the context of kinase inhibition and the methods used for its assessment, the following diagrams illustrate a simplified kinase signaling pathway and the workflows for key experimental assays.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Inhibitor Methylsulfonylpiperidine Inhibitor Inhibitor->RTK

Caption: Simplified Receptor Tyrosine Kinase signaling pathway inhibited by a methylsulfonylpiperidine-based inhibitor.

cluster_workflow KINOMEscan™ Workflow start Immobilized Ligand (on solid support) incubation Incubation & Competition start->incubation kinase DNA-tagged Kinase kinase->incubation compound Test Inhibitor compound->incubation separation Separation of Bound vs. Unbound incubation->separation quantification qPCR Quantification of Bound Kinase separation->quantification analysis Data Analysis (% of Control / Kd) quantification->analysis

Caption: Workflow for the KINOMEscan™ competition binding assay.

cluster_cetsa Cellular Thermal Shift Assay (CETSA) Principle no_ligand No Ligand Binding: Protein unfolds at lower temp heating Heat Treatment no_ligand->heating ligand Ligand Binding: Protein is stabilized and unfolds at higher temp ligand->heating centrifugation Centrifugation heating->centrifugation analysis Analysis of Soluble Fraction centrifugation->analysis

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Methodologies for Cross-Reactivity Profiling

The following sections provide detailed protocols for three key assays used to determine the cross-reactivity and target engagement of kinase inhibitors.

KINOMEscan™ Competition Binding Assay

This biochemical assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged kinase.[5][13][14] The amount of kinase bound to the solid support is quantified via qPCR.

Materials:

  • DNA-tagged kinases

  • Streptavidin-coated magnetic beads

  • Biotinylated, immobilized ligand

  • Test inhibitor (e.g., Debio 1347, Infigratinib)

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • qPCR reagents

Step-by-Step Protocol:

  • Assay Plate Preparation: Dispense the test inhibitor at various concentrations into the wells of a microplate. Include a DMSO control.

  • Kinase Addition: Add the DNA-tagged kinase to each well.

  • Competition: Add the biotinylated ligand and streptavidin-coated magnetic beads to initiate the competition reaction.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads to remove unbound components.

  • Elution: Elute the bound kinase from the beads.

  • Quantification: Quantify the amount of eluted kinase by performing qPCR on the DNA tag.

  • Data Analysis: Calculate the percent of control binding for each inhibitor concentration and determine the dissociation constant (Kd) by fitting the data to a dose-response curve.

Causality and Self-Validation: The competitive nature of this assay ensures that only compounds that bind to the kinase's active site or an allosteric site that affects ligand binding will produce a signal. The use of a broad kinase panel provides a self-validating system for assessing selectivity.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay that measures the displacement of a fluorescently labeled tracer from a kinase by a test compound.[13][15][16][17][18][19][20][21][22]

Materials:

  • Europium-labeled anti-tag antibody

  • Tagged kinase of interest

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test inhibitor

  • Assay buffer

  • TR-FRET compatible microplate reader

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the test inhibitor, kinase/antibody mixture, and tracer at 3X the final desired concentration.

  • Assay Assembly: In a microplate, add 5 µL of the test compound solution.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the tracer solution to initiate the assay.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Detection: Read the plate in a TR-FRET microplate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.

Causality and Self-Validation: The TR-FRET signal is directly proportional to the amount of tracer bound to the kinase. A decrease in the signal in the presence of a test compound indicates competitive binding. The robustness of the assay is ensured by including positive and negative controls.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in a cellular environment.[4][10][12][18][23][24] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Materials:

  • Cultured cells

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents or mass spectrometer

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the test inhibitor or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Separate the soluble fraction (containing folded, stabilized protein) from the precipitated (unfolded) protein by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Causality and Self-Validation: The thermal stabilization of the target protein is a direct consequence of the inhibitor binding. Comparing the melting curves with and without the inhibitor provides a clear and internally controlled measure of target engagement within the complex milieu of the cell.

Conclusion

The methylsulfonylpiperidine scaffold is a valuable starting point for the design of potent and selective kinase inhibitors. However, as demonstrated by the comparison of Debio 1347 and Infigratinib, subtle structural variations can significantly impact the cross-reactivity profile. A thorough and quantitative assessment of kinome-wide selectivity, using assays such as KINOMEscan™, is indispensable for understanding the full pharmacological profile of these inhibitors. Furthermore, confirming target engagement in a cellular context with methods like CETSA® provides crucial validation of the inhibitor's mechanism of action. By integrating these approaches, researchers can make more informed decisions in the development of safer and more effective kinase-targeted therapies.

References

  • HMS LINCS Project. KINOMEscan data. [Link]

  • Debiopharm. Preclinical activity of Debio 1347, an oral selective FGFR1, 2, 3 inhibitor, in models harboring FGFR alterations. [Link]

  • Nogova, L., et al. Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study. Journal of Clinical Oncology, 2017.
  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Lompart, E., et al. Infigratinib in Patients with Recurrent Gliomas and FGFR Alterations: A Multicenter Phase II Study. Clinical Cancer Research, 2021.
  • Bantscheff, M., et al. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Wellcome Open Research, 2016.
  • Al-Ali, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 2016.
  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Sait, S. F., et al. Debio1347, an Oral FGFR Inhibitor: Results From a Single-Center Study in Pediatric Patients With Recurrent or Refractory FGFR-Altered Gliomas. JCO Precision Oncology, 2021.
  • Javle, M., et al. Final results from a phase II study of infigratinib (BGJ398), an FGFR-selective tyrosine kinase inhibitor, in patients with previously treated advanced cholangiocarcinoma harboring an FGFR2 gene fusion or rearrangement. Journal of Clinical Oncology, 2021.
  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Adamo, B., et al. Final results from the phase I study expansion cohort of the selective FGFR inhibitor Debio 1,347 in patients with solid tumors harboring an FGFR gene fusion. Annals of Oncology, 2020.
  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Wen, P. Y., et al. ACTR-33. INFIGRATINIB (BGJ398) IN PATIENTS WITH RECURRENT GLIOMAS WITH FIBROBLAST GROWTH FACTOR RECEPTOR (FGFR) ALTERATIONS: A MULTICENTER PHASE II STUDY. Neuro-Oncology, 2019.
  • Médard, G., et al. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 2015.
  • Sait, S. F., et al. Debio1347, an Oral FGFR Inhibitor: Results From a Single-Center Study in Pediatric Patients With Recurrent or Refractory FGFR-Altered Gliomas. JCO Precision Oncology, 2021.
  • Pär Nordlund Lab. CETSA. [Link]

  • Jonvaux, J., et al. Tyrosine kinase inhibitor NVP-BGJ398 functionally improves FGFR3-related dwarfism in mouse model.
  • Adamo, B., et al. Final results from the phase I study expansion cohort of the selective FGFR inhibitor Debio 1,347 in patients with solid tumors harboring an FGFR gene fusion.
  • Dai, L., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors, 2019.
  • Duncan, J. S., et al. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Guagnano, V., et al. FGFR Genetic Alterations Predict for Sensitivity to NVP-BGJ398, a Selective pan-FGFR Inhibitor. Cancer Discovery, 2012.
  • QED Therapeutics. QED and Parent Company BridgeBio Announce Preclinical Data Supporting Tolerability and Activity of Low-dose Infigratinib in Treating Achondroplasia. [Link]

  • ResearchGate. Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. [Link]

  • El-Gamal, M. I., et al. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells. Cancers, 2021.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, a compound featuri...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, a compound featuring a sulfonyl group attached to a piperidine ring, requires meticulous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans, grounded in established safety principles for handling potent powdered compounds.

Core Principles of Hazard Mitigation

The primary routes of exposure to a powdered substance like 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone are inhalation of airborne particles, dermal contact, and accidental ingestion. Therefore, the cornerstone of our safety strategy is the creation of a robust barrier between the researcher and the chemical. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and, crucially, the correct use of PPE. All handling of this compound should be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[4][5][10]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is not a one-size-fits-all scenario; it is dictated by the nature of the task being performed. The following table outlines the recommended PPE for various laboratory operations involving 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone.

Activity Required PPE Rationale
Weighing and Aliquoting (Powder) - Disposable, low-permeability gown with a solid front and tight-fitting cuffs[11] - Double-gloving with powder-free, chemical-resistant gloves (e.g., nitrile)[9][11] - NIOSH-certified N95 or N100 respirator[7] - Chemical splash goggles and a face shield[7][9] - Disposable shoe coversMinimizes skin contact with fine powders and prevents inhalation of aerosolized particles. Double-gloving provides an extra layer of protection against contamination.[11] A respirator is crucial when handling potent powders outside of a contained system.[7]
Solution Preparation - Disposable, low-permeability gown[11] - Double-gloving with chemical-resistant gloves[9][11] - Chemical splash gogglesReduces the risk of skin contact with the dissolved compound. The risk of inhalation is lower with solutions, but eye protection remains critical.
Reaction Work-up and Purification - Disposable, low-permeability gown[11] - Double-gloving with chemical-resistant gloves[9][11] - Chemical splash goggles and a face shield[7][9]Protects against splashes of the reaction mixture, which may contain the compound and other hazardous reagents.
Spill Cleanup - Full-body "bunny suit" or coveralls[9] - Double-gloving with heavy-duty, chemical-resistant gloves - NIOSH-certified respirator with appropriate cartridges - Chemical splash goggles and a face shield[7][9] - Chemical-resistant boot coversProvides maximum protection during a high-risk event where exposure to a significant quantity of the compound is possible.
Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Shoe Covers d2 2. Inner Gloves d1->d2 d3 3. Gown d2->d3 d4 4. Respirator d3->d4 d5 5. Goggles/Face Shield d4->d5 d6 6. Outer Gloves (over cuffs) d5->d6 f1 1. Shoe Covers f2 2. Outer Gloves f1->f2 f3 3. Gown f2->f3 f4 4. Goggles/Face Shield f3->f4 f5 5. Respirator f4->f5 f6 6. Inner Gloves f5->f6

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for handling this compound to contain any potential contamination.

  • Weighing: When weighing the solid compound, use a balance with a draft shield inside the fume hood. Use disposable weigh boats or papers to avoid contaminating glassware.

  • Transfers: When transferring the powder, do so slowly and carefully to minimize the generation of dust.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][2][5]

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated waste is a critical component of laboratory safety.

  • Solid Waste: All disposable items that have come into contact with 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, including gloves, gowns, shoe covers, and weigh papers, must be considered hazardous waste.[12] These items should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[12][13]

  • Liquid Waste: Solutions containing the compound and any solvents used for rinsing contaminated glassware should be collected in a designated hazardous waste container.[12] Do not dispose of this chemical down the drain.[12][14] The container should be properly labeled with the full chemical name and associated hazards.[12]

  • Empty Containers: The original container of the compound, even if seemingly empty, should be treated as hazardous waste, triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container should then be disposed of as solid hazardous waste.[13]

  • Waste Segregation: Ensure that waste containing this compound is not mixed with other incompatible waste streams.[15]

All hazardous waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[12][15][16]

By adhering to these rigorous safety protocols, researchers can confidently handle 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone, ensuring both personal safety and the integrity of their scientific work. This proactive and informed approach to laboratory safety is the bedrock of responsible research.

References

  • PENTA. (2024, May 7).
  • Chemos GmbH & Co.KG. (2019, June 24).
  • Sigma-Aldrich. (2025, September 23).
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  • Carl ROTH.
  • 7 - SAFETY D
  • Benchchem. Safe Disposal of (Chloromethyl)
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3).
  • J&J Medical Connect. (2024, March 2).
  • Safe handling of hazardous drugs - PMC. PubMed Central.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Shanghai Tachizaki.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Merck Millipore.
  • Occupational Safety and Health Administration (OSHA). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Cayman Chemical. (2025, October 10).
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  • Nipissing University. (2019, June 12).

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